DOPE-PEG-BDP FL,MW 5000
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C58H95BF2N4NaO11P |
|---|---|
分子量 |
1127.2 g/mol |
IUPAC名 |
sodium [(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-[2-[3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoylamino]ethoxycarbonylamino]ethyl phosphate |
InChI |
InChI=1S/C58H96BF2N4O11P.Na/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-56(67)73-47-53(76-57(68)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2)48-75-77(70,71)74-44-42-63-58(69)72-43-41-62-55(66)40-39-51-37-38-52-46-54-49(3)45-50(4)64(54)59(60,61)65(51)52;/h19-22,37-38,45-46,53H,5-18,23-36,39-44,47-48H2,1-4H3,(H,62,66)(H,63,69)(H,70,71);/q;+1/p-1/b21-19-,22-20-;/t53-;/m1./s1 |
InChIキー |
GAAWQZUQXXWKNV-UVBBLKMXSA-M |
製品の起源 |
United States |
Foundational & Exploratory
The Role of DOPE-PEG-BDP FL in Advanced Cell Biology Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of cell biology and drug delivery, the ability to precisely track and visualize nanoparticles is paramount. DOPE-PEG-BDP FL is a fluorescently-labeled lipid conjugate that has emerged as a critical tool for researchers seeking to understand the behavior of lipid-based drug delivery systems, such as liposomes, both in vitro and in vivo. This technical guide provides an in-depth overview of DOPE-PEG-BDP FL, its components, and its applications in cellular biology, with a focus on quantitative data, experimental protocols, and the visualization of experimental workflows.
DOPE-PEG-BDP FL is a molecule comprised of three key components:
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE): An unsaturated phospholipid commonly used as a helper lipid in liposome formulations. Its unique conical shape can promote the fusion of liposomes with endosomal membranes, facilitating the release of encapsulated contents into the cytoplasm.
-
Polyethylene Glycol (PEG): A hydrophilic polymer that is conjugated to the DOPE lipid. When incorporated into liposomes, the PEG chains form a protective layer on the surface, a process known as PEGylation. This "stealth" coating reduces recognition by the mononuclear phagocyte system, thereby prolonging the circulation half-life of the liposomes in the bloodstream.[1][2]
-
BODIPY FL (BDP FL): A bright and photostable green fluorescent dye. Covalently attached to the PEG chain, BDP FL allows for the highly sensitive tracking and quantification of the liposomes using fluorescence-based techniques. It has a maximum excitation wavelength of approximately 504 nm and a maximum emission wavelength of around 514 nm.
This strategic combination of a fusogenic lipid, a stealth polymer, and a fluorescent reporter makes DOPE-PEG-BDP FL an invaluable tool for developing and evaluating advanced drug delivery systems.
Quantitative Data Presentation
The physical characteristics of liposomes formulated with DOPE-PEG-BDP FL are critical for their biological function. These properties are typically determined using techniques such as Dynamic Light Scattering (DLS) for size and Polydispersity Index (PDI), and electrophoretic light scattering for zeta potential. The following table summarizes representative quantitative data for liposomes incorporating a fluorescent PEG-lipid.
| Parameter | Value | Method | Reference |
| Liposome Composition | DSPC:Cholesterol:DSPE-PEG2k:DSPE-PEG2k-TCO (26:12:1:1 molar ratio) | Thin-film hydration | [1] |
| Hydrodynamic Diameter | 130.3 nm | Dynamic Light Scattering (DLS) | [1] |
| Polydispersity Index (PDI) | 0.081 | Dynamic Light Scattering (DLS) | [1] |
| Zeta Potential | -29 ± 9 mV | Electrophoretic Light Scattering | [3] |
| Fluorescence Excitation Max | ~504 nm | Spectroscopy | N/A |
| Fluorescence Emission Max | ~514 nm | Spectroscopy | N/A |
| In Vivo Half-life | > 5.5 hours | PET imaging of 18F-labeled liposomes | [1] |
Experimental Protocols
Protocol 1: Preparation of Fluorescently Labeled Liposomes
This protocol describes the preparation of unilamellar liposomes incorporating DOPE-PEG-BDP FL using the thin-film hydration method followed by extrusion. This is a widely used technique for producing liposomes with a uniform size distribution.[4][5]
Materials:
-
Primary phospholipid (e.g., DSPC or Egg PC)
-
Cholesterol
-
DOPE-PEG-BDP FL
-
Chloroform
-
Hydration buffer (e.g., phosphate-buffered saline, PBS)
-
Round-bottom flask
-
Rotary evaporator
-
Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve the primary phospholipid, cholesterol, and DOPE-PEG-BDP FL in chloroform in a round-bottom flask. A typical molar ratio might be 94:5:1 (phospholipid:cholesterol:DOPE-PEG-BDP FL).
-
Attach the flask to a rotary evaporator and remove the chloroform under reduced pressure. This will form a thin, uniform lipid film on the inner surface of the flask.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add the hydration buffer (e.g., PBS) to the flask. The volume will depend on the desired final lipid concentration.
-
Agitate the flask above the lipid transition temperature to hydrate the lipid film. This can be done by gentle swirling or vortexing, which will cause the lipid film to swell and form multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To produce unilamellar vesicles with a defined size, the MLV suspension is repeatedly passed through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a liposome extruder.
-
Perform an odd number of passes (e.g., 11 or 21) to ensure that the final liposome solution is in the extruder syringe opposite to the starting one.
-
-
Characterization:
-
Determine the size distribution and polydispersity index of the liposomes using Dynamic Light Scattering (DLS).
-
Measure the zeta potential to assess the surface charge.
-
Confirm the incorporation of the fluorescent lipid by measuring the fluorescence of the liposome suspension.
-
Protocol 2: In Vitro Cellular Uptake of Fluorescent Liposomes
This protocol outlines a method to quantify the uptake of DOPE-PEG-BDP FL-labeled liposomes by cancer cells using flow cytometry and to visualize their subcellular localization with confocal microscopy.
Materials:
-
Cancer cell line (e.g., HeLa cells)
-
Complete cell culture medium
-
DOPE-PEG-BDP FL-labeled liposomes
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer tubes
-
Confocal microscopy dishes or slides
-
Nuclear stain (e.g., DAPI or Hoechst)
-
Lysosomal stain (e.g., LysoTracker Red)
-
Formaldehyde solution (for fixing cells)
-
Mounting medium
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in 6-well plates (for flow cytometry) or on confocal dishes/slides at a density that will result in 70-80% confluency at the time of the experiment.
-
Incubate the cells overnight to allow for attachment.
-
-
Liposome Incubation:
-
Prepare a dilution of the DOPE-PEG-BDP FL-labeled liposomes in complete cell culture medium to the desired concentration.
-
Remove the old medium from the cells and replace it with the liposome-containing medium.
-
Incubate the cells for a defined period (e.g., 1, 4, or 24 hours) at 37°C.
-
-
Sample Preparation for Flow Cytometry:
-
After incubation, wash the cells three times with cold PBS to remove non-internalized liposomes.
-
Harvest the cells using trypsin-EDTA and neutralize with complete medium.
-
Centrifuge the cells and resuspend them in FACS buffer (e.g., PBS with 1% BSA).
-
Analyze the cell suspension using a flow cytometer, detecting the BDP FL signal in the appropriate channel (e.g., FITC channel).
-
-
Sample Preparation for Confocal Microscopy:
-
After incubation with liposomes, wash the cells three times with PBS.
-
If desired, incubate the cells with a nuclear stain (e.g., Hoechst) and/or a lysosomal stain (e.g., LysoTracker Red) according to the manufacturer's instructions.
-
Wash the cells again with PBS.
-
Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Image the cells using a confocal microscope, capturing the fluorescence from BDP FL, the nuclear stain, and the lysosomal stain in their respective channels.
-
Visualization of Experimental Workflows and Signaling Pathways
DOPE-PEG-BDP FL is instrumental in tracking the delivery of drugs that target specific cellular signaling pathways. For instance, liposomes can be loaded with a kinase inhibitor that targets the Ras-Raf-MEK-ERK (MAPK) pathway, which is often hyperactivated in cancer. The following diagrams, generated using Graphviz, illustrate the experimental workflow for such a study and the targeted signaling pathway.
Conclusion
DOPE-PEG-BDP FL is a powerful and versatile tool for researchers in cell biology and drug development. By integrating a fluorescent label into a PEGylated lipid, it enables the real-time tracking and quantification of liposomal drug carriers. This capability is essential for optimizing liposome formulations, understanding their interactions with cells, and elucidating the mechanisms by which they deliver their therapeutic payloads. The protocols and conceptual workflows presented in this guide provide a framework for harnessing the potential of DOPE-PEG-BDP FL to advance the development of next-generation nanomedicines.
References
- 1. 18F-labeled-Bioorthogonal Liposomes for In Vivo Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Liposome biodistribution mapping with in vivo X-ray fluorescence imaging - Nanoscale (RSC Publishing) DOI:10.1039/D4NR02793K [pubs.rsc.org]
- 4. Development of the Novel PEG-PE-Based Polymer for the Reversible Attachment of Specific Ligands to Liposomes: Synthesis and in vitro Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
The Photophysical Properties and Bio-application of DOPE-PEG-BDP FL: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)] conjugated to Boron-Dipyrromethene (DOPE-PEG-BDP FL). This fluorescent lipid conjugate is a powerful tool in drug delivery research and bio-imaging, enabling the precise tracking of liposomal and nanoparticulate drug delivery systems. This document outlines its core photophysical properties, provides detailed experimental protocols for its use, and illustrates key experimental workflows.
Core Photophysical Properties of BDP FL
DOPE-PEG-BDP FL incorporates the BDP FL (BODIPY FL) fluorophore, a bright and photostable green-fluorescent dye. Its spectral characteristics are comparable to fluorescein (FITC) and Alexa Fluor 488. A key advantage of the BDP core is its relative insensitivity to solvent polarity and pH, providing stable fluorescence in diverse biological environments.
The quantitative photophysical data for DOPE-PEG-BDP FL and the parent BDP FL dye are summarized below.
| Property | DOPE-PEG-BDP FL | BDP FL (BODIPY FL) Fluorophore |
| Excitation Maximum (λex) | 504 nm[1][2] | ~500-503 nm |
| Emission Maximum (λem) | 514 nm[1][2] | ~509-511 nm |
| Molecular Weight (PEG) | 5000 Da | Not Applicable |
| Extinction Coefficient | Not specified in retrieved results | >80,000 cm⁻¹M⁻¹ |
| Fluorescence Quantum Yield | Not specified in retrieved results | Approaching 1.0, even in water |
Experimental Protocols
Liposome Formulation with DOPE-PEG-BDP FL
This protocol describes the preparation of fluorescently labeled liposomes using the thin-film hydration method.
Materials:
-
Primary lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine - DOPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)
-
DOPE-PEG-BDP FL
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Round-bottom flask
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Preparation:
-
In a round-bottom flask, dissolve the desired lipids in chloroform. A typical molar ratio would be 55:40:4.9:0.1 (DOPC:Cholesterol:DSPE-PEG2000:DOPE-PEG-BDP FL).
-
Attach the flask to a rotary evaporator and remove the chloroform under vacuum to form a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with PBS (pH 7.4) by gentle rotation. The volume of PBS will determine the final lipid concentration.
-
The hydration process forms multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles with a defined size, subject the MLV suspension to extrusion through polycarbonate membranes.
-
Pass the suspension through a 100 nm pore size membrane 11-21 times. This process should be performed at a temperature above the phase transition temperature of the lipids.
-
-
Characterization:
-
Determine the size distribution and zeta potential of the liposomes using dynamic light scattering (DLS).
-
The concentration of the fluorescently labeled liposomes can be quantified using fluorescence spectroscopy against a standard curve of known DOPE-PEG-BDP FL concentrations.
-
Cellular Uptake and Trafficking of BDP FL-Labeled Liposomes
This protocol outlines a method for visualizing and quantifying the uptake of DOPE-PEG-BDP FL-labeled liposomes by cultured cells.
Materials:
-
Cells of interest (e.g., HeLa, MCF-7) cultured in appropriate medium
-
DOPE-PEG-BDP FL-labeled liposomes
-
Fluorescence microscope or a flow cytometer
-
Optional: Nuclear stain (e.g., DAPI), endosomal/lysosomal markers (e.g., LysoTracker Red)
Procedure:
-
Cell Seeding:
-
Seed cells in a suitable format for the intended analysis (e.g., glass-bottom dishes for microscopy, multi-well plates for flow cytometry).
-
Allow cells to adhere and grow to a desired confluency (typically 70-80%).
-
-
Liposome Incubation:
-
Replace the culture medium with fresh medium containing the DOPE-PEG-BDP FL-labeled liposomes at a desired concentration.
-
Incubate the cells with the liposomes for various time points (e.g., 1, 4, 24 hours) at 37°C in a CO₂ incubator.
-
-
Washing:
-
After incubation, gently wash the cells three times with cold PBS to remove non-internalized liposomes.
-
-
Analysis:
-
Fluorescence Microscopy:
-
If desired, incubate the cells with nuclear and/or organelle-specific fluorescent markers.
-
Image the cells using a fluorescence microscope with appropriate filter sets for BDP FL (and other markers). The green fluorescence will indicate the location of the liposomes within the cells.
-
-
Flow Cytometry:
-
Detach the cells from the culture vessel using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in PBS.
-
Analyze the cell suspension using a flow cytometer to quantify the percentage of fluorescent cells and the mean fluorescence intensity, which correlates with the amount of liposome uptake.[3]
-
-
Experimental Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate key experimental workflows and a conceptual representation of liposome-mediated drug delivery.
Caption: Workflow for the preparation of fluorescently labeled liposomes.
References
The Core Mechanism of Fluorescent PEG Lipids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanism of action of fluorescent Poly(ethylene glycol) (PEG) lipids, essential tools in cellular imaging, drug delivery, and diagnostics. We will delve into their fundamental properties, their behavior in biological systems, and the experimental methodologies used to harness their capabilities.
Fundamental Principles of Fluorescent PEG Lipids
Fluorescent PEG lipids are amphiphilic molecules consisting of three primary components: a lipid anchor, a hydrophilic PEG spacer, and a fluorescent dye. This unique structure dictates their self-assembly properties and their utility in biological research.
-
Lipid Anchor: Typically a phospholipid such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE), this hydrophobic portion facilitates the insertion of the molecule into lipid bilayers of liposomes, cell membranes, or the core of micelles.[1]
-
PEG Spacer: The polyethylene glycol chain provides a hydrophilic, flexible spacer that extends from the lipid bilayer surface. This "stealth" layer reduces opsonization by the mononuclear phagocyte system, thereby prolonging circulation time in vivo.[2] The length of the PEG chain can also influence the stability and cellular uptake of nanoparticles.[3]
-
Fluorescent Dye: A covalently attached fluorophore allows for the detection and tracking of the lipid conjugate. A wide array of dyes can be used, each with distinct excitation and emission spectra, quantum yields, and photostability.[4]
The amphiphilic nature of these lipids drives their self-assembly in aqueous environments into structures like micelles or their incorporation into liposomes. This behavior is fundamental to their application as drug delivery vehicles and imaging agents.[5]
Quantitative Data on Fluorescent PEG Lipids
The behavior and application of fluorescent PEG lipids are governed by key physicochemical parameters. The following tables summarize critical data for commonly used components.
Table 1: Critical Micelle Concentration (CMC) of DSPE-PEG Conjugates
The CMC is the concentration at which individual lipid molecules (unimers) begin to form micelles. This is a critical parameter for the stability of micellar formulations. The CMC is influenced by factors such as PEG chain length and the surrounding medium.[3][6]
| DSPE-PEG Derivative | PEG Chain Length (Da) | CMC (µM) | Measurement Conditions |
| DSPE-PEG | 2000 | 0.5 - 1.5 | Micromolar range, determined by fluorescent probe |
| DSPE-PEG | 3000 | 0.5 - 1.5 | Micromolar range, determined by fluorescent probe |
| DSPE-PEG | 5000 | 1.0 - 1.5 | Micromolar range, determined by fluorescent probe |
| DSPE-PEG | 2000 | ~1 x 10⁻⁶ M | In aqueous solution |
| DSPE-PEG | 2000 | 10 - 20 µM | In pure water |
| DSPE-PEG | 2000 | 0.5 - 1.0 µM | In HEPES buffered saline |
Table 2: Spectroscopic Properties of Common Fluorophores for Lipid Labeling
The choice of fluorophore is critical for imaging applications and depends on the available excitation sources and detection systems. Key properties include the maximum excitation and emission wavelengths, molar extinction coefficient (a measure of how strongly the molecule absorbs light), and quantum yield (the efficiency of converting absorbed light into emitted light).[7]
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| Green Emitting | ||||
| FITC (Fluorescein) | 495 | 518 | ~75,000 | 0.7-0.9 |
| NBD | 460 | 535 | ~22,000 | 0.3-0.5 |
| BODIPY FL | 505 | 515 | ~80,000 | >0.9 |
| Red Emitting | ||||
| Rhodamine B | 560 | 583 | ~110,000 | 0.3-0.7 |
| DiI | 549 | 565 | ~150,000 | ~0.07 (in methanol) |
| Cy3 | 550 | 570 | ~150,000 | ~0.15 |
| Cy5 | 650 | 670 | ~250,000 | ~0.28 |
| Far-Red/Near-IR | ||||
| DiD | 644 | 665 | ~200,000 | ~0.3 |
| ICG | 785 | 813 | ~200,000 | ~0.01 |
Note: Molar extinction coefficients and quantum yields can vary depending on the solvent and conjugation to the PEG-lipid.
Core Mechanisms of Action in a Biological Context
Fluorescent PEG lipids are primarily used to track the fate of lipid-based nanoparticles (liposomes and micelles) in biological systems, from systemic circulation to cellular uptake and intracellular trafficking.
Circulation and Biodistribution
The PEG chains on the surface of nanoparticles create a hydrophilic shield that reduces interactions with blood components and uptake by the reticuloendothelial system (RES), leading to prolonged circulation times. This "stealth" effect is crucial for passive targeting of tumors through the enhanced permeability and retention (EPR) effect. Fluorescent labeling allows for the visualization and quantification of nanoparticle accumulation in various organs and tissues over time.
Cellular Uptake Mechanisms
Fluorescently labeled nanoparticles are used to study the mechanisms of cellular internalization. The primary pathway for uptake is endocytosis, which can be further categorized into clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[8] The specific pathway can be influenced by nanoparticle size, surface charge, and the cell type being studied.
Intracellular Trafficking and Endosomal Escape
Once internalized, nanoparticles are typically trafficked through the endo-lysosomal pathway. For drug delivery applications, escape from the endosomes is often crucial for the therapeutic agent to reach its target in the cytoplasm or nucleus. Fluorescent PEG lipids allow for the real-time visualization of this process. Co-localization studies with fluorescent markers for specific organelles (e.g., early endosomes, late endosomes, lysosomes) can elucidate the trafficking pathway.[9] Techniques like fluorescence resonance energy transfer (FRET) can be employed to monitor the release of encapsulated contents from the nanoparticle into the cytosol.
Experimental Protocols
Detailed methodologies are essential for the successful application of fluorescent PEG lipids. Below are outlines for key experiments.
Preparation of Fluorescently Labeled Liposomes
This protocol describes the preparation of unilamellar liposomes incorporating a fluorescent PEG-lipid using the lipid film hydration and extrusion method.
Materials:
-
Primary lipid (e.g., DSPC)
-
Cholesterol
-
DSPE-PEG(2000)
-
Fluorescent DSPE-PEG(2000) (e.g., DSPE-PEG(2000)-NBD)
-
Chloroform
-
Hydration buffer (e.g., PBS, pH 7.4)
-
Mini-extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Mixture Preparation: Dissolve the lipids (e.g., DSPC, cholesterol, DSPE-PEG(2000), and fluorescent DSPE-PEG(2000) in a desired molar ratio) in chloroform in a round-bottom flask.
-
Film Formation: Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall. Further dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydration: Hydrate the lipid film with the hydration buffer by vortexing or gentle shaking at a temperature above the phase transition temperature of the lipids. This results in the formation of multilamellar vesicles (MLVs).
-
Extrusion: To form small unilamellar vesicles (SUVs), pass the MLV suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) multiple times using a mini-extruder.
-
Characterization: Determine the size distribution and zeta potential of the liposomes using dynamic light scattering (DLS).
Cellular Uptake Analysis by Flow Cytometry
This protocol provides a method to quantify the cellular uptake of fluorescently labeled liposomes.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Fluorescently labeled liposomes
-
PBS
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.
-
Incubation: Replace the culture medium with fresh medium containing the fluorescently labeled liposomes at the desired concentration. Incubate for a specific time period (e.g., 1, 4, or 24 hours).
-
Washing: After incubation, wash the cells three times with cold PBS to remove non-internalized liposomes.
-
Cell Detachment: Detach the cells using trypsin-EDTA.
-
Flow Cytometry Analysis: Resuspend the cells in PBS and analyze the fluorescence intensity of individual cells using a flow cytometer. The mean fluorescence intensity is proportional to the amount of internalized liposomes.
Live-Cell Imaging of Intracellular Trafficking
This protocol outlines the visualization of the intracellular fate of fluorescently labeled liposomes using confocal microscopy.
Materials:
-
Cells of interest
-
Glass-bottom imaging dishes
-
Complete cell culture medium
-
Fluorescently labeled liposomes
-
Organelle-specific fluorescent trackers (e.g., LysoTracker for lysosomes)
-
Live-cell imaging buffer
-
Confocal microscope with environmental control (temperature, CO₂)
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes and allow them to adhere.
-
Labeling: Incubate the cells with the fluorescently labeled liposomes in complete medium for the desired time.
-
Co-staining (optional): For co-localization studies, incubate the cells with an organelle-specific tracker according to the manufacturer's protocol.
-
Imaging: Wash the cells and replace the medium with live-cell imaging buffer. Acquire time-lapse images using a confocal microscope to track the movement and localization of the fluorescent liposomes within the cells.
Advanced Applications and Signaling Pathways
Fluorescent PEG lipids are not only passive trackers but can also be used to probe and understand complex cellular signaling events.
Investigating Lipid-Mediated Signaling
Certain fluorescent lipid analogs can be incorporated into nanoparticles to study their interaction with and influence on cellular signaling pathways. For instance, fluorescently labeled sphingolipids can be used to investigate their role in cell proliferation, apoptosis, and migration.[3]
Fluorescence Resonance Energy Transfer (FRET) Applications
FRET is a powerful technique to study molecular interactions and conformational changes at the nanometer scale. In the context of fluorescent PEG lipids, FRET can be used to:
-
Monitor Nanoparticle Stability: By co-incorporating a FRET donor and acceptor pair into a liposome or micelle, the stability of the nanoparticle can be assessed. Disruption of the nanoparticle leads to an increase in the distance between the fluorophores and a loss of FRET.
-
Quantify Drug Release: If a fluorescent drug (donor) is encapsulated within a liposome labeled with a fluorescent lipid (acceptor), the release of the drug into the cytosol can be monitored by a decrease in FRET signal.
This technical guide provides a foundational understanding of the mechanism of action of fluorescent PEG lipids and their application in research. The combination of their unique physicochemical properties and the power of fluorescence-based techniques makes them indispensable tools for advancing our knowledge in cell biology and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Small Molecule Fluorogenic Probe for the Detection of Sphingosine in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Monitoring sphingolipid trafficking in cells using fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure and Dynamics of Highly PEG-ylated Sterically Stabilized Micelles in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescent Lipid Probes & Cell Membrane Stains | Tocris Bioscience [tocris.com]
- 8. The relative brightness of PEG lipid-conjugated polymer nanoparticles as fluid-phase markers in live cells [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Determining the Critical Micelle Concentration of DOPE-PEG-BDP FL: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Contextual CMC Data of Structurally Related Lipids
The CMC of a PEGylated lipid is influenced by several factors, including the length of the acyl chains, the degree of saturation in the lipid anchor, and the molecular weight of the polyethylene glycol (PEG) chain. Longer PEG chains generally lead to a higher CMC due to the increased hydrophilicity and steric hindrance, which can make micelle formation less favorable.[1][2] The data presented in Table 1, derived from studies on similar molecules, can provide a reasonable estimate for the expected CMC range of DOPE-PEG-BDP FL.
| Compound | Molecular Weight (PEG) | Method | CMC |
| DSPE-PEG | 2000 | Fluorescence Probe | ~10-20 µM (in water)[3] |
| DSPE-PEG | 2000 | Fluorescence Probe | 0.5-1.5 µM[1] |
| DSPE-PEG | 3000 | Fluorescence Probe | 0.5-1.5 µM[1] |
| DSPE-PEG | 5000 | Fluorescence Probe | 0.5-1.5 µM[1] |
| PEG750-DOPE | 750 | Not Specified | 6.98 x 10⁻⁵ M (69.8 µM)[4] |
Experimental Protocol for CMC Determination
The CMC of DOPE-PEG-BDP FL can be determined by leveraging the intrinsic fluorescence of the BODIPY™ FL (BDP FL) moiety. BDP FL is a lipophilic dye whose fluorescence quantum yield is sensitive to the polarity of its microenvironment.[5][6] As micelles form, the BDP FL fluorophore partitions into the hydrophobic core of the micelle, leading to a change in its fluorescence properties. This change can be monitored to determine the CMC.
Principle:
Below the CMC, DOPE-PEG-BDP FL exists as monomers in the aqueous solution, and the BDP FL fluorophore is in a polar environment. Above the CMC, the molecules self-assemble into micelles, creating a nonpolar, hydrophobic environment for the BDP FL. This transition from a polar to a nonpolar environment causes a detectable shift in the fluorescence intensity and/or the emission maximum wavelength of BDP FL. The concentration at which this sharp change occurs is the CMC.
Materials:
-
DOPE-PEG-BDP FL
-
High-purity water or a relevant buffer solution (e.g., phosphate-buffered saline, PBS)
-
Fluorometer with temperature control
-
High-precision syringe pump or micropipettes
-
Quartz cuvettes
Procedure:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of DOPE-PEG-BDP FL in the desired aqueous medium (e.g., 1 mM). Ensure complete dissolution; gentle warming or sonication may be required.
-
Serial Dilutions: Prepare a series of dilutions of the DOPE-PEG-BDP FL stock solution. The concentration range should span the expected CMC. Based on the data for similar lipids, a range from 0.1 µM to 100 µM would be a suitable starting point.
-
Fluorescence Measurement:
-
Set the excitation wavelength of the fluorometer to the excitation maximum of BDP FL (approximately 504 nm).[7][8]
-
Record the fluorescence emission spectrum or the fluorescence intensity at the emission maximum (approximately 514 nm) for each dilution.[7][8]
-
Allow the samples to equilibrate at a constant temperature before each measurement.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of the DOPE-PEG-BDP FL concentration.
-
The resulting plot will typically show two linear regions with different slopes. Below the CMC, the fluorescence intensity will change minimally with concentration. Above the CMC, as micelles form and the dye enters a hydrophobic environment, there will be a sharp increase in fluorescence intensity.
-
The CMC is determined from the intersection of the two extrapolated linear portions of the graph.
-
Alternative Protocol using a Fluorescent Probe (Pyrene)
An alternative, widely-used method involves the use of a fluorescent probe like pyrene.[9][10][11] Pyrene's fluorescence emission spectrum is highly sensitive to the polarity of its environment.
Procedure:
-
Prepare a pyrene stock solution in a solvent like acetone.
-
Prepare lipid solutions: Create serial dilutions of DOPE-PEG-BDP FL.
-
Add pyrene: Add a small aliquot of the pyrene stock solution to each lipid dilution to a final concentration in the micromolar range. The solvent should be evaporated, leaving a thin film of pyrene and lipid, which is then hydrated with buffer.
-
Measure fluorescence: Excite the samples at approximately 335 nm. Record the emission spectra.
-
Analyze the I1/I3 ratio: Calculate the ratio of the intensity of the first vibronic peak (I1, ~373 nm) to the third vibronic peak (I3, ~384 nm).
-
Plot and determine CMC: Plot the I1/I3 ratio against the logarithm of the lipid concentration. A sharp drop in the ratio indicates the partitioning of pyrene into the hydrophobic micellar core. The concentration at the midpoint of this transition is taken as the CMC.[12]
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in determining the CMC of DOPE-PEG-BDP FL using its intrinsic fluorescence.
References
- 1. In vitro characterization of PEGylated phospholipid micelles for improved drug solubilization: effects of PEG chain length and PC incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure and Dynamics of Highly PEG-ylated Sterically Stabilized Micelles in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polymeric Micelles of PEG-PE as Carriers of All-Trans Retinoic Acid for Stability Improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BODIPY FL-C5 NHS Ester (Succinimidyl Ester) | LabX.com [labx.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. DSPE-PEG-BDP FL, MW 2,000 | BroadPharm [broadpharm.com]
- 9. Critical micellar concentration determination of pure phospholipids and lipid-raft and their mixtures with cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. avantiresearch.com [avantiresearch.com]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
Navigating the Solubility of DOPE-PEG-BDP FL: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the solubility characteristics of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)-bodipy-FL] (DOPE-PEG-BDP FL). Aimed at researchers, scientists, and drug development professionals, this document delves into the solubility of this fluorescently-labeled PEGylated lipid in both aqueous solutions like Phosphate-Buffered Saline (PBS) and various organic solvents. Understanding the solubility of DOPE-PEG-BDP FL is critical for its effective use in a range of applications, including liposome formulation, drug delivery systems, and bio-imaging.
Understanding the Solubility Profile
DOPE-PEG-BDP FL is an amphiphilic molecule, possessing both a hydrophobic lipid tail (DOPE) and a hydrophilic polymer chain (PEG), with a fluorescent BDP FL dye attached. This structure dictates its solubility, which is a crucial factor for its handling, formulation, and ultimate performance in biological systems.
The solubility of DOPE-PEG-BDP FL is not a simple binary state but is influenced by several factors:
-
The Lipophilic DOPE Moiety: The 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) component is a lipid with two unsaturated oleoyl chains, rendering it highly soluble in nonpolar organic solvents and insoluble in aqueous solutions.
-
The Hydrophilic PEG Chain: The polyethylene glycol (PEG) chain is highly soluble in water and many organic solvents.[1] The length of the PEG chain can significantly impact the overall solubility of the conjugate in aqueous media.
-
The BDP FL Fluorophore: BODIPY FL is a fluorescent dye that is generally hydrophobic and soluble in many organic solvents, but its solubility in water is low.[2][3]
Data Presentation: Qualitative Solubility of DOPE-PEG-BDP FL and Related Compounds
Due to the lack of specific quantitative solubility data (e.g., mg/mL) in the available literature for DOPE-PEG-BDP FL, the following table summarizes the qualitative solubility of the conjugate and its components in PBS and common organic solvents. This information is inferred from product data sheets of similar molecules and the general properties of the constituent parts.
| Solvent | DOPE (Lipid) | PEG (Polymer) | BDP FL (Dye) | DOPE-PEG-BDP FL (Conjugate) - Qualitative |
| Phosphate-Buffered Saline (PBS) | Insoluble | Very Soluble[1] | Poorly Soluble[2][4] | Forms micelles or liposomes; may exhibit low solubility as individual molecules. |
| Chloroform (CHCl₃) | Soluble | Soluble[1] | Soluble | Expected to be soluble. |
| Dichloromethane (DCM) | Soluble | Soluble[1] | Soluble | Expected to be soluble. |
| Dimethylformamide (DMF) | Soluble | Soluble[1] | Soluble | Expected to be soluble. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Soluble[1] | Soluble | Expected to be soluble. |
| Methanol (MeOH) | Soluble | Soluble | Soluble[2] | Expected to be soluble. |
| Ethanol (EtOH) | Soluble | Soluble | Soluble | Expected to be soluble. |
Experimental Protocols: Determining Solubility
For researchers requiring precise solubility data for their specific application, direct experimental determination is recommended. Below is a general protocol for determining the solubility of DOPE-PEG-BDP FL.
Materials
-
DOPE-PEG-BDP FL
-
Solvent of interest (e.g., PBS, Chloroform, DMSO)
-
Vortex mixer
-
Bath sonicator
-
Centrifuge
-
UV-Vis Spectrophotometer or Fluorometer
-
Analytical balance
-
Micro-pipettes
-
Glass vials
Method for Organic Solvents
-
Preparation of Stock Solution: Accurately weigh a known amount of DOPE-PEG-BDP FL and dissolve it in a small volume of the organic solvent to create a concentrated stock solution.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution with the same organic solvent.
-
Spectroscopic Measurement: Measure the absorbance or fluorescence of each dilution at the wavelength maximum for BDP FL (Excitation/Emission maxima are approximately 504/514 nm).
-
Standard Curve Generation: Plot the absorbance or fluorescence intensity against the known concentrations to generate a standard curve.
-
Saturation Point Determination: Prepare a supersaturated solution of DOPE-PEG-BDP FL in the organic solvent by adding an excess amount of the compound to a known volume of the solvent.
-
Equilibration: Vortex and sonicate the mixture to facilitate dissolution. Allow the solution to equilibrate for a set period (e.g., 24 hours) at a controlled temperature.
-
Separation of Undissolved Solute: Centrifuge the solution at high speed to pellet any undissolved material.
-
Analysis of Supernatant: Carefully collect the supernatant and measure its absorbance or fluorescence.
-
Concentration Calculation: Use the standard curve to determine the concentration of DOPE-PEG-BDP FL in the supernatant. This concentration represents the solubility of the compound in that solvent at the specified temperature.
Method for Aqueous Buffers (e.g., PBS)
The solubility of amphiphilic molecules like DOPE-PEG-BDP FL in aqueous solutions often refers to the concentration at which they self-assemble into structures like micelles or liposomes rather than dissolving as individual molecules.
-
Thin Film Hydration: Dissolve a known amount of DOPE-PEG-BDP FL in an organic solvent (e.g., chloroform). Evaporate the solvent under a stream of nitrogen or in a vacuum desiccator to form a thin lipid film on the wall of a glass vial.
-
Hydration: Add a known volume of PBS to the vial.
-
Dispersion: Vortex and sonicate the mixture to hydrate the lipid film and form a dispersion of micelles or liposomes.
-
Determination of Critical Micelle Concentration (CMC) (Optional): The CMC can be determined by measuring a physical property (e.g., surface tension, fluorescence intensity) as a function of the lipid concentration. A sharp change in the property indicates the onset of micelle formation.
-
Visual Inspection: The practical solubility can be assessed by visual inspection for turbidity or the presence of aggregates after attempting to dissolve increasing amounts of the compound in a fixed volume of PBS.
Visualizing Key Concepts
To further aid in the understanding of the principles and processes involved, the following diagrams have been generated.
Conclusion
The solubility of DOPE-PEG-BDP FL is a critical parameter for its successful application in research and development. While quantitative data remains elusive in publicly accessible domains, a strong qualitative understanding can be achieved by considering the properties of its constituent parts. For applications requiring precise concentrations, the experimental protocols outlined in this guide provide a framework for determining the solubility in specific solvents. This guide serves as a valuable resource for scientists and researchers, enabling them to effectively utilize DOPE-PEG-BDP FL in their work.
References
Photostability of BODIPY FL on PEGylated Lipids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The use of fluorescent probes is integral to modern biological research and drug development, enabling the visualization and tracking of molecules and delivery systems in real-time. Among the plethora of available fluorophores, the BODIPY (boron-dipyrromethene) dye series, and specifically BODIPY FL, has garnered significant attention. Known for their high fluorescence quantum yields, sharp emission spectra, and robust photostability, BODIPY dyes are excellent candidates for labeling lipids and other biomolecules.[1][] When conjugated with PEGylated lipids, BODIPY FL serves as a powerful tool for tracking liposomal drug delivery vehicles, studying membrane dynamics, and visualizing cellular uptake processes.[3]
This technical guide provides an in-depth overview of the photostability of BODIPY FL when conjugated to a PEGylated lipid. It consolidates available quantitative data, details relevant experimental protocols for assessing photostability, and presents visual workflows to aid in experimental design and data interpretation. While direct and comprehensive studies on the photostability of BODIPY FL specifically on a PEGylated lipid are limited, this guide synthesizes the most relevant and current knowledge from studies on BODIPY dyes in various pertinent environments.
Core Concepts: Photostability and Influencing Factors
Photostability, the ability of a fluorophore to resist photochemical degradation upon exposure to light, is a critical parameter for quantitative and long-term fluorescence imaging.[4] Photobleaching, the irreversible destruction of a fluorophore, leads to a loss of signal and can compromise experimental results. The photostability of BODIPY FL on a PEGylated lipid is influenced by a combination of factors inherent to the dye, the lipid environment, and the experimental conditions.
Intrinsic Properties of BODIPY FL:
-
High Quantum Yield: BODIPY FL is known for its high fluorescence quantum yield, often approaching 1.0, which contributes to its brightness and, indirectly, its useful lifespan before the signal is fully bleached.[5][6]
-
Low Triplet State Formation: BODIPY dyes generally have a low propensity to enter the triplet state from the excited singlet state. The long-lived triplet state is highly reactive and a primary pathway for photobleaching through reactions with molecular oxygen.[7][8]
Influence of the PEGylated Lipid Environment:
-
Hydrophobicity: The local environment's polarity can affect the photophysical properties of BODIPY dyes.[9][10][11] The hydrophobic lipid bilayer provides a non-polar environment that generally helps maintain the high quantum yield of BODIPY FL.
-
PEGylation: The polyethylene glycol (PEG) linker can influence the dye's immediate microenvironment. While PEGylation is primarily used to confer stealth properties to liposomes, it can also affect the hydration shell around the fluorophore and potentially its interaction with reactive oxygen species.[3][12]
-
Lipid Packing and Fluidity: The phase of the lipid bilayer (e.g., gel vs. liquid-disordered) can alter the mobility and interactions of the labeled lipid, which may have a subtle effect on its photostability.[13]
Quantitative Data on BODIPY FL Photophysical Properties
Table 1: Spectroscopic Properties of BODIPY FL and its Conjugates
| Compound/System | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Reference(s) |
| BODIPY FL | ~503 | ~512 | > 80,000 | [5][6] |
| BODIPY FL in Methanol | ~500 | ~506 | > 80,000 | [6] |
| BODIPY-labeled Thioterpenoid | 514-519 | Not Specified | Not Specified | [14] |
| BODIPY FL-labeled Triterpenoids | Not Specified | Not Specified | Not Specified | [15] |
Table 2: Fluorescence Quantum Yields (Φ) of BODIPY Dyes in Various Environments
| Compound/System | Solvent/Environment | Quantum Yield (Φ) | Reference(s) |
| BODIPY FL | Water | ~0.9 | [5][6] |
| BODIPY-labeled Thioterpenoid | Nonpolar solvents | ~1.0 | [14] |
| PEG-BODIPY Conjugate (unsubstituted) | Water | 0.512 | [16] |
| PEG-BODIPY Conjugate (diethyl-substituted) | Water | 0.254 | [16] |
| BODIPY Dimer | Nonpolar solvents | 0.99 | [11] |
| BODIPY Dimer | Polar solvents (e.g., DMSO) | 0.008 | [11] |
| BODIPY-based probe (LD-TB) | Sunflower Oil | High | [17] |
| BODIPY-based probe (LD-TB) | 0.5% DMSO/H₂O | < 0.01 | [17] |
Table 3: Fluorescence Lifetimes (τ) of BODIPY Dyes
| Compound/System | Solvent/Environment | Lifetime (τ) in ns | Reference(s) |
| Unsubstituted BODIPY dye | Not Specified | 7.2 | [5] |
| BODIPY FL | Not Specified | > 5.0 | [18] |
| BODIPY FL STP Ester | Methanol | 5.7 | [6] |
Experimental Protocols for Assessing Photostability
A standardized protocol for assessing the photostability of BODIPY FL on a PEGylated lipid is crucial for obtaining reproducible and comparable data. The following outlines a general methodology.
Preparation of BODIPY FL-PEG-Lipid Labeled Liposomes
-
Lipid Film Hydration:
-
Co-dissolve the desired lipids (e.g., DSPC, cholesterol) and the BODIPY FL-PEG-lipid conjugate in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask. A typical molar ratio for the fluorescent lipid is 0.1-1 mol%.
-
Remove the organic solvent under a stream of nitrogen gas to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with an appropriate aqueous buffer (e.g., PBS, pH 7.4) by vortexing or gentle agitation at a temperature above the phase transition temperature of the lipids.
-
-
Liposome Sizing:
-
To obtain unilamellar vesicles of a defined size, subject the hydrated lipid suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder.
-
Alternatively, sonication can be used, but extrusion generally yields a more homogeneous size distribution.[19][20]
-
-
Characterization:
-
Determine the size distribution and zeta potential of the prepared liposomes using Dynamic Light Scattering (DLS).
-
Confirm the incorporation of the BODIPY FL-PEG-lipid into the liposomes by measuring the fluorescence of the liposome suspension.
-
Photobleaching Measurement using Confocal Microscopy
-
Sample Preparation for Microscopy:
-
Immobilize the liposome solution on a glass-bottom dish or a microscope slide. This can be achieved by allowing the liposomes to settle or by using a hydrogel matrix.
-
For cellular studies, incubate the target cells with the liposome suspension for a desired period, then wash to remove unbound liposomes.
-
-
Image Acquisition:
-
Use a confocal laser scanning microscope equipped with an appropriate laser line for exciting BODIPY FL (e.g., 488 nm or 514 nm).
-
Define a region of interest (ROI) containing the liposomes or labeled cells.
-
Acquire a time-lapse series of images of the ROI under continuous laser illumination. The laser power and scan speed should be kept constant throughout the experiment.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Plot the normalized fluorescence intensity as a function of time or exposure number.
-
The rate of fluorescence decay can be fitted to an exponential function to determine the photobleaching rate constant.
-
Quantitative Photostability using a Fluorometer
-
Sample Preparation:
-
Prepare a solution of the BODIPY FL-PEG-lipid labeled liposomes in a quartz cuvette.
-
Prepare a control sample of a known photostable or photolabile dye for comparison if desired.
-
-
Measurement:
-
Use a spectrofluorometer to continuously illuminate the sample at the excitation maximum of BODIPY FL.
-
Record the fluorescence emission intensity at the emission maximum over time.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of illumination time.
-
The time it takes for the fluorescence to decrease to 50% of its initial value (the half-life) can be used as a measure of photostability.
-
Visualization of Workflows and Concepts
Experimental Workflow for Photostability Assessment
Caption: A generalized workflow for preparing BODIPY FL-PEG-lipid liposomes and assessing their photostability.
Factors Influencing Photostability of BODIPY FL in a PEGylated Lipid Bilayer
Caption: Key factors that can positively (+), negatively (-), or variably (+/-) impact the photostability of BODIPY FL.
Conclusion
BODIPY FL remains a fluorophore of choice for lipid and membrane studies due to its favorable photophysical properties, including high photostability.[] When incorporated into a PEGylated lipid, it provides a robust tool for tracking and imaging in complex biological systems. While this guide consolidates the current understanding, further research is warranted to specifically quantify the photostability of BODIPY FL-PEG-lipid conjugates under various experimental conditions. Such studies will be invaluable for researchers and drug development professionals aiming to perform precise and reliable quantitative fluorescence-based assays. The experimental protocols and conceptual frameworks provided herein offer a solid foundation for conducting such investigations.
References
- 1. researchgate.net [researchgate.net]
- 3. Synthesis and characterization of PEGylated bolaamphiphiles with enhanced retention in liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BODIPY | AAT Bioquest [aatbio.com]
- 6. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Comparative photostability studies of BODIPY and fluorescein dyes by using fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Fluorescent Properties of 8-Substituted BODIPY Dyes: Influence of Solvent Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Solvent-Dependent Fluorescence Properties of CH2-bis(BODIPY)s [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. docnum.umons.ac.be [docnum.umons.ac.be]
- 14. Design, Spectral Characteristics, Photostability, and Possibilities for Practical Application of BODIPY FL-Labeled Thioterpenoid [mdpi.com]
- 15. Design, synthesis and cytotoxicity of BODIPY FL labelled triterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. BODIPY Conjugates as Functional Compounds for Medical Diagnostics and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. BODIPY FL Dye | Thermo Fisher Scientific - US [thermofisher.com]
- 19. researchgate.net [researchgate.net]
- 20. Fluorescent Rhein-Loaded Liposomes for In Vivo Biodistribution Study - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to PEGylation with Fluorescent Lipids: Principles, Protocols, and Data
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of PEGylation with fluorescent lipids, a critical technique in drug delivery and cellular imaging. We will delve into the core concepts, provide detailed experimental protocols, present quantitative data for comparative analysis, and visualize key processes to facilitate a deeper understanding.
Core Concepts: The Synergy of PEGylation and Fluorescence
Polyethylene glycol (PEG) modification of liposomes, or PEGylation, is a widely adopted strategy to enhance the systemic circulation time and stability of nanocarriers.[1][2][3] By creating a hydrophilic steric barrier on the liposome surface, PEGylation reduces clearance by the reticuloendothelial system (RES), minimizes nonspecific protein adsorption, and ultimately prolongs the therapeutic window of encapsulated drugs.[1][2][4] The conformation of the PEG layer, which can range from a "mushroom" to a "brush" regime, is dependent on the grafting density and molecular weight of the PEG-lipid conjugates and plays a crucial role in the nanoparticle's interactions with its biological environment.[3][4][5]
The incorporation of fluorescent lipids into these PEGylated systems provides a powerful tool for real-time tracking, quantification, and visualization.[6] This allows researchers to monitor the biodistribution of liposomes, investigate their cellular uptake mechanisms, and assess their stability and integrity in vitro and in vivo.[6][7] A variety of fluorescently labeled PEG-lipids are commercially available, featuring different lipid anchors (e.g., DSPE, DOPE, Cholesterol), PEG chain lengths (e.g., PEG1000, PEG2000, PEG5000), and fluorescent probes (e.g., FITC, Rhodamine, Cy3, Cy5, Cy7).[7][8][9]
Methodologies in PEGylation with Fluorescent Lipids
The two primary methods for preparing PEGylated liposomes are the pre-insertion and post-insertion techniques.
Pre-insertion Method
In the pre-insertion method, the PEG-lipid conjugates, including the fluorescently labeled ones, are mixed with the other lipid components during the initial formation of the liposomes.[3] This is a straightforward approach but results in the presence of PEG chains on both the inner and outer leaflets of the liposome bilayer, which can potentially hinder drug loading.[3]
Post-insertion Method
The post-insertion technique involves incubating pre-formed liposomes with a micellar solution of PEG-lipids.[3][10][11] The PEG-lipid conjugates then spontaneously insert into the outer leaflet of the liposome bilayer.[10][11] This method offers the advantage of modifying only the outer surface of the liposomes, which is often preferable for targeted delivery applications.[3]
Experimental Protocols
Liposome Preparation by Thin-Film Hydration
A common method for preparing liposomes is the thin-film hydration technique.
Protocol:
-
Lipid Mixture Preparation: Dissolve the desired lipids (e.g., HSPC, Cholesterol) and the fluorescently labeled PEG-lipid (e.g., DSPE-PEG2000-FITC) in an organic solvent such as chloroform or a chloroform/methanol mixture in a round-bottom flask.
-
Film Formation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS, pH 7.4) by gentle rotation at a temperature above the phase transition temperature of the lipids. This process leads to the formation of multilamellar vesicles (MLVs).
-
Size Extrusion: To obtain unilamellar vesicles (LUVs) with a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with specific pore sizes (e.g., 100 nm) using a mini-extruder.[12]
Post-Insertion PEGylation Protocol
Protocol:
-
Prepare Pre-formed Liposomes: Prepare liposomes using the thin-film hydration method as described above, but without the inclusion of PEG-lipids in the initial lipid mixture.
-
Prepare PEG-Lipid Micelles: Dissolve the fluorescently labeled PEG-lipid (e.g., DSPE-PEG2000-Cy5) in an aqueous buffer to form a micellar solution.[10][11]
-
Incubation: Mix the pre-formed liposomes with the PEG-lipid micelle solution and incubate the mixture at a temperature slightly above the phase transition temperature of the lipids (e.g., 60°C) for a specified time (e.g., 30-60 minutes).[10]
-
Purification: Remove unincorporated PEG-lipid micelles from the PEGylated liposomes using techniques such as dialysis or size exclusion chromatography.[13]
Characterization of PEGylated Fluorescent Liposomes
Thorough characterization is essential to ensure the quality and desired properties of the prepared liposomes.
| Parameter | Technique | Description |
| Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Measures the average hydrodynamic diameter and the width of the size distribution of the liposomes.[14] |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | Determines the surface charge of the liposomes, which influences their stability and interaction with biological membranes.[14] |
| PEGylation Efficiency | Fluorescence Correlation Spectroscopy (FCS) | Can be used to determine the concentration and diffusion characteristics of fluorescently labeled liposomes, providing insights into PEGylation efficiency.[12][15] |
| Liposome Integrity and Lamellarity | Quantitative Phase Microscopy (QPM) | A label-free imaging technique that can be used to assess the integrity and shape of individual liposomes.[14] |
| Fluorescence Confirmation | Fluorescence Microscopy | Confirms the successful incorporation of the fluorescent lipid into the liposomal bilayer.[14] |
Functional Assays Using Fluorescent PEGylated Liposomes
Fluorescence-based assays are invaluable for studying the behavior of PEGylated liposomes.
Liposome Fusion Assays
-
Förster Resonance Energy Transfer (FRET): This assay is widely used to monitor membrane fusion.[16] Liposomes are labeled with a FRET pair of fluorescent lipids (e.g., NBD-PE as the donor and Rhodamine-PE as the acceptor).[16] Fusion with an unlabeled membrane leads to a decrease in FRET efficiency due to the dilution of the probes, resulting in an increase in donor fluorescence and a decrease in acceptor fluorescence.[16]
-
Self-Quenching Assays: Highly concentrated water-soluble fluorescent dyes like calcein or carboxyfluorescein are encapsulated within liposomes, leading to self-quenching of their fluorescence.[17][18] Upon membrane fusion and leakage of the contents, the dye is diluted, resulting in a significant increase in fluorescence.[19][17]
Liposome Stability and Release Assays
-
FRET for Stability Monitoring: The integrity of liposomes can be monitored by co-encapsulating a FRET pair of dyes.[20] Disruption of the liposome leads to the separation of the dyes and a loss of the FRET signal.[20]
-
Fluorescence Quenching for Release: A fluorophore and a quencher can be co-encapsulated. Release of the contents leads to their separation and an increase in fluorescence.[17]
Visualizing the Processes
Experimental Workflows
Caption: Comparison of Pre- and Post-insertion PEGylation Workflows.
FRET-Based Liposome Fusion Assay
Caption: Principle of the FRET-based liposome fusion assay.
Cellular Uptake and Trafficking Pathway
References
- 1. PEGylated lipids in lipid nanoparticle delivery dynamics and therapeutic innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The ultimate guide for PEGylated lipid nanoparticles | CAS [cas.org]
- 3. Diversity of PEGylation methods of liposomes and their influence on RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nanoparticle PEGylation for imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescent Labeling and Imaging of IL-22 mRNA-Loaded Lipid Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescent Lipid PEGs - CD Bioparticles [cd-bioparticles.net]
- 8. avantiresearch.com [avantiresearch.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. encapsula.com [encapsula.com]
- 11. encapsula.com [encapsula.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. encapsula.com [encapsula.com]
- 14. Characterization of Liposomes Using Quantitative Phase Microscopy (QPM) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Spectroscopic characterization of bionanoparticles originating from newly developed self-forming synthetic PEGylated lipids (QuSomes) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Assays of Volume Change, Membrane Fusion and Membrane Permeability—Note 14.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. Methods to monitor liposome fusion, permeability, and interaction with cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
DOPE-PEG-BDP FL for liposome and nanoparticle formulation
An In-Depth Technical Guide to DOPE-PEG-BDP FL for Liposome and Nanoparticle Formulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)]-Boron-dipyrromethene (DOPE-PEG-BDP FL), a fluorescently-labeled lipid conjugate essential for the development and tracking of liposomal and nanoparticle-based drug delivery systems. We will delve into the core components, formulation methodologies, characterization techniques, and applications, presenting quantitative data and detailed protocols to support advanced research and development.
Introduction to DOPE-PEG-BDP FL
DOPE-PEG-BDP FL is a versatile PEG-lipid-dye conjugate that integrates the unique properties of its three core components: the fusogenic phospholipid DOPE, the biocompatible polymer PEG, and the bright, photostable fluorophore BDP FL.[1][2] This conjugate is primarily incorporated into the lipid bilayer of liposomes and nanoparticles to enable fluorescent tracking. By labeling the nanocarrier itself, researchers can visualize its biodistribution, cellular uptake, and intracellular fate without altering the encapsulated therapeutic agent. The PEG spacer provides crucial "stealth" characteristics, enhancing the systemic circulation time of the nanocarrier, a critical factor for in vivo applications.[3][4]
Core Components and Their Functions
DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)
DOPE is an unsaturated phospholipid commonly used as a "helper lipid" in nanocarrier formulations.[5][6] Unlike bilayer-forming lipids such as phosphatidylcholine (PC), DOPE has a smaller headgroup relative to its acyl chains, giving it a conical shape. This structure favors the formation of an inverted hexagonal phase, which can disrupt lipid bilayers. In the context of drug delivery, this property is highly advantageous as it promotes the fusion of the liposomal membrane with the endosomal membrane after cellular uptake, facilitating the release of the encapsulated cargo into the cytoplasm and enabling "endosomal escape".[3][5]
Polyethylene Glycol (PEG)
Polyethylene glycol (PEG) is a hydrophilic and biocompatible polymer widely used to modify the surface of nanoparticles in a process known as PEGylation.[4][7][8] When attached to the surface of a liposome, the PEG chains create a steric hydration layer that shields the nanoparticle from opsonins (blood proteins), thereby reducing recognition and clearance by the mononuclear phagocyte system (MPS).[4][9] This "stealth" effect significantly prolongs the nanoparticle's circulation half-life, increasing the probability of it reaching the target tissue, such as a tumor, via the enhanced permeability and retention (EPR) effect.[3][10] The length of the PEG chain (e.g., MW 2000 or 5000) and the anchoring lipid are critical parameters that influence the stability and in vivo behavior of the nanoparticle.[11][12]
BDP FL (BODIPY FL)
BDP FL is a green fluorescent dye belonging to the boron-dipyromethene (BODIPY) class.[13] It is known for its exceptional photophysical properties, making it an excellent alternative to traditional fluorophores like fluorescein (FAM).[14] Key advantages include high photostability, a high fluorescence quantum yield even in aqueous environments, sharp excitation and emission spectra, and a narrow emission band.[14][15][16] These characteristics result in bright, stable signals ideal for various fluorescence-based applications, including confocal microscopy and flow cytometry.[13][15]
Quantitative Data and Physicochemical Properties
Quantitative analysis is critical for the design, optimization, and quality control of nanoparticle formulations.[17] The following tables summarize the key properties of the BDP FL dye and the typical characteristics of liposomes formulated with PEGylated lipids.
Table 1: Physicochemical Properties of BDP FL Dye
| Property | Value | Reference(s) |
| Maximum Excitation Wavelength (λex) | ~504-505 nm | [1][2][18] |
| Maximum Emission Wavelength (λem) | ~513-514 nm | [1][2][18] |
| Common Application | Replacement for Fluorescein (FAM), DyLight™ 488, Cy2™ | [14] |
| Key Features | High photostability, high quantum yield, sharp spectra | [13][14][15] |
Table 2: Typical Physicochemical Characteristics of Liposomal Formulations
| Parameter | Typical Range | Significance | Reference(s) |
| Particle Size (Z-average) | 80 - 200 nm | Affects circulation time, tumor accumulation, and cellular uptake.[19] | [20][21][22] |
| Polydispersity Index (PDI) | < 0.2 | Indicates a monodisperse, homogeneous particle size distribution.[20] | [20][22][23] |
| Zeta Potential (ζ) | ≥ |30| mV | Indicates high surface charge, preventing aggregation and ensuring colloidal stability.[23] | [6][22][23] |
Table 3: Representative Drug Loading and Encapsulation Efficiency
| Formulation Type | Encapsulation Efficiency (EE%) | Drug Loading (DL%) | Reference(s) |
| Folate-Targeted Liposomes (DOX/Imatinib) | ~96% | Not Specified (1:8 drug/lipid ratio) | [24] |
| DPPG Liposomes (PARP1 Inhibitors) | > 40% | Not Specified | [22] |
| Polymer Micelles (Paclitaxel) | ~38% | Not Specified | [25] |
| Polymer Micelles (Lapatinib) | ~25% | Not Specified | [25] |
| Note: EE% and DL% are highly dependent on the specific drug, lipid composition, and preparation method. |
Experimental Protocols and Methodologies
The thin-film hydration method followed by extrusion is a robust and widely used technique for preparing liposomes with a defined size distribution.[19][21][26]
Protocol: Liposome Formulation by Thin-Film Hydration and Extrusion
-
Lipid Film Preparation:
-
Dissolve the desired lipids (e.g., primary phospholipid like DSPC or DPPC, cholesterol, and DOPE-PEG-BDP FL at a molar ratio of approximately 55:40:5) in a suitable organic solvent such as chloroform or a chloroform/methanol mixture in a round-bottom flask.[19]
-
If encapsulating a lipophilic drug, it should be co-dissolved with the lipids at this stage.[19]
-
Attach the flask to a rotary evaporator. Rotate the flask at a controlled speed and temperature (above the phase transition temperature of the lipids) under reduced pressure to evaporate the organic solvent.[19]
-
Continue evaporation until a thin, dry, and uniform lipid film is formed on the inner wall of the flask.
-
To ensure complete removal of residual solvent, place the flask under high vacuum for several hours or overnight.[19]
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by adding the buffer to the flask.[21]
-
If encapsulating a hydrophilic drug, it should be dissolved in this aqueous buffer.[21]
-
Agitate the flask by gentle rotation or vortexing at a temperature above the lipid phase transition temperature for 30-60 minutes.[19] This process allows the lipid film to swell and form multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles (LUVs) with a uniform size, the MLV suspension is extruded through polycarbonate membranes with a defined pore size.[21]
-
Load the MLV suspension into a thermostatically controlled extruder (e.g., Lipex or Avanti Mini-Extruder) heated to a temperature above the lipid's phase transition temperature.
-
Force the suspension through a stack of two polycarbonate membranes, starting with a larger pore size (e.g., 400 nm) before proceeding to the desired final pore size (e.g., 100 nm).
-
This process is typically repeated an odd number of times (e.g., 11-21 passes) to ensure a narrow particle size distribution.[21]
-
-
Purification:
-
Remove any unencapsulated (free) drug or excess fluorescent probe from the liposome suspension using methods such as size exclusion chromatography (e.g., with a Sephadex G-50 column) or dialysis.
-
Protocol: Characterization of Liposomes
-
Particle Size and Polydispersity Index (PDI) Measurement:
-
Dilute the liposome suspension in the hydration buffer to an appropriate concentration.
-
Analyze the sample using Dynamic Light Scattering (DLS).[22][27] The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles to determine the hydrodynamic diameter (Z-average size) and the PDI.
-
-
Zeta Potential Measurement:
-
Dilute the liposome suspension in a low ionic strength buffer (e.g., 10 mM NaCl) to an appropriate concentration.
-
Analyze the sample using Laser Doppler Velocimetry (LDV) or Electrophoretic Light Scattering (ELS).[22][27] The instrument applies an electric field and measures the velocity of the particles, from which the zeta potential (an indicator of surface charge) is calculated.
-
-
Encapsulation Efficiency (EE%) and Drug Loading (DL%):
-
Separate the liposomes from the unencapsulated drug using a method like ultracentrifugation, size exclusion chromatography, or dialysis.
-
Quantify the amount of drug in the initial formulation (Total Drug).
-
Lyse the purified liposomes using a suitable detergent (e.g., Triton X-100) or solvent to release the encapsulated drug.
-
Quantify the amount of drug in the lysed liposomes (Encapsulated Drug).
-
Calculate EE% and DL% using the following formulas:
-
EE% = (Encapsulated Drug / Total Drug) x 100
-
DL% = (Weight of Encapsulated Drug / Total Weight of Lipids) x 100
-
-
Visualized Workflows and Pathways
Diagrams created using Graphviz provide clear, logical flows for complex processes and biological interactions.
Caption: Workflow for liposome preparation via thin-film hydration and extrusion.
Caption: Standard workflow for characterizing liposomal nanoparticles.
Caption: Major cellular uptake mechanisms for liposomal drug carriers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. targetmol.cn [targetmol.cn]
- 3. mdpi.com [mdpi.com]
- 4. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comparison of Cellular Uptake Mechanisms, Delivery Efficacy, and Intracellular Fate between Liposomes and Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 8. PEG Linker, PEGylation & Custom Synthesis - Biochempeg [zpeg.net]
- 9. PEGylation-Dependent Cell Uptake of Lipid Nanoparticles Revealed by Spatiotemporal Correlation Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Loop-Structured PEG-Lipoconjugate Enhances siRNA Delivery Mediated by Liner-PEG Containing Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. From in vitro to in vivo: The Dominant role of PEG-Lipids in LNP performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Green Fluorescent Dye BDP FL | TCI AMERICA [tcichemicals.com]
- 14. lumiprobe.com [lumiprobe.com]
- 15. lumiprobe.com [lumiprobe.com]
- 16. lumiprobe.com [lumiprobe.com]
- 17. Analytical characterization of liposomes and other lipid nanoparticles for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Liposome Synthesis Protocol : Synthesis of anionic and cationic unilamellar liposome nanoparticles using a... [protocols.io]
- 20. researchgate.net [researchgate.net]
- 21. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. Clinical development of liposome-based drugs: formulation, characterization, and therapeutic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Influence of Polyethylene Glycol Density and Surface Lipid on Pharmacokinetics and Biodistribution of Lipid-Calcium-Phosphate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Biophysical Characteristics of BDP FL Labeled Lipids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BODIPY® FL (BDP FL) labeled lipids are a class of fluorescent probes widely utilized in cell biology, biophysics, and drug development to investigate the dynamic behavior of lipids in cellular and model membranes. The BODIPY® (boron-dipyrromethene) fluorophore, characterized by its high fluorescence quantum yield, sharp emission spectra, and relative insensitivity to environmental polarity, makes it an exceptional tool for fluorescently tagging various lipid species, including fatty acids, phospholipids, and cholesterol.[1][2] This guide provides a comprehensive overview of the core biophysical characteristics of BDP FL labeled lipids, detailed experimental protocols for their characterization and use, and visualizations of key experimental workflows.
Core Biophysical Properties
The utility of BDP FL labeled lipids stems from their favorable photophysical properties, which allow for sensitive and high-resolution imaging and quantification. Key quantitative data are summarized below.
Quantitative Photophysical Data
| Property | Value | Lipid Analogue(s) | Conditions | Reference(s) |
| Absorption Maximum (λabs) | ~500-505 nm | BDP FL C5-Ceramide, BDP FL fatty acids | Methanol, various organic solvents | [1] |
| Emission Maximum (λem) | ~510-515 nm | BDP FL C5-Ceramide, BDP FL fatty acids | Methanol, various organic solvents | [1] |
| Molar Extinction Coefficient (ε) | >80,000 cm-1M-1 | General BDP FL dyes | Methanol | [3] |
| Fluorescence Quantum Yield (ΦF) | Approaching 1.0 | General BDP FL dye conjugates of lipids | Organic solvents | [2] |
| Fluorescence Lifetime (τ) | ~5 nanoseconds or longer | General BDP FL dyes | Aqueous solution | [2] |
Environmental Sensitivity and Partitioning
While generally insensitive to solvent polarity, the fluorescence of BDP FL labeled lipids can be influenced by the local environment within a lipid bilayer.[4] For instance, the probe's fluorescence emission can shift from green to red at high concentrations due to the formation of excimers, a property that has been exploited to study lipid-rich domains.[2] BDP FL-cholesterol has been shown to partition into liquid-ordered (lo) phases in model membranes, mimicking the behavior of natural cholesterol.[5]
Experimental Protocols
Detailed methodologies are crucial for the accurate application and interpretation of data obtained using BDP FL labeled lipids. The following section provides protocols for key experiments.
Protocol 1: Live Cell Staining of Lipid Droplets with BDP FL 493/503
This protocol describes the staining of neutral lipid droplets in live cultured cells using BDP FL 493/503, a lipophilic BDP FL derivative.
Materials:
-
BDP FL 493/503 (stock solution in DMSO)
-
Live cells cultured on glass-bottom dishes or chamber slides
-
Phosphate-buffered saline (PBS), pre-warmed to 37°C
-
Serum-free cell culture medium, pre-warmed to 37°C
-
Fluorescence microscope with appropriate filter sets (e.g., excitation 488 nm, emission 500-550 nm)
Procedure:
-
Prepare Staining Solution: Dilute the BDP FL 493/503 stock solution in serum-free cell culture medium to a final working concentration of 1-2 µM.
-
Cell Preparation: Aspirate the culture medium from the cells and wash once with pre-warmed PBS.
-
Staining: Add the BDP FL 493/503 staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.
-
Washing: Aspirate the staining solution and wash the cells two to three times with pre-warmed PBS to remove excess dye and reduce background fluorescence.
-
Imaging: Add fresh, pre-warmed culture medium or PBS to the cells. Image the cells immediately using a fluorescence microscope.
Protocol 2: Fatty Acid Uptake Assay Using BDP FL C16
This protocol outlines a method to quantify the uptake of long-chain fatty acids into cultured cells using BDP FL C16.
Materials:
-
BDP FL C16 (stock solution in DMSO)
-
Cultured cells (e.g., adipocytes, hepatocytes)
-
Fatty acid-free bovine serum albumin (BSA)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Prepare BDP FL C16-BSA Complex: Prepare a solution of fatty acid-free BSA in HBSS. Add the BDP FL C16 stock solution to the BSA solution while vortexing to achieve the desired final concentration (e.g., 1 µM BDP FL C16, 0.1% BSA). Incubate for 15 minutes at 37°C to allow for complex formation.
-
Cell Preparation: Seed cells in a multi-well plate and culture to the desired confluency. On the day of the assay, wash the cells with warm HBSS.
-
Initiate Uptake: Add the BDP FL C16-BSA complex solution to the cells and incubate at 37°C for the desired time points (e.g., 1, 5, 15, 30 minutes).
-
Stop Uptake: To stop the uptake, rapidly wash the cells three times with ice-cold HBSS containing 0.2% BSA to remove extracellular probe.
-
Quantification:
-
Flow Cytometry: Detach the cells using trypsin, resuspend in cold PBS, and analyze the fluorescence intensity using a flow cytometer.
-
Plate Reader: Lyse the cells in a suitable buffer and measure the fluorescence intensity using a fluorescence plate reader.
-
Protocol 3: Synthesis of BDP FL-labeled Phosphatidylcholine
This protocol provides a general method for the synthesis of a BDP FL-labeled phosphatidylcholine, a key tool for studying membrane dynamics.
Materials:
-
1-acyl-2-hydroxy-sn-glycero-3-phosphocholine (lyso-PC)
-
BDP FL propionic acid, N-hydroxysuccinimide ester (BDP FL-X, SE)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM) or chloroform
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates
Procedure:
-
Reaction Setup: Dissolve lyso-PC and BDP FL-X, SE in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add TEA or DIPEA to the reaction mixture to act as a base catalyst.
-
Reaction: Stir the reaction mixture at room temperature for several hours to overnight, monitoring the progress by TLC.
-
Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in chloroform) to isolate the BDP FL-labeled phosphatidylcholine.
-
Characterization: Confirm the identity and purity of the final product using techniques such as mass spectrometry and NMR spectroscopy.
Visualizations of Experimental Workflows and Logical Relationships
The following diagrams, generated using the DOT language, illustrate common experimental workflows involving BDP FL labeled lipids.
Caption: Cellular uptake and trafficking workflow.
Caption: Lipid droplet analysis workflow.
Caption: FRAP methodology workflow.
Conclusion
BDP FL labeled lipids are invaluable tools for elucidating the complex roles of lipids in cellular processes. Their robust photophysical characteristics, coupled with the ability to chemically conjugate the BDP FL fluorophore to a wide array of lipid species, provides researchers with a versatile toolkit for investigating membrane structure and function, lipid trafficking, and metabolism. The experimental protocols and workflows detailed in this guide offer a solid foundation for the successful application of these powerful fluorescent probes in a variety of research contexts, from fundamental cell biology to the development of novel therapeutics. As imaging technologies continue to advance, the utility of BDP FL labeled lipids in providing critical insights into the intricate world of lipid biology is set to expand even further.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Using BODIPY FL-Sphingolipid Analogs to Study Sphingolipid Metabolism in Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. New BODIPY lipid probes for fluorescence studies of membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of Bodipy-labeled sphingolipid and cholesterol analogs to examine membrane microdomains in cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Incorporating DOPE-PEG-BDP FL into Liposomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescently labeled liposomes are invaluable tools in drug delivery research, enabling the visualization and tracking of nanoparticle-cell interactions, biodistribution, and intracellular fate. This document provides a detailed protocol for the incorporation of a fluorescent, polyethylene glycol (PEG)-modified lipid, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(BODIPY® FL)-2,3,5,6-tetrafluorophenyl]-PEG (DOPE-PEG-BDP FL), into liposomes. The inclusion of DOPE, a fusogenic lipid, can enhance endosomal escape, while the PEG linker provides a hydrophilic spacer to extend circulation time and reduce non-specific uptake. The BDP FL (BODIPY® FL) fluorophore offers bright and stable fluorescence for imaging applications.
This protocol outlines the widely used thin-film hydration method followed by extrusion for the preparation of unilamellar liposomes. It also includes procedures for characterization and cellular uptake studies.
Materials and Equipment
Lipids and Reagents
-
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)
-
Cholesterol
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)
-
DOPE-PEG-BDP FL
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Hydration buffer (e.g., PBS, HEPES-buffered saline)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal bovine serum (FBS)
-
Trypsin-EDTA
-
Propidium iodide (PI) or DAPI for nuclear staining
-
Paraformaldehyde (PFA)
Equipment
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator
-
Liposome extruder (e.g., Avanti Mini-Extruder)
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Dynamic Light Scattering (DLS) instrument for size and polydispersity index (PDI) measurement
-
Zeta potential analyzer
-
Fluorometer or fluorescence plate reader
-
Confocal laser scanning microscope (CLSM)
-
Flow cytometer
-
Standard cell culture equipment (incubator, biosafety cabinet, centrifuge)
Experimental Protocols
Liposome Formulation
The following table summarizes a typical lipid composition for preparing DOPE-PEG-BDP FL labeled liposomes. The molar ratio of the fluorescent lipid should be kept low (0.1-1 mol%) to avoid self-quenching of the fluorophore.
| Component | Molar Ratio (%) | Purpose |
| DOPC | 54.9 - 54 | Primary structural lipid, forms the bilayer. |
| Cholesterol | 40 | Modulates membrane fluidity and stability. |
| DSPE-PEG2000 | 5 | Provides a hydrophilic shield to increase circulation time and reduce clearance by the immune system.[1] |
| DOPE-PEG-BDP FL | 0.1 - 1 | Fluorescent probe for tracking and imaging. |
Preparation of Liposomes by Thin-Film Hydration and Extrusion
The thin-film hydration method is a common and straightforward technique for preparing liposomes.[2][3][4] This is followed by extrusion to produce unilamellar vesicles of a defined size.[2][3]
Workflow for Liposome Preparation
Caption: Workflow of liposome preparation.
Protocol:
-
Lipid Dissolution:
-
In a clean round-bottom flask, dissolve the desired amounts of DOPC, cholesterol, DSPE-PEG2000, and DOPE-PEG-BDP FL in a chloroform/methanol mixture (typically 2:1 v/v).
-
-
Thin-Film Formation:
-
Remove the organic solvent using a rotary evaporator under reduced pressure.
-
The temperature of the water bath should be kept above the phase transition temperature of the lipids (for this composition, room temperature is sufficient).
-
Continue evaporation until a thin, uniform lipid film is formed on the inner surface of the flask.
-
To ensure complete removal of residual solvent, place the flask under high vacuum for at least 1-2 hours.
-
-
Hydration:
-
Hydrate the lipid film with the desired aqueous buffer (e.g., PBS, pH 7.4) by gentle rotation. The volume of the buffer will determine the final lipid concentration.
-
This process leads to the formation of multilamellar vesicles (MLVs).
-
-
Sonication (Optional):
-
To aid in the dispersal of the lipid film and reduce the size of the MLVs, the suspension can be briefly sonicated in a bath sonicator.
-
-
Extrusion:
-
To obtain unilamellar vesicles with a uniform size distribution, the liposome suspension is extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
Pass the suspension through the extruder 11-21 times to ensure homogeneity.[2]
-
-
Storage:
-
Store the prepared liposomes at 4°C. For long-term storage, they can be stored under an inert gas (e.g., argon) to prevent lipid oxidation.
-
Characterization of Liposomes
Quantitative Data Summary
| Parameter | Expected Range | Method |
| Size (Hydrodynamic Diameter) | 100 - 150 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -10 to -30 mV | Electrophoretic Light Scattering |
| Incorporation Efficiency | > 90% | Fluorescence Spectroscopy |
Detailed Methodologies:
-
Size and Polydispersity Index (PDI) Measurement:
-
Dilute a small aliquot of the liposome suspension in the hydration buffer.
-
Measure the hydrodynamic diameter and PDI using a DLS instrument.
-
A PDI value below 0.2 indicates a homogenous population of liposomes.
-
-
Zeta Potential Measurement:
-
Dilute the liposome suspension in an appropriate buffer (e.g., 10 mM NaCl).
-
Measure the zeta potential using an electrophoretic light scattering instrument. The negative zeta potential is expected due to the phosphate group of the phospholipids.
-
-
Determination of DOPE-PEG-BDP FL Incorporation Efficiency:
-
Separate the unincorporated DOPE-PEG-BDP FL from the liposomes using size exclusion chromatography (e.g., a Sephadex G-50 column) or centrifugation.
-
Measure the fluorescence of the liposome fraction before and after separation.
-
Alternatively, disrupt the liposomes in the collected fraction using a detergent (e.g., 1% Triton X-100) and measure the total fluorescence.
-
Calculate the incorporation efficiency using the following formula:
-
Incorporation Efficiency (%) = (Fluorescence of liposome fraction / Initial total fluorescence) x 100
-
-
Cellular Uptake and Intracellular Trafficking Studies
Caption: Liposome cellular uptake and fate.
The acidic environment of the late endosomes and lysosomes can facilitate the fusogenic properties of DOPE, potentially leading to endosomal escape and the release of encapsulated cargo into the cytoplasm. The BDP FL fluorophore allows for the visualization of this entire process, from initial cell surface binding to internalization and subsequent trafficking within the endo-lysosomal pathway.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Fluorescence Signal | - Low incorporation of DOPE-PEG-BDP FL- Self-quenching at high concentrations- Photobleaching | - Verify incorporation efficiency.- Decrease the molar ratio of the fluorescent lipid.- Use an anti-fade mounting medium for microscopy and minimize light exposure. |
| Large Liposome Size/High PDI | - Incomplete hydration- Insufficient extrusion cycles- Membrane rupture | - Ensure the hydration buffer is at the correct temperature and allow adequate time for swelling.- Increase the number of extrusion cycles.- Check the extruder assembly and membrane integrity. |
| Low Cellular Uptake | - Short incubation time- Low liposome concentration- Cell type resistance | - Increase the incubation time.- Increase the concentration of liposomes in the medium.- Consider using a different cell line or adding targeting ligands to the liposome surface. |
| Aggregates in Suspension | - Improper lipid drying- Insufficient sonication | - Ensure a thin, even lipid film is formed.- Briefly sonicate the suspension after hydration to break up large lipid aggregates before extrusion. |
Conclusion
This protocol provides a comprehensive guide for the successful incorporation of DOPE-PEG-BDP FL into liposomes for various research applications. By following these detailed methodologies, researchers can produce well-characterized, fluorescently labeled liposomes suitable for in vitro and in vivo imaging studies to advance the field of drug delivery. Careful optimization of the fluorescent lipid concentration is crucial to achieve a strong signal without significant self-quenching.
References
- 1. Kinetic analysis of endocytosis and intracellular fate of liposomes in single macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pegylation of liposomes favours the endosomal degradation of the delivered phosphodiester oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for Labeling Exosomes with DOPE-PEG-BDP FL
For Researchers, Scientists, and Drug Development Professionals
Introduction
Exosomes, as natural nanocarriers for intercellular communication, hold immense potential for diagnostics and targeted drug delivery. The ability to accurately track and visualize exosomes is crucial for understanding their biodistribution, cellular uptake, and mechanism of action. This document provides a detailed protocol for labeling exosomes with DOPE-PEG-BDP FL, a fluorescently tagged lipid conjugate. This method, based on post-insertion, allows for stable and efficient labeling of pre-isolated exosomes, making them suitable for a wide range of in vitro and in vivo tracking studies.
The DOPE-PEG-BDP FL molecule consists of three key components:
-
DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine): An unsaturated phospholipid that acts as a lipid anchor, facilitating insertion into the exosomal membrane.
-
PEG (Polyethylene Glycol): A biocompatible polymer that provides a hydrophilic spacer, reducing steric hindrance and potentially increasing the stability of the labeled exosomes in biological fluids.
-
BDP FL (BODIPY FL): A bright and photostable green fluorescent dye, enabling sensitive detection of the labeled exosomes.
These application notes provide a comprehensive guide, from exosome isolation to the characterization and application of the labeled vesicles.
Data Presentation
The following table summarizes expected quantitative data based on studies using similar fluorescent lipid labeling techniques for exosomes. Researchers should perform their own characterization to confirm these parameters for DOPE-PEG-BDP FL labeled exosomes.
| Parameter | Unlabeled Exosomes | Labeled Exosomes | Method of Analysis | Reference |
| Mean Diameter (nm) | 126.12 ± 2.94 | 135.31 ± 13.10 | Dynamic Light Scattering (DLS) | [1] |
| Particle Concentration (particles/mL) | 5.62 x 10⁹ ± 2.29 x 10⁸ | 1.02 x 10⁹ ± 6.20 x 10⁷ | Nanoparticle Tracking Analysis (NTA) | [1] |
| Labeling Efficiency | N/A | High (Qualitative) | Fluorescence Microscopy / Flow Cytometry | General Observation |
| Zeta Potential (mV) | Variable | Slight to no significant change | Zeta Potential Analyzer | General Observation |
Note: The particle concentration may appear lower post-labeling due to sample loss during the purification steps required to remove unincorporated dye.
Experimental Protocols
Protocol 1: Exosome Isolation from Cell Culture Supernatant
This protocol describes the isolation of exosomes using differential ultracentrifugation, considered the gold standard for obtaining high-purity exosome preparations.
Materials:
-
Cell culture supernatant
-
Phosphate-buffered saline (PBS), sterile, ice-cold
-
Centrifuge tubes appropriate for required volumes and g-forces
-
Refrigerated centrifuge
-
Ultracentrifuge with appropriate rotors (e.g., SW41 Ti or equivalent)
-
0.22 µm sterile filter
Methodology:
-
Culture cells of interest in exosome-depleted fetal bovine serum (FBS) for 48-72 hours to collect conditioned media.
-
Transfer the cell culture supernatant to centrifuge tubes.
-
Centrifuge at 300 x g for 10 minutes at 4°C to pellet intact cells. Carefully collect the supernatant.
-
Centrifuge the supernatant at 2,000 x g for 20 minutes at 4°C to remove dead cells and large apoptotic bodies. Carefully collect the supernatant.
-
Centrifuge the supernatant at 10,000 x g for 30 minutes at 4°C to remove larger vesicles and cellular debris. Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm sterile filter to remove any remaining larger particles.
-
Transfer the filtered supernatant to ultracentrifuge tubes. Ultracentrifuge at 100,000 x g for 70 minutes at 4°C to pellet exosomes.
-
Discard the supernatant and resuspend the exosome pellet in a large volume of ice-cold, sterile PBS.
-
Repeat the ultracentrifugation step (100,000 x g for 70 minutes at 4°C) to wash the exosomes and remove contaminating proteins.
-
Discard the supernatant and resuspend the final exosome pellet in a small volume of sterile PBS (e.g., 100-200 µL).
-
Aliquot and store the isolated exosomes at -80°C.
Protocol 2: Labeling of Exosomes with DOPE-PEG-BDP FL via Post-Insertion
This protocol is based on the principle of post-insertion, where the lipid-PEG-dye conjugate spontaneously inserts into the lipid bilayer of pre-formed exosomes.
Materials:
-
Isolated exosomes in PBS (from Protocol 1)
-
DOPE-PEG-BDP FL (e.g., from a commercial supplier)
-
Dimethyl sulfoxide (DMSO)
-
Sterile PBS
-
Incubator or water bath at 37°C
-
Size exclusion chromatography (SEC) columns for exosomes or ultrafiltration devices (e.g., 100 kDa MWCO)
Methodology:
-
Prepare DOPE-PEG-BDP FL Stock Solution: Dissolve the lyophilized DOPE-PEG-BDP FL in DMSO to a stock concentration of 1 mg/mL. Vortex briefly to ensure complete dissolution. Store the stock solution at -20°C, protected from light.
-
Determine Exosome Concentration: Before labeling, quantify the protein concentration of your exosome preparation using a BCA or Bradford assay, or the particle concentration using Nanoparticle Tracking Analysis (NTA). This will allow for consistent labeling across experiments.
-
Labeling Reaction: a. In a sterile microcentrifuge tube, dilute the desired amount of exosomes (e.g., 100 µg of exosome protein) in sterile PBS to a final volume of 90 µL. b. Add the DOPE-PEG-BDP FL stock solution to the exosome suspension. A starting point is to use a 1:100 to 1:1000 molar ratio of exosome lipid to DOPE-PEG-BDP FL. As a practical starting point, add 1-5 µL of a 1 mg/mL stock solution to 100 µg of exosomes. c. Gently mix by pipetting. d. Incubate the mixture for 1-2 hours at 37°C, protected from light. The elevated temperature increases membrane fluidity, facilitating the insertion of the lipid-PEG conjugate.
-
Removal of Unincorporated Dye: It is critical to remove any free DOPE-PEG-BDP FL, as it can lead to false-positive signals.
-
Option A: Size Exclusion Chromatography (SEC): i. Equilibrate an exosome-compatible SEC column with sterile PBS according to the manufacturer's instructions. ii. Apply the labeling reaction mixture to the top of the column. iii. Collect the fractions as per the manufacturer's protocol. The labeled exosomes will elute in the earlier fractions, while the smaller, unincorporated dye molecules will be retained and elute later. iv. Pool the exosome-containing fractions.
-
Option B: Ultrafiltration: i. Add sterile PBS to the labeling reaction mixture to a final volume of at least 500 µL. ii. Transfer the diluted sample to a 100 kDa molecular weight cutoff (MWCO) spin filter unit. iii. Centrifuge according to the manufacturer's instructions to concentrate the exosomes. iv. Discard the flow-through containing the unincorporated dye. v. Resuspend the concentrated labeled exosomes in fresh sterile PBS and repeat the wash step at least two more times to ensure complete removal of free dye.
-
-
Storage: Store the purified, labeled exosomes at 4°C for short-term use (up to 1 week) or at -80°C for long-term storage. Protect from light.
Protocol 3: Characterization of Labeled Exosomes
It is essential to characterize the labeled exosomes to ensure that the labeling process has not adversely affected their physical properties.
A. Nanoparticle Tracking Analysis (NTA)
-
Purpose: To determine the size distribution and concentration of the labeled exosomes.
-
Method: Dilute the labeled exosome suspension in sterile PBS to the optimal concentration range for the NTA instrument. Analyze the sample according to the manufacturer's protocol. Compare the size and concentration to an unlabeled control sample.
B. Western Blot
-
Purpose: To confirm the presence of exosomal marker proteins (e.g., CD9, CD63, CD81) on the labeled vesicles.
-
Method: Lyse the labeled exosomes and an unlabeled control. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against common exosomal markers.
C. Fluorescence Microscopy
-
Purpose: To visually confirm the successful labeling of exosomes.
-
Method:
-
Add a small volume of the labeled exosome suspension to a microscope slide.
-
Cover with a coverslip.
-
Image using a fluorescence microscope with appropriate filters for BDP FL (Excitation/Emission: ~505/515 nm).
-
Successful labeling will be indicated by the presence of fluorescent nanoparticles.
-
D. Flow Cytometry
-
Purpose: To analyze the fluorescence intensity of individual labeled exosomes.
-
Method: Use a high-resolution flow cytometer capable of detecting nanoparticles. Analyze the labeled exosome sample to determine the population of fluorescently positive vesicles.
Protocol 4: Cellular Uptake of Labeled Exosomes
This protocol describes a typical experiment to visualize the uptake of labeled exosomes by recipient cells.
Materials:
-
Recipient cells of interest
-
Complete cell culture medium
-
Chambered coverglass or 96-well imaging plates
-
DOPE-PEG-BDP FL labeled exosomes
-
DAPI or Hoechst stain for nuclear counterstaining
-
4% Paraformaldehyde (PFA) in PBS
-
Fluorescence or confocal microscope
Methodology:
-
Seed recipient cells in a chambered coverglass or imaging plate and allow them to adhere overnight.
-
The next day, remove the culture medium and replace it with fresh medium containing the DOPE-PEG-BDP FL labeled exosomes (e.g., 1-10 µg of exosome protein per well).
-
Incubate the cells with the labeled exosomes for a desired time course (e.g., 1, 4, 12, 24 hours) at 37°C.
-
After incubation, gently wash the cells three times with PBS to remove any non-internalized exosomes.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Counterstain the nuclei with DAPI or Hoechst stain for 5-10 minutes.
-
Wash the cells twice with PBS.
-
Add fresh PBS or mounting medium to the wells and image the cells using a fluorescence or confocal microscope. Green fluorescence within the recipient cells will indicate the uptake of the labeled exosomes.
Visualizations
References
Application Notes and Protocols for Live-Cell Fluorescence Microscopy using DOPE-PEG-BDP FL
For Researchers, Scientists, and Drug Development Professionals
Introduction
DOPE-PEG-BDP FL is a fluorescently labeled lipid conjugate designed for robust and versatile applications in live-cell fluorescence microscopy. This molecule incorporates three key components:
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE): An unsaturated phospholipid that readily integrates into lipid bilayers, making it an excellent tool for labeling cell membranes and liposomal drug delivery systems.
-
Polyethylene Glycol (PEG): A biocompatible and hydrophilic polymer that acts as a spacer, increasing the solubility and stability of the conjugate in aqueous environments and reducing non-specific interactions.
-
BODIPY FL (BDP FL): A highly efficient and photostable green fluorophore.
The unique combination of these components makes DOPE-PEG-BDP FL an ideal probe for tracking the dynamics of lipid-based structures in living cells, such as the cellular uptake and intracellular trafficking of liposomes.
Mechanism of Action
The lipophilic DOPE anchor facilitates the incorporation of the probe into the lipid bilayer of cell membranes or the outer leaflet of liposomes. The hydrophilic PEG linker extends the BDP FL fluorophore away from the lipid surface, minimizing potential quenching effects and enhancing its fluorescence signal. Once incorporated, the bright and stable fluorescence of BDP FL allows for real-time visualization and tracking of the labeled structures using fluorescence microscopy.
Data Presentation
The following tables summarize the key quantitative data for the components of DOPE-PEG-BDP FL, providing a reference for experimental design and data interpretation.
Table 1: Photophysical Properties of BODIPY FL (BDP FL)
| Property | Value | Reference |
| Excitation Maximum (λex) | ~504 nm | [1][2][3] |
| Emission Maximum (λem) | ~514 nm | [1][2][3] |
| Molar Extinction Coefficient | >80,000 cm⁻¹M⁻¹ | [1][3] |
| Fluorescence Quantum Yield (in lipid environment) | Approaching 1.0 | [1][3][4] |
| Fluorescence Lifetime | ~5-7 nanoseconds | [1][3] |
| Photostability | High | [][6][7] |
Note: Photophysical properties can be influenced by the local environment. The quantum yield of BODIPY FL is generally high and less sensitive to solvent polarity compared to other fluorophores.
Table 2: Cytotoxicity Data of PEGylated Lipids
| Cell Line | Formulation | IC50 Value | Reference | | --- | --- | --- | | Pancreatic Cancer (PC3) | Micelles with 100-x mol% PEG-lipid | 14 nM (for paclitaxel-loaded micelles) |[8] | | Human Glioblastoma (U87MG) & Murine Oral Squamous Carcinoma (SCC-7) | Doxorubicin-loaded liposomes with various PEG pairings | Lowest IC50 with APTEDB-PEG2000/PEG1000 pairing |[9] | | Human Nasopharyngeal Cancer (KB) | Doxorubicin-loaded folate-targeted liposomes with varying PEG lengths | ~0.11-0.12 µg/mL |[10] |
Note: The IC50 values presented are for liposomal formulations containing cytotoxic drugs. DOPE-PEG-BDP FL itself, as a labeling reagent, is expected to have very low cytotoxicity at the concentrations used for imaging. It is always recommended to perform a cytotoxicity assay for your specific cell line and experimental conditions.
Experimental Protocols
Protocol 1: Preparation of DOPE-PEG-BDP FL Labeled Liposomes
This protocol describes the preparation of small unilamellar vesicles (SUVs) incorporating DOPE-PEG-BDP FL using the thin-film hydration and extrusion method.
Materials:
-
Primary lipid (e.g., DOPC, DPPC)
-
Cholesterol
-
DOPE-PEG-BDP FL
-
Chloroform
-
Hydration buffer (e.g., PBS, HEPES-buffered saline)
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
In a round-bottom flask, dissolve the primary lipid, cholesterol, and DOPE-PEG-BDP FL in chloroform. A typical molar ratio is 55:40:5 (primary lipid:cholesterol:DOPE-PEG-BDP FL), but this can be optimized.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the film under vacuum for at least 1 hour to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the desired hydration buffer by vortexing or gentle agitation. This will form multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Assemble the mini-extruder with the desired pore size polycarbonate membrane (e.g., 100 nm).
-
Pass the MLV suspension through the extruder 10-20 times to form SUVs of a uniform size.
-
-
Characterization:
-
Determine the size distribution and zeta potential of the prepared liposomes using dynamic light scattering (DLS).
-
The concentration of the fluorescently labeled liposomes can be determined by measuring the fluorescence intensity of BDP FL.
-
Protocol 2: Live-Cell Imaging of Liposome Uptake
This protocol outlines the steps for imaging the internalization of DOPE-PEG-BDP FL labeled liposomes into live cells.
Materials:
-
Cultured cells grown on glass-bottom dishes or coverslips
-
DOPE-PEG-BDP FL labeled liposomes (prepared as in Protocol 1)
-
Complete cell culture medium
-
Imaging medium (e.g., phenol red-free medium)
-
Fluorescence microscope (confocal or widefield) equipped with appropriate filter sets for BDP FL (e.g., FITC/GFP channel)
Procedure:
-
Cell Seeding:
-
Seed cells on glass-bottom dishes or coverslips and allow them to adhere and grow to the desired confluency (typically 50-70%).
-
-
Liposome Incubation:
-
Dilute the DOPE-PEG-BDP FL labeled liposomes to the desired concentration in complete cell culture medium. A starting concentration of 10-50 µg/mL of total lipid is recommended, but should be optimized.
-
Replace the medium in the cell culture dish with the liposome-containing medium.
-
Incubate the cells for the desired time (e.g., 30 minutes to 4 hours) at 37°C in a CO₂ incubator.
-
-
Washing:
-
Gently wash the cells two to three times with pre-warmed imaging medium to remove non-internalized liposomes.
-
-
Imaging:
-
Mount the dish on the fluorescence microscope stage.
-
Acquire images using the appropriate laser line (e.g., 488 nm) and emission filter for BDP FL.
-
For time-lapse imaging, acquire images at regular intervals to track the dynamic process of liposome uptake and trafficking.
-
-
Colocalization Analysis (Optional):
-
To identify the endocytic pathway, cells can be co-stained with markers for specific organelles, such as LysoTracker for lysosomes or fluorescently tagged Rab proteins for early and late endosomes.
-
Analyze the colocalization between the BDP FL signal and the organelle markers using appropriate image analysis software.
-
Visualizations
Signaling Pathway: Cellular Uptake of PEGylated Liposomes
The following diagram illustrates the primary endocytic pathways involved in the internalization of PEGylated liposomes, which can be tracked using DOPE-PEG-BDP FL.
Caption: Cellular uptake pathways of PEGylated liposomes.
Experimental Workflow: Live-Cell Imaging
This diagram outlines the key steps in a typical live-cell imaging experiment using DOPE-PEG-BDP FL labeled liposomes.
Caption: Experimental workflow for live-cell imaging.
References
- 1. BODIPY | AAT Bioquest [aatbio.com]
- 2. BODIPY FL Dye | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - US [thermofisher.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 6. mdpi.com [mdpi.com]
- 7. New BODIPY lipid probes for fluorescence studies of membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of PEG Pairing on the Efficiency of Cancer-Targeting Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging with DOPE-PEG-BDP FL
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)]-boron-dipyrromethene (DOPE-PEG-BDP FL) is a fluorescently labeled lipid conjugate widely utilized for in vivo imaging studies. This molecule combines the fusogenic properties of DOPE, the stealth characteristics of polyethylene glycol (PEG), and the bright, stable fluorescence of the BODIPY FL dye. When incorporated into liposomes or other nanoparticle formulations, DOPE-PEG-BDP FL enables real-time, non-invasive tracking of the nanocarrier's biodistribution and pharmacokinetics. These application notes provide detailed protocols for the preparation of DOPE-PEG-BDP FL-labeled liposomes and their use in preclinical in vivo imaging studies.
Key Applications
-
Pharmacokinetic Studies: Monitoring the circulation time and clearance of nanomedicines.
-
Biodistribution Analysis: Quantifying the accumulation of nanocarriers in various organs and tissues, including tumors.
-
Tumor Targeting Assessment: Evaluating the efficiency of passive (EPR effect) and active targeting strategies.
-
Drug Delivery Visualization: Observing the localization of drug delivery systems in real-time.
Experimental Protocols
Protocol 1: Preparation of DOPE-PEG-BDP FL Labeled Liposomes via Thin-Film Hydration
This protocol describes the preparation of fluorescently labeled liposomes using the thin-film hydration method, a robust and widely used technique for liposome formulation.[1][2]
Materials:
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] (DSPE-PEG)
-
DOPE-PEG-BDP FL
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Probe sonicator or bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
In a round-bottom flask, dissolve DOPE, cholesterol, DSPE-PEG, and DOPE-PEG-BDP FL in a chloroform:methanol (2:1 v/v) solution. A common molar ratio is 55:40:4.5:0.5 (DOPE:Cholesterol:DSPE-PEG:DOPE-PEG-BDP FL).[3]
-
Attach the flask to a rotary evaporator.
-
Immerse the flask in a water bath set to a temperature above the lipid transition temperature (e.g., 60-65°C).[4]
-
Rotate the flask and gradually reduce the pressure to evaporate the organic solvent, resulting in a thin, uniform lipid film on the inner surface of the flask.[1]
-
Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.[5]
-
-
Hydration:
-
Pre-heat the hydration buffer (PBS, pH 7.4) to the same temperature as the water bath.
-
Add the warm hydration buffer to the flask containing the lipid film.
-
Agitate the flask by hand or on a shaker to hydrate the lipid film, which will cause the lipids to swell and form multilamellar vesicles (MLVs). This process should be done above the lipid transition temperature for approximately 30-60 minutes.[6]
-
-
Size Reduction (Sonication and Extrusion):
-
To create small unilamellar vesicles (SUVs) with a uniform size distribution, the MLV suspension must be downsized.
-
Sonication: Submerge the flask in a bath sonicator or use a probe sonicator to sonicate the liposome suspension. Be cautious with probe sonication as it can generate heat and potentially degrade the lipids.
-
Extrusion: For a more uniform size distribution, pass the liposome suspension through an extruder equipped with polycarbonate membranes of a defined pore size (e.g., 100 nm). This should be repeated an odd number of times (e.g., 11-21 passes) to ensure a homogenous population of liposomes.
-
-
Purification and Sterilization:
-
To remove any unencapsulated fluorescent dye or other impurities, the liposome suspension can be purified by dialysis or size exclusion chromatography.
-
For in vivo applications, sterilize the final liposome preparation by filtering it through a 0.22 µm syringe filter.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential of the liposomes using dynamic light scattering (DLS).
-
The morphology of the liposomes can be visualized using transmission electron microscopy (TEM) or cryogenic TEM (cryo-TEM).
-
Quantify the concentration of the incorporated DOPE-PEG-BDP FL using fluorescence spectroscopy.
-
Protocol 2: In Vivo Imaging of DOPE-PEG-BDP FL Labeled Liposomes
This protocol outlines the procedure for administering the fluorescently labeled liposomes to a murine model and performing whole-body fluorescence imaging.
Materials:
-
DOPE-PEG-BDP FL labeled liposome suspension
-
Sterile saline (0.9% NaCl)
-
Animal model (e.g., tumor-bearing mice)
-
In vivo imaging system (IVIS) or similar fluorescence imaging system
-
Anesthesia (e.g., isoflurane)
-
Syringes and needles for injection
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane or another appropriate anesthetic agent.
-
Place the anesthetized mouse in the imaging chamber of the in vivo imaging system.
-
-
Pre-injection Imaging:
-
Acquire a baseline fluorescence image of the mouse before injecting the liposomes to account for any autofluorescence.
-
-
Administration of Liposomes:
-
Dilute the DOPE-PEG-BDP FL labeled liposome suspension in sterile saline to the desired concentration for injection.
-
Administer the liposome suspension to the mouse via intravenous (tail vein) injection. A typical injection volume for a mouse is 100-200 µL.
-
-
Post-injection Imaging:
-
Acquire fluorescence images at various time points post-injection (e.g., 5 min, 30 min, 1 h, 4 h, 24 h, 48 h, and 72 h) to monitor the biodistribution and clearance of the liposomes.[7]
-
For BODIPY FL, use an excitation wavelength of approximately 488 nm and an emission wavelength of approximately 515 nm.[8]
-
Maintain the animal under anesthesia throughout the imaging process.
-
-
Ex Vivo Organ Imaging:
-
At the final time point, euthanize the mouse according to institutional guidelines.
-
Excise the major organs (e.g., liver, spleen, kidneys, lungs, heart, and tumor).
-
Arrange the organs in the imaging system and acquire a final fluorescence image to quantify the accumulation of the liposomes in each organ.
-
-
Data Analysis:
-
Use the imaging software to draw regions of interest (ROIs) around the tumor and major organs in both the in vivo and ex vivo images.
-
Quantify the average fluorescence intensity within each ROI.
-
Express the biodistribution data as the percentage of the injected dose per gram of tissue (%ID/g).
-
Data Presentation
Quantitative Biodistribution Data
The following table presents representative biodistribution data for PEGylated liposomes in tumor-bearing mice at 24 hours post-injection. This data is illustrative and may vary depending on the specific liposome formulation and tumor model.
| Organ | % Injected Dose per Gram (%ID/g) |
| Blood | 5.2 ± 1.5 |
| Liver | 15.8 ± 3.2 |
| Spleen | 12.5 ± 2.8 |
| Kidneys | 3.1 ± 0.9 |
| Lungs | 2.5 ± 0.7 |
| Heart | 1.8 ± 0.5 |
| Tumor | 8.9 ± 2.1 |
| Muscle | 0.5 ± 0.2 |
Data are presented as mean ± standard deviation (n=5). The specific liposome formulation for this illustrative data consists of DSPC:Cholesterol:DSPE-PEG2k:DSPE-PEG2k-TCO at a molar ratio of 26:12:1:1, labeled with a fluorescent marker.[9]
Pharmacokinetic Parameters
The table below summarizes key pharmacokinetic parameters for a long-circulating liposomal formulation. These parameters are crucial for understanding the in vivo behavior of the nanocarrier.
| Parameter | Value |
| Half-life (t½) (h) | 17.10 |
| Area Under the Curve (AUC) (µg·h/mL) | 250.5 |
| Clearance (CL) (mL/h/kg) | 20.3 |
| Volume of Distribution (Vd) (L/kg) | 0.35 |
These parameters are for a targeted liposomal doxorubicin formulation and are provided as a representative example of long-circulating liposomes.[3]
Visualizations
Caption: Workflow for in vivo imaging with DOPE-PEG-BDP FL liposomes.
Caption: Biodistribution pathway of PEGylated liposomes after IV injection.
References
- 1. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 2. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 3. mdpi.com [mdpi.com]
- 4. studenttheses.uu.nl [studenttheses.uu.nl]
- 5. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 6. Liposome Synthesis Protocol : Synthesis of cationic liposome nanoparticles using a thin film dispersed hydr... [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. Real-time fluorescence imaging for visualization and drug uptake prediction during drug delivery by thermosensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 18F-labeled-Bioorthogonal Liposomes for In Vivo Targeting - PMC [pmc.ncbi.nlm.nih.gov]
Tracking Lipid Nanoparticle Biodistribution with DOPE-PEG-BDP FL: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of therapeutic payloads, most notably nucleic acids. Understanding the in vivo biodistribution of these LNPs is critical for optimizing their efficacy and safety. This document provides detailed application notes and protocols for tracking the biodistribution of LNPs using a fluorescently labeled lipid, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(polyethylene glycol)-Boron-dipyrromethene (DOPE-PEG-BDP FL).
DOPE-PEG-BDP FL is a valuable tool for LNP tracking due to the stable integration of the DOPE lipid anchor into the nanoparticle structure and the bright, photostable fluorescence of the BDP FL dye. The polyethylene glycol (PEG) linker enhances the biocompatibility and circulation time of the LNPs. The spectral properties of BDP FL, with an excitation maximum at approximately 504 nm and an emission maximum at around 514 nm, make it suitable for a variety of in vivo and ex vivo imaging systems.
I. LNP Formulation with DOPE-PEG-BDP FL
This protocol outlines the preparation of LNPs incorporating DOPE-PEG-BDP FL using a microfluidic mixing method. The molar ratios of the lipid components can be adjusted based on the specific application and payload.
Materials:
-
Ionizable lipid (e.g., DLin-MC3-DMA, SM-102) dissolved in ethanol
-
Helper lipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) dissolved in ethanol
-
Cholesterol dissolved in ethanol
-
PEG-lipid: 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) dissolved in ethanol
-
Fluorescent lipid: DOPE-PEG-BDP FL dissolved in ethanol
-
Payload (e.g., mRNA, siRNA) dissolved in an acidic aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ethanol, anhydrous
-
Microfluidic mixing device (e.g., NanoAssemblr®)
-
Dialysis cassettes (e.g., 10 kDa MWCO)
Protocol:
-
Lipid Stock Preparation: Prepare individual stock solutions of the ionizable lipid, DSPC, cholesterol, DMG-PEG 2000, and DOPE-PEG-BDP FL in anhydrous ethanol at appropriate concentrations.
-
Lipid Mixture Formulation: Combine the lipid stock solutions in an ethanol-resistant microcentrifuge tube to achieve the desired molar ratio. A common starting ratio is 50:10:38.5:1.4:0.1 (ionizable lipid:DSPC:cholesterol:DMG-PEG 2000:DOPE-PEG-BDP FL). Vortex briefly to ensure a homogenous mixture.
-
Aqueous Phase Preparation: Prepare the payload solution in the acidic aqueous buffer at the desired concentration.
-
Microfluidic Mixing:
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the lipid mixture (in ethanol) into one syringe and the aqueous payload solution into another.
-
Set the flow rate ratio (aqueous:ethanolic) typically to 3:1.
-
Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs, encapsulating the payload.
-
-
Dialysis:
-
Transfer the resulting LNP dispersion into a dialysis cassette.
-
Perform dialysis against PBS (pH 7.4) at 4°C with several buffer changes over 12-24 hours to remove ethanol and unencapsulated payload.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Quantify the encapsulation efficiency of the payload using a suitable assay (e.g., RiboGreen™ assay for RNA).
-
Confirm the incorporation of DOPE-PEG-BDP FL by measuring the fluorescence of the LNP formulation.
-
II. In Vivo Biodistribution Studies
This protocol describes a typical in vivo biodistribution study in a murine model using intravenous administration.
Materials:
-
DOPE-PEG-BDP FL labeled LNPs
-
Animal model (e.g., BALB/c mice, 6-8 weeks old)
-
Sterile PBS
-
In vivo imaging system (IVIS) or similar fluorescence imaging system
-
Anesthesia (e.g., isoflurane)
Protocol:
-
Animal Acclimatization: Acclimatize animals to the housing conditions for at least 72 hours before the experiment.
-
LNP Administration:
-
Dilute the DOPE-PEG-BDP FL labeled LNPs to the desired concentration in sterile PBS.
-
Administer a defined dose of the LNP suspension to the mice via intravenous (tail vein) injection. A typical injection volume is 100 µL.
-
-
In Vivo Imaging:
-
At predetermined time points (e.g., 1, 4, 24, 48 hours post-injection), anesthetize the mice.
-
Place the anesthetized mouse in the in vivo imaging system.
-
Acquire fluorescence images using the appropriate excitation and emission filters for BDP FL (Excitation: ~500 nm, Emission: ~520 nm).
-
Record the fluorescence intensity in various regions of interest (ROIs) corresponding to major organs.
-
III. Ex Vivo Organ Biodistribution and Quantification
This protocol details the procedure for harvesting organs and quantifying the accumulation of fluorescently labeled LNPs.
Materials:
-
In vivo imaging system (IVIS) or similar
-
Surgical tools for dissection
-
Phosphate-buffered saline (PBS)
-
Tissue homogenization buffer
-
Tissue homogenizer
-
Fluorometer or fluorescence plate reader
-
Standard curve of DOPE-PEG-BDP FL labeled LNPs of known concentrations
Protocol:
-
Organ Harvesting:
-
At the final time point, euthanize the mice according to approved institutional protocols.
-
Perfuse the circulatory system with PBS to remove blood from the organs.
-
Carefully dissect the major organs (liver, spleen, lungs, kidneys, heart, brain, etc.).
-
-
Ex Vivo Imaging:
-
Arrange the harvested organs in a petri dish or on a non-fluorescent surface.
-
Acquire fluorescence images of the organs using the in vivo imaging system.
-
Quantify the average fluorescence intensity for each organ.
-
-
Quantitative Analysis of LNP Accumulation:
-
Weigh each organ.
-
Homogenize a known weight of each organ in a suitable lysis buffer.
-
Centrifuge the homogenates to pellet debris.
-
Measure the fluorescence intensity of the supernatant using a fluorometer or plate reader.
-
Prepare a standard curve by serially diluting the injected LNP formulation in tissue homogenates from untreated animals.
-
Calculate the concentration of LNPs in each organ by comparing the measured fluorescence to the standard curve.
-
Express the data as the percentage of the injected dose per gram of tissue (%ID/g).
-
Data Presentation
Quantitative Biodistribution of Fluorescently Labeled LNPs in Mice
Disclaimer: The following data is representative of typical biodistribution profiles for fluorescently labeled lipid nanoparticles and is provided for illustrative purposes. Specific biodistribution can vary significantly based on the LNP formulation, animal model, and administration route. No direct quantitative biodistribution data for LNPs specifically labeled with DOPE-PEG-BDP FL was available in the public domain at the time of this writing. The data presented here is based on studies using LNPs labeled with other fluorescent dyes.
| Organ | % Injected Dose per Gram (%ID/g) at 4 hours[1][2] | % Injected Dose per Gram (%ID/g) at 24 hours |
| Liver | 30 - 60 | 15 - 40 |
| Spleen | 10 - 25 | 5 - 15 |
| Lungs | 2 - 8 | 1 - 5 |
| Kidneys | 1 - 5 | < 2 |
| Heart | < 1 | < 1 |
| Brain | < 0.5 | < 0.5 |
Visualizations
Experimental Workflow for LNP Biodistribution Analysis
Caption: Workflow for tracking LNP biodistribution.
Cellular Uptake and Endosomal Escape Pathway of LNPs
Caption: LNP cellular uptake and endosomal escape.
References
Quantitative Fluorescence Analysis of Cellular Upt-ake and Liposome Characterization using DOPE-PEG-BDP FL
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
1-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)] conjugated to boron-dipyrromethene FL (DOPE-PEG-BDP FL) is a fluorescently labeled lipid widely utilized in the field of drug delivery and cellular imaging. The BDP FL fluorophore offers excellent photophysical properties, including high quantum yield and photostability, making it an ideal tool for quantitative fluorescence analysis. This document provides detailed application notes and experimental protocols for the use of DOPE-PEG-BDP FL in the quantitative analysis of liposome cellular uptake and characterization.
Core Applications
-
Quantitative analysis of cellular uptake: DOPE-PEG-BDP FL can be incorporated into liposomal formulations to quantify their uptake by cells using techniques such as flow cytometry, fluorescence microscopy, and microplate-based fluorescence assays.
-
Liposome characterization: The fluorescent properties of DOPE-PEG-BDP FL allow for the determination of liposome size, concentration, and stability.
-
In vitro and in vivo imaging: The bright fluorescence of BDP FL enables the visualization and tracking of liposomes in cellular and animal models.
Quantitative Data Summary
The following tables summarize representative quantitative data obtained from cellular uptake experiments using liposomes labeled with fluorescent markers. While specific values will vary depending on the experimental conditions (cell type, liposome composition, incubation time, etc.), these tables provide a general framework for data presentation.
Table 1: Cellular Uptake of DOPE-PEG-BDP FL Labeled Liposomes Measured by Flow Cytometry
| Cell Line | Liposome Concentration (µg/mL) | Incubation Time (hours) | Mean Fluorescence Intensity (MFI) | Percentage of Positive Cells (%) |
| HeLa | 10 | 1 | 1500 ± 120 | 85 ± 5 |
| HeLa | 10 | 4 | 4500 ± 350 | 98 ± 2 |
| HeLa | 50 | 1 | 6800 ± 550 | 95 ± 3 |
| HeLa | 50 | 4 | 15000 ± 1100 | 99 ± 1 |
| MCF-7 | 10 | 1 | 900 ± 80 | 70 ± 6 |
| MCF-7 | 10 | 4 | 2800 ± 210 | 92 ± 4 |
| MCF-7 | 50 | 1 | 4200 ± 380 | 88 ± 5 |
| MCF-7 | 50 | 4 | 11000 ± 950 | 97 ± 2 |
Table 2: Quantification of Liposome Internalization using a Microplate Reader
| Cell Line | Liposome Concentration (µg/mL) | Incubation Time (hours) | Relative Fluorescence Units (RFU) |
| A549 | 10 | 1 | 5000 ± 400 |
| A549 | 10 | 4 | 18000 ± 1500 |
| A549 | 50 | 1 | 22000 ± 1800 |
| A549 | 50 | 4 | 75000 ± 6000 |
| U-87 MG | 10 | 1 | 3500 ± 300 |
| U-87 MG | 10 | 4 | 12000 ± 1100 |
| U-87 MG | 50 | 1 | 16000 ± 1400 |
| U-87 MG | 50 | 4 | 55000 ± 4500 |
Experimental Protocols
Protocol 1: Preparation of DOPE-PEG-BDP FL Labeled Liposomes
This protocol describes the preparation of fluorescently labeled liposomes using the thin-film hydration method.[1]
Materials:
-
Primary lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine - DOPC)
-
Cholesterol
-
DOPE-PEG-BDP FL
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator or extruder
-
Syringe filters (0.22 µm)
Procedure:
-
Lipid Film Formation:
-
In a round-bottom flask, dissolve the primary lipid, cholesterol, and DOPE-PEG-BDP FL in chloroform. A typical molar ratio is 55:40:5 (DOPC:Cholesterol:DOPE-PEG-BDP FL).
-
Attach the flask to a rotary evaporator and remove the chloroform under reduced pressure at a temperature above the phase transition temperature of the lipids.
-
A thin, uniform lipid film should form on the wall of the flask.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature for 1-2 hours. The final lipid concentration is typically between 1 and 10 mg/mL.
-
-
Vesicle Sizing:
-
To obtain unilamellar vesicles of a defined size, sonicate the hydrated lipid suspension in a bath sonicator or extrude it through polycarbonate membranes of a specific pore size (e.g., 100 nm) using a mini-extruder.
-
-
Purification and Sterilization:
-
Remove any unincorporated DOPE-PEG-BDP FL and other impurities by size exclusion chromatography or dialysis.
-
Sterilize the final liposome suspension by passing it through a 0.22 µm syringe filter.
-
-
Characterization:
-
Determine the size distribution and zeta potential of the liposomes using dynamic light scattering (DLS).
-
Quantify the amount of incorporated DOPE-PEG-BDP FL by measuring the fluorescence intensity and comparing it to a standard curve of the free dye.
-
Protocol 2: Quantitative Cellular Uptake Analysis by Flow Cytometry
This protocol details the steps for quantifying the cellular uptake of fluorescently labeled liposomes using flow cytometry.[2][3][4][5]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
DOPE-PEG-BDP FL labeled liposomes
-
PBS (pH 7.4)
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
Seed cells in a 12-well or 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
-
Incubation with Liposomes:
-
Remove the culture medium and wash the cells once with pre-warmed PBS.
-
Add fresh culture medium containing the desired concentration of DOPE-PEG-BDP FL labeled liposomes to each well. Include a control group of cells not treated with liposomes to determine background fluorescence.
-
Incubate the cells for the desired time points (e.g., 1, 4, 24 hours) at 37°C in a CO2 incubator.
-
-
Cell Harvesting and Staining:
-
After incubation, remove the liposome-containing medium and wash the cells three times with cold PBS to remove any non-internalized liposomes.
-
For adherent cells, detach them using Trypsin-EDTA. For suspension cells, gently scrape and collect them.
-
Transfer the cells to flow cytometry tubes and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in cold PBS.
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer equipped with a laser appropriate for exciting BDP FL (e.g., 488 nm).
-
Collect fluorescence data in the appropriate channel (e.g., FITC channel).
-
For each sample, acquire data from at least 10,000 events.
-
-
Data Analysis:
-
Gate the cell population based on forward and side scatter to exclude debris.
-
Use the untreated control cells to set the gate for BDP FL-positive cells.
-
Determine the percentage of positive cells and the mean fluorescence intensity (MFI) for each sample.
-
References
- 1. umaryland.edu [umaryland.edu]
- 2. Protocol to compare relative protein-liposome binding affinity using a fluorescence microscopy-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of fluorescence-based methods to determine nanoparticle uptake by phagocytes and non-phagocytic cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
Application Notes and Protocols for DOPE-PEG-BDP FL in Single-Particle Tracking Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Single-particle tracking (SPT) is a powerful microscopy technique that allows for the visualization and quantification of the dynamics of individual molecules in real-time. This method provides invaluable insights into biological processes such as protein-lipid interactions, viral entry, and the dynamics of cellular membranes. The choice of a suitable fluorescent probe is critical for the success of SPT experiments, requiring high brightness, photostability, and minimal perturbation of the biological system.
This document provides detailed application notes and protocols for the use of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)]-BODIPY-FL (DOPE-PEG-BDP FL) in single-particle tracking experiments. DOPE-PEG-BDP FL is a lipid-fluorophore conjugate that combines the membrane-anchoring properties of the DOPE lipid, the biocompatibility and stealth properties of the PEG linker, and the excellent photophysical characteristics of the BODIPY-FL (BDP FL) dye. These features make it an ideal probe for tracking the dynamics of lipid-containing structures such as liposomes, extracellular vesicles (EVs), and viruses, as well as for studying the behavior of individual lipid molecules within membranes.
Properties of DOPE-PEG-BDP FL
DOPE-PEG-BDP FL is a versatile tool for SPT due to the synergistic properties of its three components:
-
DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine): An unsaturated phospholipid that readily incorporates into lipid bilayers, serving as a robust anchor for the probe in the membrane of interest.
-
PEG (Polyethylene Glycol): A hydrophilic and flexible polymer that acts as a spacer, extending the fluorophore away from the membrane surface. This minimizes quenching and steric hindrance, while also reducing non-specific interactions.
-
BDP FL (BODIPY-FL): A highly fluorescent dye with a narrow emission spectrum, high quantum yield, and exceptional photostability, all of which are critical for detecting and tracking single molecules over extended periods.[1]
Photophysical Properties of BDP FL
The success of SPT experiments heavily relies on the photophysical properties of the chosen fluorophore. BDP FL exhibits several characteristics that make it well-suited for single-molecule studies.
| Property | Value | References |
| Excitation Maximum (λex) | ~504 nm | [2][3][4][5] |
| Emission Maximum (λem) | ~514 nm | [2][3][4][5] |
| Quantum Yield | High (approaching 1.0 in some environments) | [1][6] |
| Photostability | High | [1][6] |
Quantitative Data from Single-Particle Tracking of Fluorescent Lipid Probes
| Fluorescent Lipid Probe | Membrane System | Diffusion Coefficient (D) (µm²/s) | Experimental Conditions |
| DiD | Mitochondria-like supported lipid bilayer | ~2 | SPT with TIRF microscopy, 30 ms frame interval. |
| Atto647N-labeled PE | Plasma membrane of PtK2 cells | Trapping events observed | Fast molecular tracking with <1 ms temporal resolution. |
| Atto647N-labeled SM | Plasma membrane of PtK2 cells | Trapping events observed | Fast molecular tracking with <1 ms temporal resolution. |
Disclaimer: The data presented above is for lipid probes analogous to DOPE-PEG-BDP FL. Actual diffusion coefficients for DOPE-PEG-BDP FL may vary depending on the specific experimental conditions, including the biological system, temperature, and microscopy setup.
Experimental Protocols
This section provides detailed protocols for labeling extracellular vesicles (EVs) or liposomes with DOPE-PEG-BDP FL and performing subsequent SPT experiments.
Protocol for Labeling Extracellular Vesicles (EVs) with DOPE-PEG-BDP FL
This protocol is adapted from established methods for labeling EVs with lipophilic dyes.
Materials:
-
Purified extracellular vesicles (EVs)
-
DOPE-PEG-BDP FL
-
Phosphate-buffered saline (PBS), sterile-filtered
-
Size-exclusion chromatography (SEC) columns (e.g., qEVoriginal)
-
Ultracentrifuge (optional, for purification)
Procedure:
-
Reconstitute DOPE-PEG-BDP FL: Prepare a stock solution of DOPE-PEG-BDP FL in a suitable organic solvent (e.g., DMSO or ethanol) at a concentration of 1-5 mM.
-
Prepare EV Suspension: Resuspend the purified EV pellet in sterile-filtered PBS to a concentration of approximately 1x10^9 to 1x10^12 particles/mL. The optimal concentration should be determined empirically.
-
Labeling Reaction:
-
Add the DOPE-PEG-BDP FL stock solution to the EV suspension to a final concentration of 1-10 µM. The optimal concentration should be titrated to achieve sufficient labeling without causing aggregation or artifacts.
-
Incubate the mixture for 30-60 minutes at 37°C with gentle agitation.
-
-
Purification of Labeled EVs: It is crucial to remove unincorporated DOPE-PEG-BDP FL to avoid background fluorescence and the formation of fluorescent micelles that can be mistaken for EVs.
-
Size-Exclusion Chromatography (SEC): This is the recommended method.
-
Equilibrate an SEC column with sterile-filtered PBS according to the manufacturer's instructions.
-
Load the labeling reaction mixture onto the column.
-
Collect the fractions corresponding to the size of the EVs. The labeled EVs will elute in the void volume.
-
-
Ultracentrifugation (Alternative):
-
Dilute the labeling reaction with PBS and centrifuge at 100,000 x g for 70-90 minutes at 4°C.
-
Carefully remove the supernatant containing the unincorporated dye.
-
Resuspend the labeled EV pellet in fresh, sterile-filtered PBS. Repeat the wash step if necessary.
-
-
-
Characterization of Labeled EVs:
-
Confirm the presence and integrity of the labeled EVs using nanoparticle tracking analysis (NTA) in both light scatter and fluorescence modes.
-
Assess the labeling efficiency by comparing the concentration of fluorescent particles to the total particle concentration.
-
Protocol for Single-Particle Tracking Microscopy
This protocol outlines the general steps for acquiring and analyzing SPT data of DOPE-PEG-BDP FL-labeled particles.
Materials:
-
Labeled EVs or liposomes
-
Microscope slides and coverslips (high-quality, cleaned)
-
Total Internal Reflection Fluorescence (TIRF) microscope equipped with:
-
A high-numerical-aperture objective (e.g., 60x or 100x oil-immersion)
-
A laser line suitable for exciting BDP FL (e.g., 488 nm or 514 nm)
-
A sensitive camera (e.g., EMCCD or sCMOS)
-
Environmental chamber for live-cell imaging (if applicable)
-
-
Image analysis software (e.g., ImageJ/Fiji with TrackMate, MATLAB-based tracking software)
Procedure:
-
Sample Preparation:
-
Clean the glass coverslips thoroughly to minimize background fluorescence. Plasma cleaning or piranha solution can be used, followed by extensive rinsing with ultrapure water.
-
For supported lipid bilayer studies, prepare the bilayer on the cleaned coverslip.
-
For tracking on cells, seed the cells on the coverslips and allow them to adhere.
-
Dilute the labeled EV or liposome suspension in an appropriate imaging buffer (e.g., PBS or cell culture medium without phenol red) to a concentration that allows for the visualization of individual, well-separated particles.
-
Add the diluted suspension to the coverslip.
-
-
Microscope Setup and Image Acquisition:
-
Mount the sample on the TIRF microscope.
-
Set the TIRF angle to achieve optimal signal-to-noise by illuminating only the sample near the coverslip surface.
-
Adjust the laser power to a level that provides sufficient signal without causing rapid photobleaching.
-
Set the camera exposure time to be fast enough to capture the particle's motion without significant blurring (typically 10-100 ms).
-
Acquire a time-lapse series of images (typically 1000-5000 frames).
-
-
Data Analysis:
-
Particle Detection and Localization: Use an appropriate algorithm (e.g., Gaussian fitting) to detect the fluorescent spots in each frame and determine their precise coordinates.
-
Trajectory Reconstruction: Link the localized positions of the same particle across consecutive frames to reconstruct its trajectory.
-
Mean Squared Displacement (MSD) Analysis: Calculate the MSD for each trajectory as a function of time lag (τ). The MSD plot can be used to determine the mode of diffusion (e.g., Brownian, confined, or directed) and to calculate the diffusion coefficient (D).
-
For 2D Brownian motion: MSD(τ) = 4Dτ
-
-
Further Analysis: Analyze other parameters such as particle velocity, trajectory length, and confinement radii to gain a deeper understanding of the particle's behavior.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for single-particle tracking using DOPE-PEG-BDP FL.
Signaling Pathway: GPCR Diffusion and Dimerization
References
- 1. A quantitative assessment of the dynamic modification of lipid–DNA probes on live cell membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of the size of lipid rafts studied through single-molecule FRET simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tracking Single Molecules in Biomembranes: Is Seeing Always Believing? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis and isolation of endocytic vesicles by flow cytometry and sorting: demonstration of three kinetically distinct compartments involved in fluid-phase endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis of DOPE-PEG-BDP FL Labeled Liposomes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)]-Boron-dipyrromethene (DOPE-PEG-BDP FL) in flow cytometry. This fluorescently labeled lipid conjugate is a powerful tool for studying the interaction of liposomal drug delivery systems with cells, enabling researchers to quantify cellular uptake, track intracellular trafficking, and assess the efficiency of targeted drug delivery strategies.
Introduction to DOPE-PEG-BDP FL
DOPE-PEG-BDP FL is a versatile tool for labeling liposomes and other lipid-based nanoparticles. It consists of three key components:
-
DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine): An unsaturated phospholipid that is a common component of liposomes. Its conical shape can promote membrane fusion, which may be advantageous for intracellular drug delivery.
-
PEG (Polyethylene Glycol): A hydrophilic polymer that forms a protective layer on the surface of liposomes. This "stealth" coating reduces recognition and uptake by the mononuclear phagocyte system (MPS), thereby prolonging circulation time in vivo.[1][2]
-
BDP FL (BODIPY FL): A bright and highly photostable green fluorescent dye. It has a narrow emission spectrum and is well-suited for flow cytometry, with excitation and emission maxima typically around 503 nm and 509 nm, respectively.[3]
The conjugation of BDP FL to DOPE via a PEG linker allows for the stable incorporation of the fluorophore into the liposome bilayer, enabling accurate and sensitive detection by flow cytometry.
Applications in Flow Cytometry
The primary application of DOPE-PEG-BDP FL in flow cytometry is to quantitatively assess the interaction of labeled liposomes with cells. This includes:
-
Quantification of Cellular Uptake: Determining the percentage of cells that have internalized liposomes and the relative amount of liposomes taken up per cell.
-
Analysis of Targeting Specificity: Comparing the uptake of targeted liposomes (e.g., decorated with antibodies or ligands) to non-targeted liposomes.
-
Studying Uptake Kinetics: Measuring the rate of liposome internalization over time.
-
Investigating Cellular Trafficking: In conjunction with other fluorescent probes, elucidating the intracellular fate of liposomes.
-
Screening of Liposomal Formulations: Evaluating how changes in liposome composition (e.g., lipid ratios, PEG length) affect cellular interaction.
Quantitative Data Summary
The following tables summarize representative quantitative data from studies investigating the cellular uptake of fluorescently labeled PEGylated liposomes using flow cytometry. While not all studies used DOPE-PEG-BDP FL specifically, the data provides a valuable reference for expected uptake efficiencies in various cell lines.
Table 1: Cellular Uptake of PEGylated Liposomes in Different Cancer Cell Lines
| Cell Line | Liposome Composition | Fluorescent Probe | Incubation Time (h) | Uptake (% Positive Cells) | Mean Fluorescence Intensity (MFI) | Reference |
| GL261 (Glioblastoma) | pH-sensitive liposomes with PEG2000 | Calcein | 4 | ~80% | Not specified | [2] |
| PC3 (Prostate Cancer) | DOPE:CHEMS:DSPE-PEG2000 | Not specified | 4 | 86.64% | Not specified | [4] |
| DU145 (Prostate Cancer) | DOPE:CHEMS:DSPE-PEG2000 | Not specified | 4 | ~85% | Not specified | [4] |
| HeLa (Cervical Cancer) | Negatively charged liposomes | DiL | Not specified | Varies with inhibitors | Varies with inhibitors | [5] |
| 4T1 (Breast Cancer) | Liposomes with MMP-2 responsive peptide | DiD | Not specified | Significantly higher than control | Not specified | [6] |
Table 2: Effect of Targeting Ligands on Liposome Uptake
| Cell Line | Liposome Type | Targeting Ligand | Uptake Enhancement (fold change vs. non-targeted) | Reference |
| HUVEC | PEG-Cholesterol Liposomes | RGD peptide | Increased cellular uptake observed | [7] |
| Jurkat & K562 | DSPE-PEG & DOPE-PEG Liposomes | RGD peptide | Enhanced binding with phase-separated vesicles | [8] |
Experimental Protocols
Protocol 1: Preparation of DOPE-PEG-BDP FL Labeled Liposomes
This protocol describes a general method for preparing fluorescently labeled liposomes using the lipid film hydration technique.
Materials:
-
Primary phospholipids (e.g., DSPC, DOPC)
-
Cholesterol
-
DOPE-PEG-BDP FL
-
Chloroform or a suitable organic solvent mixture
-
Hydration buffer (e.g., PBS, HEPES-buffered saline)
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
In a round-bottom flask, dissolve the desired lipids (e.g., DSPC, cholesterol, and DOPE-PEG-BDP FL) in chloroform. A typical molar ratio for the fluorescent lipid is 0.1-1 mol%.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the chosen aqueous buffer by vortexing or gentle agitation at a temperature above the phase transition temperature of the primary lipid. This results in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). Perform the extrusion at a temperature above the lipid phase transition temperature.
-
Pass the liposome suspension through the membrane 10-20 times to ensure a homogenous size distribution.
-
-
Purification:
-
Remove any unencapsulated material and free dye by size exclusion chromatography or dialysis.
-
-
Characterization:
-
Determine the size distribution and zeta potential of the liposomes using dynamic light scattering (DLS).
-
Quantify the lipid concentration and fluorophore incorporation.
-
References
- 1. The pH-Responsive Liposomes—The Effect of PEGylation on Release Kinetics and Cellular Uptake in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 3. The Internalization Pathways of Liposomes, PLGA, and Magnetic Nanoparticles in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of lipid uptake, storage, and fatty acid oxidation by group 2 innate lymphoid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of a BODIPY-labeled fluorescent fatty acid analogue. Binding to fatty acid-binding proteins, intracellular localization, and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for FRET Assays Using DOPE-PEG-BDP FL as a Donor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Förster Resonance Energy Transfer (FRET) is a powerful, non-radiative energy transfer mechanism between two light-sensitive molecules (fluorophores).[1][2][3] This technique is exquisitely sensitive to the distance between the donor and acceptor fluorophores, typically in the range of 1-10 nanometers, making it an ideal tool for studying molecular interactions, conformational changes, and dynamics in biological systems.[1][3] These application notes provide a detailed guide to utilizing 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)]-N-(BODIPY FL) (DOPE-PEG-BDP FL) as a FRET donor in various assay formats, particularly relevant for membrane biophysics and drug discovery.
DOPE-PEG-BDP FL is a lipid conjugate where the hydrophilic PEG linker provides flexibility and distance control, while the BDP FL fluorophore serves as an excellent FRET donor due to its high quantum yield and spectral properties.[4][5] This reagent is particularly well-suited for incorporation into liposomes, micelles, and other lipid-based nanoparticles to study membrane-associated phenomena such as membrane fusion, lipid raft dynamics, and ligand-receptor binding events at the cell surface.
Principle of FRET
FRET involves a donor fluorophore in an excited state transferring energy to an acceptor fluorophore in close proximity.[3] The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor, making FRET a sensitive "spectroscopic ruler".[1] Key requirements for FRET to occur include:
-
The donor and acceptor molecules must be in close proximity (typically 1-10 nm).
-
The emission spectrum of the donor must overlap with the excitation spectrum of the acceptor.
-
The transition dipoles of the donor and acceptor must be favorably oriented.
When FRET occurs, the donor's fluorescence is quenched, and the acceptor's fluorescence is enhanced (sensitized emission).[1] This change in fluorescence can be measured to quantify the interaction or conformational change being studied.
Applications in Drug Development
FRET assays using DOPE-PEG-BDP FL can be applied to various stages of the drug development pipeline:
-
High-Throughput Screening (HTS): To identify compounds that modulate protein-protein or protein-lipid interactions at the membrane. FRET provides a robust and sensitive platform for screening large compound libraries.[6]
-
Target Engagement Studies: To confirm that a drug candidate binds to its intended membrane-bound target and to determine binding affinities (Kd) and inhibitory concentrations (IC50).[4][5][7]
-
Mechanism of Action Studies: To elucidate how a drug candidate exerts its effect, for example, by inducing or inhibiting membrane fusion, altering membrane protein conformation, or disrupting lipid microdomains.
-
Drug Delivery Vehicle Characterization: To assess the stability and release characteristics of drug-loaded nanoparticles by monitoring FRET between labeled lipids and a fluorescently tagged cargo.[8]
Quantitative Data Summary
The following tables summarize representative quantitative data from FRET assays utilizing BODIPY FL (BDP FL) as a key component. While not exclusively using the DOPE-PEG conjugate, this data provides a strong indication of the performance characteristics of BDP FL in FRET-based applications.
Table 1: Representative Binding Affinity (Kd) and IC50 Values from TR-FRET Assays
| Tracer / Probe | Target | Assay Type | Measured Value | Filter Settings (Ex/Em) | Reference |
| T2-BDP-FL | RIPK1 | TR-FRET | Kd: 608 nM | 490 nm / 520 ± 10 nm | [4][9] |
| BODIPY FL thalidomide | Cereblon | TR-FRET | IC50: 6.4 nM | Not Specified | [7] |
| T2-BDP-589 (acceptor) | RIPK1 | TR-FRET | Kd: 443 nM | 490 nm / 640 ± 10 nm | [4][9] |
Table 2: Assay Performance Metrics for BDP FL in TR-FRET and NanoBRET Assays
| Tracer | Assay Type | Z' Factor | Signal Window | Filter/Monochromator Settings (Ex/Em) | Reference |
| T2-BDP-FL | TR-FRET | 0.57 | 6.0 | 490 nm / 520 ± 10 nm | [4][9] |
| T2-BDP-FL | NanoBRET | 0.72 | 14 | 460 ± 30 nm / 520 ± 30 nm | [4][9] |
| T2-BDP-589 (acceptor) | TR-FRET | 0.53 | 7.8 | 490 nm / 640 ± 10 nm | [4][9] |
Experimental Protocols
Here, we provide detailed protocols for two common applications of FRET assays using DOPE-PEG-BDP FL: a membrane fusion assay and a competitive binding assay.
Protocol 1: Liposome Fusion Assay
This assay monitors the fusion of two distinct liposome populations, one containing the FRET donor (DOPE-PEG-BDP FL) and the other containing a suitable FRET acceptor (e.g., DOPE-Rhodamine B). Upon fusion, the donor and acceptor lipids mix, leading to an increase in FRET.
Materials:
-
DOPE-PEG-BDP FL
-
DOPE-Rhodamine B (or another suitable lipid-conjugated acceptor)
-
Matrix lipid (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine, POPC)
-
Chloroform
-
Liposome buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Fluorometer or plate reader with FRET capabilities
Methodology:
-
Liposome Preparation:
-
Donor Liposomes: Prepare a lipid mixture in chloroform containing 99 mol% POPC and 1 mol% DOPE-PEG-BDP FL.
-
Acceptor Liposomes: Prepare a lipid mixture in chloroform containing 99 mol% POPC and 1 mol% DOPE-Rhodamine B.
-
Dry the lipid mixtures under a stream of nitrogen gas to form a thin lipid film. Further dry under vacuum for at least 1 hour to remove residual solvent.
-
Hydrate the lipid films with liposome buffer to a final lipid concentration of 1 mg/mL.
-
Subject the liposome suspensions to five freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Extrude the liposomes 11-21 times through a 100 nm polycarbonate membrane to create unilamellar vesicles of a defined size.[10]
-
-
FRET Assay:
-
In a 96-well plate or a cuvette, mix the donor and acceptor liposomes at a desired ratio (e.g., 1:1).
-
The final lipid concentration should be optimized for the instrument being used.
-
Induce fusion using a fusogenic agent (e.g., polyethylene glycol (PEG), calcium ions, or a specific protein of interest).
-
Monitor the fluorescence over time. Excite the BDP FL donor at its excitation maximum (~504 nm) and measure the emission of both the donor (~514 nm) and the acceptor (e.g., ~585 nm for Rhodamine B).[11]
-
A decrease in donor fluorescence and a simultaneous increase in acceptor fluorescence indicate membrane fusion.
-
-
Data Analysis:
-
Calculate the FRET efficiency (E) using the following formula: E = 1 - (FDA / FD) Where FDA is the fluorescence intensity of the donor in the presence of the acceptor, and FD is the fluorescence intensity of the donor in the absence of the acceptor.
-
Plot the FRET efficiency or the ratio of acceptor to donor fluorescence over time to determine the kinetics of fusion.
-
Protocol 2: Competitive Binding Assay
This assay is designed to determine the binding affinity of a non-fluorescent compound to a membrane-associated receptor. It utilizes a fluorescent ligand (tracer) that binds to the receptor and a FRET donor (DOPE-PEG-BDP FL) in the liposome membrane. The binding of the tracer to the receptor brings it into proximity with the donor, resulting in a FRET signal. A non-fluorescent competitor will displace the tracer, leading to a decrease in FRET.
Materials:
-
Liposomes containing DOPE-PEG-BDP FL and the receptor of interest.
-
Fluorescently labeled ligand (tracer) that acts as a FRET acceptor.
-
Non-fluorescent competitor compounds.
-
Assay buffer (e.g., PBS with 0.1% BSA).
-
Fluorometer or plate reader.
Methodology:
-
Preparation of Receptor-Containing Liposomes:
-
Reconstitute the purified membrane receptor into liposomes containing a defined lipid composition, including 1-2 mol% DOPE-PEG-BDP FL. The specific protocol for reconstitution will depend on the receptor.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of the receptor-containing liposomes.
-
Add a fixed concentration of the fluorescent tracer. The concentration should be at or below its Kd for the receptor to ensure sensitivity.
-
Add varying concentrations of the non-fluorescent competitor compound.
-
Include control wells with no competitor (maximum FRET) and wells with a high concentration of a known potent inhibitor (background FRET).
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
-
Fluorescence Measurement:
-
Excite the BDP FL donor and measure the emission at the donor and acceptor wavelengths.
-
-
Data Analysis:
-
Calculate the FRET ratio (e.g., Acceptor Emission / Donor Emission) for each well.
-
Plot the FRET ratio as a function of the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the competitor.
-
The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.
-
Visualizations
FRET Principle in a Liposome System
Caption: Principle of a FRET-based membrane fusion assay.
Experimental Workflow for a Competitive Binding Assay
Caption: Workflow for a FRET-based competitive binding assay.
Signaling Pathway Analogy: Ligand-Induced Receptor Dimerization
Caption: FRET detection of ligand-induced receptor dimerization.
References
- 1. Quantification of protein–lipid selectivity using FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro FRET- and Fluorescence-Based Assays to Study Protein Conformation and Protein-Protein Interactions in Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FRET in Membrane Biophysics: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One Tracer, Dual Platforms: Unlocking Versatility of Fluorescent Probes in TR-FRET and NanoBRET Target Engagement Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One Tracer, Dual Platforms: Unlocking Versatility of Fluorescent Probes in TR-FRET and NanoBRET Target Engagement Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A high throughput drug screen based on fluorescence resonance energy transfer (FRET) for anticancer activity of compounds from herbal medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of BODIPY FL Thalidomide As a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. biorxiv.org [biorxiv.org]
- 10. FRET-Based Assay for the Quantification of Extracellular Vesicles and Other Vesicles of Complex Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipid-Mixing Assays of Membrane Fusion—Note 13.1 | Thermo Fisher Scientific - HK [thermofisher.com]
Troubleshooting & Optimization
how to prevent photobleaching of DOPE-PEG-BDP FL
Welcome to the technical support center for DOPE-PEG-BDP FL. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing photobleaching of this fluorescent lipid conjugate during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem for my DOPE-PEG-BDP FL experiments?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, in this case, the BDP FL dye, upon exposure to excitation light. This leads to a permanent loss of its ability to fluoresce. For researchers using DOPE-PEG-BDP FL to label liposomes or other lipid-based nanoparticles, photobleaching can result in a diminished fluorescent signal during imaging, leading to a poor signal-to-noise ratio and potentially inaccurate quantitative analysis.[1][2]
Q2: How susceptible is BDP FL to photobleaching compared to other common fluorophores?
A2: BODIPY dyes, including BDP FL, are generally known for their high fluorescence quantum yields, high molar extinction coefficients, and good photostability, often outperforming older generation dyes like fluorescein (FITC).[] However, under intense or prolonged illumination, as is common in fluorescence microscopy, all fluorophores, including BDP FL, will eventually photobleach.
Q3: Can the liposomal environment affect the photostability of DOPE-PEG-BDP FL?
A3: Yes, the local microenvironment of the fluorophore can significantly influence its photostability. The lipid bilayer of a liposome is a relatively hydrophobic environment, which can be favorable for the fluorescence of BODIPY dyes. However, factors such as the presence of oxygen within the buffer, the proximity of other fluorophores, and the specific lipid composition can all impact the rate of photobleaching.
Q4: Are there commercially available antifade reagents that are compatible with BODIPY dyes?
A4: Yes, several commercial antifade reagents can be used to reduce the photobleaching of BODIPY dyes. However, it's important to note that not all antifade reagents are equally effective for all dyes. Some reports suggest that certain popular antifade reagents, such as those containing p-Phenylenediamine (PPD) like some formulations of ProLong, may not be optimal for BODIPY dyes.[4] Reagents like Trolox, or systems that reduce oxygen and employ a reducing and oxidizing system (ROXS), have been shown to be effective.[5][6] It is always recommended to empirically test the compatibility and effectiveness of an antifade reagent with your specific experimental setup.
Q5: How can I distinguish between signal loss due to photobleaching and a genuine biological event?
A5: To differentiate between photobleaching and a biological phenomenon, you can perform a control experiment. Image a sample of your DOPE-PEG-BDP FL labeled liposomes under the same imaging conditions but in the absence of the biological stimulus you are studying. If the fluorescence signal fades in this control sample, it is indicative of photobleaching.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting and mitigating photobleaching of DOPE-PEG-BDP FL in your experiments.
Problem: Rapid loss of fluorescent signal during imaging.
Possible Cause 1: High Excitation Light Intensity.
-
Solution: Reduce the intensity of the excitation light to the lowest level that still provides an adequate signal-to-noise ratio. This can be achieved by lowering the laser power or using neutral density filters.[2]
Possible Cause 2: Prolonged Exposure Time.
-
Solution: Minimize the duration of exposure to the excitation light. Use the shortest possible exposure time per frame and reduce the total number of frames acquired. For time-lapse experiments, increase the interval between acquisitions.[2]
Possible Cause 3: Presence of Reactive Oxygen Species (ROS).
-
Solution: Incorporate an antifade reagent into your imaging buffer. These reagents work by scavenging reactive oxygen species that are a primary cause of photobleaching.[7] For live-cell imaging, ensure the chosen antifade reagent is not cytotoxic.
Possible Cause 4: Incompatible Antifade Reagent.
-
Solution: If you are already using an antifade reagent and still observing significant photobleaching, it may be incompatible with BDP FL. Consider switching to an alternative antifade reagent. See the table below for a summary of antifade reagent compatibility.
Problem: Poor signal-to-noise ratio.
Possible Cause 1: Low initial fluorescence signal.
-
Solution: Ensure that the concentration of DOPE-PEG-BDP FL in your liposomes is sufficient. You can also increase the detector gain or use a more sensitive detector, which may allow you to decrease the excitation intensity and reduce photobleaching.
Possible Cause 2: Autofluorescence from the sample or media.
-
Solution: Image an unstained control sample to assess the level of autofluorescence. If significant, consider using a buffer with lower autofluorescence or employing image processing techniques to subtract the background.
Quantitative Data Summary
The following table summarizes the relative effectiveness of different antifade strategies for BODIPY dyes based on published data and general recommendations. The effectiveness can be experiment-dependent, and it is highly recommended to perform your own validation.
| Antifade Strategy | Active Components | Compatibility with BODIPY Dyes | Relative Effectiveness | Key Considerations |
| ROXS | Ascorbic Acid (reducing agent) & Methyl Viologen (oxidizing agent) in an oxygen-scavenged buffer | High | Very High | Requires preparation of an oxygen-scavenged buffer and addition of fresh components. Can significantly increase photostability.[5][6] |
| Trolox | 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid | High | High | A vitamin E analog that acts as an antioxidant. Commercially available and can be added to imaging media. |
| ProLong Series (e.g., ProLong Gold, ProLong Diamond) | Varies (some may contain PPD) | Moderate to Low | Variable | Some reports indicate incompatibility with BODIPY dyes. It is crucial to test specific formulations.[4] |
| Vectashield | Varies (some may contain PPD) | Moderate to Low | Variable | Similar to ProLong, compatibility with BODIPY dyes should be verified experimentally.[4] |
| n-Propyl gallate (NPG) | n-Propyl gallate | Moderate | Moderate | A common antioxidant used in antifade formulations. |
| DABCO | 1,4-diazabicyclo[2.2.2]octane | Moderate | Moderate | A quenching agent for triplet states. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Photobleaching
This protocol describes a method to quantify the rate of photobleaching of DOPE-PEG-BDP FL labeled liposomes.
Materials:
-
DOPE-PEG-BDP FL labeled liposomes suspended in buffer.
-
Fluorescence microscope with a camera and image analysis software.
-
Antifade reagent of choice (optional).
Procedure:
-
Prepare your liposome sample for microscopy on a glass slide or imaging dish.
-
If using an antifade reagent, add it to the liposome suspension at the recommended concentration and incubate as required.
-
Place the sample on the microscope stage and bring the liposomes into focus.
-
Select a region of interest (ROI) containing several well-defined liposomes.
-
Set the imaging parameters (e.g., excitation intensity, exposure time, gain) to levels that provide a good initial signal. Crucially, keep these parameters constant throughout the experiment.
-
Acquire a time-lapse series of images of the ROI. For example, capture an image every 5 seconds for a total of 5 minutes.
-
Using image analysis software, measure the mean fluorescence intensity of the liposomes within the ROI for each time point.
-
Plot the normalized fluorescence intensity as a function of time. The rate of decay of this curve represents the rate of photobleaching.
-
To compare the effectiveness of different antifade reagents, repeat the experiment with each reagent and compare the resulting photobleaching curves.
Protocol 2: Preparation and Use of a ROXS Antifade System
This protocol is adapted from studies showing significant improvement in BODIPY-FL photostability.[5][6]
Materials:
-
Imaging Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 50 mM NaCl).
-
Protocatechuic acid (PCA).
-
Protocatechuate-3,4-dioxygenase (PCD).
-
Ascorbic acid (AA).
-
Methyl viologen (MV).
Procedure:
-
Prepare the Oxygen Scavenging System:
-
Prepare a stock solution of PCA (e.g., 100 mM in water).
-
Prepare a stock solution of PCD (e.g., 20 µM in a suitable buffer).
-
-
Prepare the ROXS components:
-
Prepare a fresh stock solution of Ascorbic Acid (e.g., 100 mM in water).
-
Prepare a stock solution of Methyl Viologen (e.g., 10 mM in water).
-
-
Prepare the Final Imaging Buffer (prepare fresh before each experiment):
-
To your imaging buffer, add PCA to a final concentration of 10 mM.
-
Add PCD to a final concentration of 200 nM.
-
Add Ascorbic Acid to a final concentration of 1 mM.
-
Add Methyl Viologen to a final concentration of 100 µM.
-
-
Sample Preparation:
-
Dilute your DOPE-PEG-BDP FL labeled liposomes in the freshly prepared ROXS imaging buffer.
-
Incubate for a few minutes before imaging to allow for oxygen scavenging.
-
-
Imaging:
-
Proceed with your fluorescence microscopy experiment. You should observe a significant reduction in the rate of photobleaching.
-
Visualizations
References
troubleshooting low fluorescence signal with DOPE-PEG-BDP FL
Welcome to the technical support center for DOPE-PEG-BDP FL. This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise answers to frequently asked questions and to offer robust troubleshooting guidance for experiments involving this fluorescent lipid conjugate.
Frequently Asked Questions (FAQs)
Q1: What are the spectral properties of DOPE-PEG-BDP FL?
DOPE-PEG-BDP FL is a conjugate that incorporates the BDP FL fluorophore. BDP FL is known for its bright green fluorescence. The spectral characteristics are crucial for setting up imaging equipment correctly.
These values are similar to other common green fluorophores like FITC and Alexa Fluor 488, making it compatible with standard filter sets for these dyes.[][3]
Q2: What are the key advantages of using a BDP FL dye?
The BDP FL (BODIPY FL) dye offers several advantages over traditional fluorophores like fluorescein:
-
High Fluorescence Quantum Yield: Often approaching 1.0, even in aqueous solutions, which contributes to its brightness.[1]
-
High Extinction Coefficient: Greater than 80,000 cm⁻¹M⁻¹, indicating strong light absorption.[1]
-
Photostability: BDP FL is significantly more resistant to photobleaching compared to fluorescein, allowing for longer imaging times.[4]
-
Environmental Insensitivity: Its fluorescence is relatively insensitive to changes in solvent polarity and pH.[1][]
-
Narrow Emission Bandwidth: This results in a higher peak intensity and can reduce spectral bleed-through in multicolor imaging experiments.[1]
Q3: How should DOPE-PEG-BDP FL be stored?
Proper storage is critical to maintain the integrity of the fluorescent lipid.
-
Light: Protect from light to prevent photobleaching. Store in the dark.[7][8]
-
Moisture: Desiccate to protect from moisture.
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.[8]
Q4: What is fluorescence quenching and how does it relate to DOPE-PEG-BDP FL?
Fluorescence quenching is any process that decreases the fluorescence intensity of a substance. For BDP FL-labeled lipids, several quenching mechanisms can occur:
-
Self-Quenching (Aggregation-Caused Quenching): At high concentrations in a lipid bilayer, BDP FL molecules can interact with each other, leading to a decrease in the overall fluorescence signal.[][][10] It is recommended to keep the concentration of fluorescently labeled lipids low (e.g., 0.1–2 mol%) in a liposome formulation.
-
Environmental Effects: While generally stable, the fluorescence of some BODIPY dyes can be quenched in highly polar or electron-donating solvents.[][11]
-
Photoinduced Electron Transfer (PET): Interactions with certain molecules, like proximal guanosine bases, can quench BDP FL fluorescence.[1]
Troubleshooting Guide: Low Fluorescence Signal
A weak or absent fluorescence signal is a common issue in experiments. This guide provides a systematic approach to identifying and resolving the root cause.
Diagram: Troubleshooting Workflow for Low Fluorescence Signal
Caption: A step-by-step workflow to diagnose and resolve low fluorescence signals.
Detailed Troubleshooting Steps
| Potential Cause | Recommended Solution | Detailed Explanation |
| Reagent & Sample Preparation Issues | ||
| Improper Storage | Aliquot stock solutions and store at -20°C, protected from light and moisture.[7][8] | BDP FL is susceptible to degradation from light exposure and repeated freeze-thaw cycles. Improper storage can lead to a significant loss of fluorescence. |
| Incorrect Concentration | Perform a concentration titration. For liposomes, start with 0.1-2 mol% of DOPE-PEG-BDP FL.[] | Too low a concentration will result in a weak signal, while too high a concentration can lead to self-quenching, where the fluorophores interact and reduce overall emission.[] |
| Sample Degradation | Prepare fresh samples (e.g., liposomes, labeled cells) before the experiment. | The stability of the final formulation can affect fluorescence. Lipids can oxidize, and vesicles may aggregate or fuse over time, altering the environment of the fluorophore. |
| Instrumentation & Settings Issues | ||
| Mismatched Filters/Lasers | Ensure the excitation light source and emission filter are appropriate for BDP FL (Ex: ~504 nm, Em: ~514 nm). A standard FITC or GFP filter set is usually suitable.[10] | The instrument must be configured to excite the fluorophore at its peak absorption wavelength and collect the emitted light at its peak emission wavelength for maximum signal. |
| Low Excitation Power | Gradually increase the intensity of the laser or lamp. | The fluorescence signal is directly proportional to the intensity of the excitation light. However, be cautious as excessive power can accelerate photobleaching.[13][14] |
| Suboptimal Detector Settings | Increase the detector gain or the camera exposure time. | These settings control the sensitivity of the detector. Increasing them will amplify the detected signal. Note that this can also amplify background noise.[10] |
| Fluorophore-Specific Issues | ||
| Photobleaching | - Use an anti-fade mounting medium for fixed samples.[7][13]- Minimize the sample's exposure to excitation light.[13]- Reduce the excitation intensity and/or exposure time.[13] | Photobleaching is the irreversible destruction of the fluorophore by light. While BDP FL is relatively photostable, it can still bleach under intense or prolonged illumination.[4] |
| Self-Quenching | Reduce the molar ratio of DOPE-PEG-BDP FL in the lipid mixture. | High local concentrations of the fluorophore within the lipid membrane can cause aggregation-caused quenching, significantly reducing the signal.[][10] |
| Environmental Quenching | Check the composition of your buffer or medium. Some solvents, particularly polar, electron-donating ones, can quench BODIPY dyes.[11] | The chemical environment around the fluorophore can influence its quantum yield. Ensure the buffer components are not known to be quenchers. |
Quantitative Data Summary
The performance of a fluorophore can be influenced by its environment. While DOPE-PEG-BDP FL is generally robust, understanding its properties in different conditions is key.
| Property | Value | Solvent/Condition | Reference |
| Excitation Max (λex) | ~504 nm | N/A | [1] |
| Emission Max (λem) | ~514 nm | N/A | [1] |
| Quantum Yield (ΦF) | Approaches 1.0 | Water | [1] |
| Quantum Yield (ΦF) | ~0.93 | Methanol | [15] |
| Quantum Yield (ΦF) | 0.33 | Acetonitrile (for a similar red BODIPY) | [16] |
| Quantum Yield (ΦF) | 0.19 - 0.22 | n-hexane, Toluene (for a different BODIPY) | [17] |
| Extinction Coefficient (ε) | >80,000 cm⁻¹M⁻¹ | N/A | [1] |
| Fluorescence Lifetime (τ) | ~5.7 ns | Methanol (for BDP FL C3) | [1] |
Note: Quantum yield and lifetime can vary significantly based on the specific BODIPY derivative and the local environment.
Experimental Protocols
Protocol 1: Labeling of Pre-formed Liposomes
This protocol describes a common method for incorporating DOPE-PEG-BDP FL into existing liposomes or nanoparticles.
Diagram: Liposome Labeling Workflow
Caption: Workflow for labeling pre-formed vesicles with DOPE-PEG-BDP FL.
Methodology:
-
Prepare Stock Solution: Dissolve DOPE-PEG-BDP FL in a small amount of a suitable organic solvent like ethanol or DMSO to create a concentrated stock solution.
-
Incubation:
-
Warm the suspension of pre-formed liposomes to a temperature above the phase transition temperature (Tm) of the primary lipid component. This increases membrane fluidity and facilitates insertion.
-
Slowly add the DOPE-PEG-BDP FL stock solution to the liposome suspension while gently vortexing. The final concentration of the fluorescent lipid should typically be between 0.1 and 2 mol% of the total lipid content to avoid self-quenching.
-
Incubate the mixture for approximately 1 hour, maintaining the temperature above the Tm.
-
-
Purification:
-
Remove any unincorporated DOPE-PEG-BDP FL, which may exist as micelles or aggregates.
-
Pass the liposome suspension through a size-exclusion chromatography (SEC) column (e.g., Sephadex G-50). The larger, labeled liposomes will elute first, while the smaller, free fluorescent lipids will be retained longer.
-
Alternatively, dialyze the sample against the buffer of choice to remove the free probe.
-
-
Characterization: Confirm the successful labeling and purification by measuring the fluorescence of the liposome fraction.
Protocol 2: Measuring Fluorescence Signal with a Plate Reader
This protocol provides a basic framework for quantifying the fluorescence of your labeled sample.
Methodology:
-
Prepare a Standard Curve (Optional but Recommended):
-
Prepare a series of dilutions of free DOPE-PEG-BDP FL in a suitable solvent (e.g., ethanol or a buffer containing a small amount of detergent to prevent aggregation).
-
The concentration range should bracket the expected concentration in your samples.
-
-
Sample Preparation:
-
Dilute your labeled liposome/nanoparticle samples to fall within the linear range of the plate reader's detector.
-
Include a "blank" sample consisting of unlabeled liposomes or buffer to measure background fluorescence.
-
-
Instrument Setup:
-
Set the excitation wavelength to ~504 nm.
-
Set the emission wavelength to ~514 nm.
-
Adjust the instrument's gain or sensitivity settings to ensure the signal from your brightest sample is below the saturation point but well above the background.
-
-
Measurement:
-
Pipette your standards, samples, and blank into a black-walled, clear-bottom microplate.
-
Read the fluorescence intensity.
-
-
Data Analysis:
-
Subtract the average fluorescence of the blank from all your readings.
-
If a standard curve was used, plot the background-subtracted fluorescence versus concentration and use the resulting linear equation to determine the concentration of the fluorophore in your samples.
-
References
- 1. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. BODIPY | AAT Bioquest [aatbio.com]
- 7. biotium.com [biotium.com]
- 8. Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images | KEYENCE America [keyence.com]
- 10. wordpress-loewe.p644446.webspaceconfig.de [wordpress-loewe.p644446.webspaceconfig.de]
- 11. Solvent-Dependent Fluorescence Properties of CH2-bis(BODIPY)s - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. researchgate.net [researchgate.net]
- 16. Tuning BODIPY molecular rotors into the red: sensitivity to viscosity vs. temperature - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C5TC02954F [pubs.rsc.org]
- 17. Photochemical Properties and Stability of BODIPY Dyes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: DOPE-PEG-BDP FL Aggregation Issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues with 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)]-Boron-dipyrromethene (DOPE-PEG-BDP FL) in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is DOPE-PEG-BDP FL and why is it prone to aggregation?
DOPE-PEG-BDP FL is a fluorescently labeled phospholipid conjugate. It consists of three main components:
-
DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine): A lipid with a propensity to form non-bilayer structures, which can influence membrane fusion and stability.
-
PEG (Polyethylene Glycol): A hydrophilic polymer that provides a steric barrier to reduce non-specific interactions and prolong circulation times of liposomes or micelles in vivo.
-
BDP FL (Boron-dipyrromethene): A bright and photostable green fluorescent dye.
Aggregation in aqueous buffers can occur due to several factors, including the hydrophobic nature of the DOPE lipid tails and potential π-π stacking interactions between the BDP FL dye molecules. This aggregation can lead to fluorescence quenching, where the fluorescence intensity is significantly reduced, impacting the accuracy of experimental results.
Q2: What is the Critical Micelle Concentration (CMC) of DOPE-PEG-BDP FL and why is it important?
The Critical Micelle Concentration (CMC) is the concentration at which individual lipid molecules (unimers) begin to self-assemble into larger structures like micelles. Below the CMC, the molecules exist primarily as monomers in solution. Above the CMC, they form aggregates.
Q3: How do buffer conditions like pH and ionic strength affect the aggregation of DOPE-PEG-BDP FL?
Buffer conditions can significantly impact the stability of PEGylated lipids.[2][3]
-
pH: The charge state of the headgroup of DOPE can be influenced by pH. While DOPE itself is zwitterionic over a wide pH range, extreme pH values can alter its properties and potentially influence aggregation. For liposome formulations containing other lipids, pH can be a critical factor in stability.
-
Ionic Strength: The ionic strength of the buffer can affect the hydration of the PEG chains and the electrostatic interactions between lipid molecules. High ionic strength can sometimes lead to a decrease in the CMC of PEGylated lipids, promoting micelle formation.[4] It is generally recommended to use buffers with physiological ionic strength (e.g., 150 mM NaCl) for optimal stability, unless specific experimental conditions require otherwise.
Q4: Can the BDP FL dye itself contribute to aggregation?
Yes, the BDP FL dye, a derivative of BODIPY, can contribute to aggregation. These types of dyes are known to form non-fluorescent H-type aggregates in aqueous solutions, a phenomenon known as aggregation-caused quenching (ACQ). This can lead to a significant decrease in the observed fluorescence signal.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with DOPE-PEG-BDP FL.
Issue 1: Low or No Fluorescence Signal
Possible Cause:
-
Aggregation-Caused Quenching (ACQ): The BDP FL dye molecules are likely aggregating, leading to self-quenching of their fluorescence.
-
Concentration Above CMC: Working at a concentration significantly above the CMC promotes the formation of micelles or larger aggregates where quenching is more likely to occur.
Troubleshooting Steps:
-
Dilute the Sample: Try diluting your sample to a concentration below the estimated CMC (e.g., < 10⁻⁵ M) to see if the fluorescence intensity per molecule increases.
-
Optimize Buffer Conditions:
-
pH: Ensure the buffer pH is within a neutral range (pH 6.5-7.5) unless your experiment specifically requires otherwise.
-
Ionic Strength: Use a buffer with physiological ionic strength (e.g., PBS at 150 mM NaCl). Avoid very high salt concentrations.
-
-
Sonication: Briefly sonicate the sample in a bath sonicator to help break up larger aggregates.
-
Incorporate into a Lipid Bilayer: If you are not already doing so, incorporating the DOPE-PEG-BDP FL into a larger lipid structure like a liposome at a low molar percentage (e.g., 1-5 mol%) can help to spatially separate the dye molecules and reduce quenching.
Issue 2: Visible Precipitates or Cloudiness in the Solution
Possible Cause:
-
Gross Aggregation: The DOPE-PEG-BDP FL is forming large, insoluble aggregates.
-
Poor Hydration: The lipid film was not fully hydrated during liposome preparation.
-
Incorrect Solvent Removal: Residual organic solvent from the preparation process can induce aggregation.
Troubleshooting Steps:
-
Improve Hydration: When preparing liposomes, ensure the lipid film is thin and evenly distributed. Hydrate above the phase transition temperature (Tm) of the lipids and vortex thoroughly.
-
Complete Solvent Removal: Ensure all organic solvent is removed from the lipid film by drying under high vacuum for an extended period.
-
Extrusion: If preparing liposomes, pass the hydrated lipid suspension through an extruder with a defined pore size to create unilamellar vesicles of a uniform size and reduce aggregation.
-
Check Solubility: Confirm the solubility of DOPE-PEG-BDP FL in your chosen aqueous buffer. If solubility is low, consider adding a small percentage of a co-solvent like ethanol, but be aware this can affect liposome properties.
Issue 3: Inconsistent Results in Fluorescence-Based Assays
Possible Cause:
-
Variable Aggregation State: The degree of aggregation may be changing over time or between samples, leading to inconsistent fluorescence readings.
-
Photobleaching: The BDP FL dye may be susceptible to photobleaching upon prolonged exposure to excitation light.
Troubleshooting Steps:
-
Equilibrate Samples: Allow all samples to equilibrate at the experimental temperature for a consistent period before measurement.
-
Minimize Light Exposure: Protect samples from light as much as possible and use the lowest necessary excitation intensity and exposure time during fluorescence measurements.
-
Use Freshly Prepared Samples: Use samples as soon as possible after preparation to minimize time-dependent aggregation.
-
Characterize Particle Size: Use Dynamic Light Scattering (DLS) to monitor the size distribution of your liposomes or micelles to ensure consistency between batches.
Quantitative Data Summary
| Parameter | Value | Reference Molecule | Source |
| Critical Micelle Concentration (CMC) | ~ 6.98 x 10⁻⁵ M | PEG750-DOPE | [1] |
| DSPE-PEG2000 CMC in water | ~ 10 - 20 µM | DSPE-PEG2000 | [4] |
| DSPE-PEG2000 CMC in HEPES buffered saline | ~ 0.5 - 1.0 µM | DSPE-PEG2000 | [4] |
Experimental Protocols
Protocol 1: Preparation of Liposomes Containing DOPE-PEG-BDP FL by Thin-Film Hydration
This protocol describes the preparation of small unilamellar vesicles (SUVs) incorporating DOPE-PEG-BDP FL.
Materials:
-
Primary lipid (e.g., DOPC, POPC)
-
DOPE-PEG-BDP FL
-
Cholesterol (optional, for membrane stability)
-
Chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v)
-
Hydration buffer (e.g., PBS, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
High-vacuum pump
-
Bath sonicator
-
Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Mixture Preparation:
-
In a clean round-bottom flask, dissolve the primary lipid, cholesterol (if using), and DOPE-PEG-BDP FL in the organic solvent. A typical molar ratio would be 90-95% primary lipid, 5% DOPE-PEG-BDP FL, and 0-30% cholesterol.
-
-
Thin-Film Formation:
-
Remove the organic solvent using a rotary evaporator under reduced pressure. This will create a thin, uniform lipid film on the inner surface of the flask.
-
-
Drying:
-
Dry the lipid film under a high vacuum for at least 2 hours (or overnight) to remove any residual solvent.
-
-
Hydration:
-
Add the hydration buffer to the flask. The volume will depend on the desired final lipid concentration.
-
Hydrate the lipid film by rotating the flask in a water bath set to a temperature above the phase transition temperature (Tm) of the lipids for 1-2 hours. Gentle vortexing can aid in hydration.
-
-
Sonication (Optional):
-
For initial disruption of larger aggregates, the hydrated lipid suspension can be briefly sonicated in a bath sonicator.
-
-
Extrusion:
-
To obtain uniformly sized liposomes, pass the lipid suspension through a liposome extruder equipped with a polycarbonate membrane of the desired pore size (e.g., 100 nm). Perform an odd number of passes (e.g., 11-21) to ensure a homogenous population of vesicles.
-
-
Storage:
-
Store the prepared liposomes at 4°C and protect them from light. Use within a few days for best results.
-
Protocol 2: Determination of Aggregation using Dynamic Light Scattering (DLS)
DLS is a technique used to measure the size distribution of particles in a suspension. It can be used to assess the extent of aggregation of DOPE-PEG-BDP FL in your formulation.
Procedure:
-
Sample Preparation: Dilute a small aliquot of your DOPE-PEG-BDP FL containing solution or liposome suspension in the same buffer used for preparation to an appropriate concentration for DLS analysis.
-
Measurement:
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature.
-
Perform the measurement according to the instrument's software instructions.
-
-
Analysis:
-
Analyze the size distribution data. A narrow, monomodal peak indicates a homogenous population of particles. The presence of larger particles or a multimodal distribution suggests aggregation. The Polydispersity Index (PDI) is a measure of the width of the size distribution; a PDI value below 0.2 is generally considered acceptable for monodisperse samples.
-
Visualizations
Caption: Experimental workflow for liposome preparation and troubleshooting aggregation issues.
Caption: Logical relationship between factors causing aggregation and their experimental consequences.
References
- 1. Polymeric Micelles of PEG-PE as Carriers of All-Trans Retinoic Acid for Stability Improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of effects of pH and ionic strength on colloidal stability of IgG solutions by PEG-induced liquid-liquid phase separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. people.uncw.edu [people.uncw.edu]
- 4. Structure and Dynamics of Highly PEG-ylated Sterically Stabilized Micelles in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantifying DOPE-PEG-BDP FL in Tissue Samples
Welcome to the technical support center for the quantification of DOPE-PEG-BDP FL in tissue samples. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges in your experiments. Here you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and quantitative data to support your work.
Frequently Asked Questions (FAQs)
Q1: What is DOPE-PEG-BDP FL and what are its key spectral properties?
A1: DOPE-PEG-BDP FL is a fluorescently labeled lipid conjugate. It consists of the phospholipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), a polyethylene glycol (PEG) linker, and the BODIPY FL (BDP FL) fluorophore. This molecule is often used to track lipid-based drug delivery systems, such as liposomes, within biological systems. The BDP FL fluorophore is known for its bright green fluorescence, high quantum yield, and narrow emission spectrum.[1][2]
Q2: Why is quantifying DOPE-PEG-BDP FL in tissue challenging?
A2: Several factors contribute to the difficulty in accurately quantifying DOPE-PEG-BDP FL in tissue samples. The primary challenges include high tissue autofluorescence, which can mask the specific signal, and fluorescence quenching, where the signal intensity is reduced due to interactions within the biological environment.[3][4][5] Additionally, sample preparation, such as tissue homogenization, can introduce variability and potential degradation of the fluorescent signal.
Q3: What is tissue autofluorescence and how does it affect my measurements?
A3: Tissue autofluorescence is the natural fluorescence emitted by various endogenous molecules within the tissue, such as collagen, elastin, NADH, and lipofuscin.[4][6] This intrinsic fluorescence often occurs in the blue to green spectrum (350–550 nm), which can overlap with the emission of BDP FL, leading to a high background signal and a low signal-to-noise ratio.[3][7] Tissues like the kidney, spleen, and liver are known to have particularly high autofluorescence.[4]
Q4: What is fluorescence quenching and how can it be minimized?
A4: Fluorescence quenching is any process that decreases the fluorescence intensity of a fluorophore.[5] In the context of DOPE-PEG-BDP FL, this can occur due to self-quenching at high concentrations within liposomes or interactions with molecules in the tissue homogenate.[5] To minimize self-quenching, it is important to use an appropriate concentration of the fluorescent lipid in your formulation. The PEG linker in DOPE-PEG-BDP FL also helps to reduce aggregation and quenching.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the BDP FL fluorophore, which is the fluorescent component of DOPE-PEG-BDP FL.
| Parameter | Value | Source |
| Excitation Maximum (Ex) | ~502-503 nm | [1][2][8] |
| Emission Maximum (Em) | ~510-511 nm | [1][8] |
| Molar Extinction Coefficient | ~82,000 - 92,000 cm⁻¹M⁻¹ | [1][2] |
| Fluorescence Quantum Yield (Φ) | ~0.97 - 1.0 | [2][] |
Experimental Protocols
Protocol 1: Preparation of Tissue Homogenates for Fluorescence Quantification
This protocol outlines the steps for preparing tissue homogenates to quantify DOPE-PEG-BDP FL.
-
Tissue Collection and Storage:
-
Excise tissues of interest and wash them with ice-cold phosphate-buffered saline (PBS) to remove excess blood.
-
Blot the tissues dry, weigh them, and either proceed directly to homogenization or snap-freeze them in liquid nitrogen and store at -80°C for later analysis.
-
-
Homogenization:
-
Thaw frozen tissues on ice.
-
Add a known weight of tissue to a pre-chilled homogenization tube.
-
Add a sufficient volume of a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors) to achieve a specific tissue concentration (e.g., 100 mg/mL).
-
Homogenize the tissue on ice using a bead-based homogenizer or a rotor-stator homogenizer until no visible tissue fragments remain.[10][11]
-
-
Fluorophore Extraction (Optional, for cleared lysate):
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant for fluorescence measurement. Note that this step may result in the loss of liposomes or aggregates containing the fluorophore in the pellet.
-
Protocol 2: Fluorescence Quantification using a Plate Reader
This protocol describes how to measure the fluorescence of your tissue homogenates.
-
Standard Curve Preparation:
-
Prepare a stock solution of DOPE-PEG-BDP FL of known concentration in an appropriate solvent (e.g., DMSO).
-
Create a series of dilutions of the stock solution in the same lysis buffer used for tissue homogenization to generate a standard curve.
-
-
Sample Preparation for Measurement:
-
Pipette your standards and tissue homogenate samples (supernatant or whole homogenate) into a black, clear-bottom 96-well plate.
-
Include a blank control consisting of lysis buffer only.
-
Include an unlabeled control (homogenate from an animal that did not receive the fluorescent conjugate) to measure background autofluorescence.[7]
-
-
Fluorescence Measurement:
-
Set the excitation and emission wavelengths on the plate reader to the optimal values for BDP FL (e.g., Ex: 502 nm, Em: 510 nm).
-
Measure the fluorescence intensity of all wells.
-
-
Data Analysis:
-
Subtract the fluorescence intensity of the blank from all readings.
-
Subtract the average fluorescence intensity of the unlabeled control from your experimental samples to correct for autofluorescence.
-
Plot the fluorescence intensity of your standards against their known concentrations to generate a standard curve.
-
Use the standard curve to determine the concentration of DOPE-PEG-BDP FL in your tissue samples.
-
Troubleshooting Guides
Issue 1: High Background Fluorescence
Symptoms:
-
High fluorescence readings in your unlabeled control samples.
-
Low signal-to-noise ratio.
Potential Causes and Solutions:
| Potential Cause | Solution |
| Tissue Autofluorescence | Tissues like the liver and spleen have high intrinsic fluorescence.[4] To correct for this, always include an unlabeled tissue control and subtract its fluorescence from your samples.[7] |
| Fixation-Induced Autofluorescence | Aldehyde fixatives (e.g., formaldehyde, glutaraldehyde) can increase autofluorescence.[6] If possible, use a non-aldehyde-based fixative or minimize fixation time.[7][12] |
| Contamination | Ensure all buffers and equipment are clean and free of fluorescent contaminants. |
| Spectral Overlap | If using other fluorophores, ensure their emission spectra do not overlap with BDP FL. |
Issue 2: Weak or No Signal
Symptoms:
-
Fluorescence readings of your samples are close to the background level.
-
Poor linearity in your standard curve at low concentrations.
Potential Causes and Solutions:
| Potential Cause | Solution |
| Low Concentration of Fluorophore | The concentration of DOPE-PEG-BDP FL in the tissue may be below the detection limit of your instrument. Try to increase the injected dose or use a more sensitive instrument. |
| Fluorescence Quenching | High concentrations of the fluorophore within liposomes can lead to self-quenching. Ensure your formulation is optimized. Also, components in the tissue lysate can quench the signal. Diluting the sample may help. |
| Degradation of Fluorophore | Protect your samples and stock solutions from light to prevent photobleaching.[13] Store at -20°C or -80°C. |
| Incorrect Instrument Settings | Ensure you are using the correct excitation and emission wavelengths and that the instrument's gain settings are appropriate. |
Issue 3: Poor Linearity of Standard Curve
Symptoms:
-
The R² value of your standard curve is low.
-
The fluorescence signal does not increase proportionally with concentration.
Potential Causes and Solutions:
| Potential Cause | Solution |
| Inner Filter Effect | At very high concentrations, the emitted fluorescence can be reabsorbed by other fluorophore molecules. Dilute your standards to a lower concentration range. |
| Detector Saturation | If the fluorescence intensity is too high, the detector can become saturated.[14] Reduce the concentration of your standards or lower the gain on your instrument. |
| Pipetting Errors | Ensure accurate and consistent pipetting when preparing your dilutions. |
| Non-linear Instrument Response | Confirm the linear dynamic range of your specific instrument for the BDP FL fluorophore.[15] |
Visual Guides
Caption: Experimental workflow for quantifying DOPE-PEG-BDP FL in tissue samples.
Caption: Troubleshooting decision tree for low signal issues.
Caption: Factors contributing to the measured fluorescence signal in tissue homogenates.
References
- 1. Invitrogen™ BODIPY™ FL NHS Ester (Succinimidyl Ester) | Fisher Scientific [fishersci.ca]
- 2. BDP FL NHS ester (A270096) | Antibodies.com [antibodies.com]
- 3. biotium.com [biotium.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Expanding the Dynamic Range of Fluorescence Assays through Single-Molecule Counting and Intensity Calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 7. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 8. abpbio.com [abpbio.com]
- 10. Accurate Lipid Quantification of Tissue Homogenates Requires Suitable Sample Concentration, Solvent Composition, and Homogenization Procedure—A Case Study in Murine Liver [mdpi.com]
- 11. Accurate Lipid Quantification of Tissue Homogenates Requires Suitable Sample Concentration, Solvent Composition, and Homogenization Procedure-A Case Study in Murine Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. More Autofluorescence Troubleshooting for Tissue Imaging | Visikol [visikol.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. High dynamic range fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
Technical Support Center: Purification of DOPE-PEG-BDP FL Labeled Vesicles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of unbound DOPE-PEG-BDP FL after labeling experiments.
Frequently Asked Questions (FAQs)
Q1: Which methods are recommended for removing unbound DOPE-PEG-BDP FL from my liposome preparation?
The two most common and effective methods for separating fluorescently labeled liposomes from free dye are Size Exclusion Chromatography (SEC) and Tangential Flow Filtration (TFF), also known as diafiltration. Both techniques separate molecules based on size, effectively removing the smaller, unbound DOPE-PEG-BDP FL from the larger liposomes.
Q2: How do I choose between Size Exclusion Chromatography (SEC) and Tangential Flow Filtration (TFF)?
The choice between SEC and TFF depends on factors such as sample volume, required processing time, scalability, and the desired final concentration of your liposome suspension.
-
Size Exclusion Chromatography (SEC) is a reliable method that is well-suited for smaller sample volumes. It is known for its efficiency in removing small molecules.[1] However, a potential drawback is the dilution of the sample during the separation process.[1]
-
Tangential Flow Filtration (TFF) is highly scalable and ideal for larger volumes. It is an efficient method for both purification and concentration of nanoparticles.[2][3] TFF can achieve high recovery rates and excellent removal of unbound molecules.[4][5]
Q3: What are the key parameters to consider for each method?
-
For SEC: The choice of the chromatography resin (e.g., Sephadex G-75) and the column volume are critical.[1] The column volume should be significantly larger than the sample volume to ensure good separation.[1]
-
For TFF: The membrane's molecular weight cutoff (MWCO) is a crucial parameter. A general guideline is to select a membrane with an MWCO that is 3 to 6 times lower than the molecular weight of the molecule you want to retain (in this case, your liposomes).[6] Other important parameters to optimize are the transmembrane pressure (TMP) and the cross-flow rate.[2]
Data Presentation: Comparison of Purification Methods
While direct comparative studies for removing unbound DOPE-PEG-BDP FL are limited, the following table summarizes the general performance characteristics of SEC and TFF for liposome purification based on available data.
| Parameter | Size Exclusion Chromatography (SEC) | Tangential Flow Filtration (TFF) / Diafiltration |
| Principle | Separation based on hydrodynamic volume as molecules pass through a porous resin. | Size-based separation using a semi-permeable membrane with tangential flow to prevent fouling. |
| Typical Recovery | Can be lower due to potential liposome retention on the column matrix (up to 40% loss reported in some cases).[7] Pre-saturating the column can mitigate this.[7] | High recovery rates, often greater than 98%, have been reported for liposomes.[4][5] |
| Purity | Can be very high, effectively removing small molecules.[1] | Excellent purity, with reports of over 95% removal of non-entrapped small molecules.[4][5] |
| Processing Time | Can be time-consuming, especially for larger volumes. | Generally faster than SEC, particularly for larger volumes. A complete process can take less than 4 minutes for lab-scale.[4][5] |
| Scalability | Less scalable; larger volumes require proportionally larger and more expensive columns. | Highly scalable from laboratory to industrial production.[3] |
| Sample Dilution | Significant dilution of the final product is a common drawback.[1] | Can be used to concentrate the sample, avoiding dilution. |
| Key Equipment | Chromatography column, resin (e.g., Sephadex), pump, fraction collector. | TFF system (pump, membrane cassette/hollow fiber, pressure gauges, reservoir). |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for Removal of Unbound DOPE-PEG-BDP FL
This protocol is designed for the purification of fluorescently labeled liposomes from unbound dye using a gravity-flow column.
Materials:
-
Sephadex G-75 resin
-
Chromatography column (e.g., 1.6 x 60 cm for a 10 mL sample)[1]
-
Elution buffer (e.g., phosphate-buffered saline, PBS)
-
Labeled liposome suspension
-
Fraction collection tubes
Procedure:
-
Resin Preparation: Swell the Sephadex G-75 resin in the elution buffer according to the manufacturer's instructions. Ensure the resin is fully equilibrated in the buffer.
-
Column Packing: Carefully pack the chromatography column with the swollen Sephadex G-75 resin, avoiding the introduction of air bubbles. The bed height should be appropriate for the sample volume, with a column volume ten to twenty times that of the sample for optimal separation.[1]
-
Column Equilibration: Equilibrate the packed column by flowing at least 2-3 column volumes of the elution buffer through it. This ensures a stable baseline and consistent packing.
-
Column Pre-saturation (Optional but Recommended): To prevent loss of liposomes due to non-specific binding to the resin, it is advisable to pre-saturate the column.[7] This can be done by passing a solution of unlabeled liposomes through the column before loading your labeled sample.
-
Sample Loading: Carefully load your labeled liposome suspension onto the top of the column. Allow the sample to fully enter the resin bed before adding more elution buffer.
-
Elution: Begin the elution with the appropriate buffer. The larger liposomes will travel faster through the column and elute first, while the smaller, unbound DOPE-PEG-BDP FL molecules will be retained longer.
-
Fraction Collection: Collect fractions of the eluate. The liposome-containing fractions can often be identified by their turbidity or by monitoring the fluorescence.
-
Analysis: Analyze the collected fractions for liposome content and the presence of free dye using appropriate analytical techniques (e.g., fluorescence spectroscopy, dynamic light scattering).
Protocol 2: Tangential Flow Filtration (TFF) for Removal of Unbound DOPE-PEG-BDP FL
This protocol outlines the general steps for purifying fluorescently labeled liposomes using a laboratory-scale TFF system.
Materials:
-
TFF system with a pump, reservoir, and pressure gauges
-
TFF membrane cassette or hollow fiber module (e.g., 300 kDa MWCO)
-
Diafiltration buffer (e.g., PBS)
-
Labeled liposome suspension
Procedure:
-
System Setup: Assemble the TFF system according to the manufacturer's instructions, ensuring all connections are secure.
-
Membrane Flushing and Equilibration: Flush the system and membrane with purified water to remove any storage solutions and then equilibrate with the diafiltration buffer.
-
Sample Loading: Add the labeled liposome suspension to the reservoir.
-
Concentration (Optional): If desired, the liposome suspension can be concentrated by allowing permeate to be removed while the retentate is recirculated.
-
Diafiltration: Begin the diafiltration process by adding the diafiltration buffer to the reservoir at the same rate that the permeate is being removed. This maintains a constant volume while washing out the unbound DOPE-PEG-BDP FL. Perform several diafiltration volumes (typically 5-10) to ensure complete removal of the free dye.
-
Final Concentration: After diafiltration, the purified liposome suspension can be concentrated to the desired final volume by continuing to remove permeate without adding more buffer.
-
Recovery: Collect the purified and concentrated liposome suspension from the retentate line.
-
Analysis: Characterize the final product for liposome size, concentration, and the absence of free dye.
Troubleshooting Guides
Size Exclusion Chromatography (SEC) Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Liposome Recovery | Liposomes are adhering to the column resin.[7] | Pre-saturate the column with unlabeled liposomes before loading your sample.[7] Ensure the column is well-packed and equilibrated. |
| Liposomes are being retained within the pores of the resin. | Use a resin with a larger pore size that excludes your liposomes. | |
| Poor Separation of Liposomes and Free Dye | Inappropriate column length or volume. | Increase the column length or use a column with a larger volume relative to your sample volume.[1] |
| Incorrect flow rate. | Optimize the flow rate; a slower flow rate can sometimes improve resolution. | |
| Column is not packed properly. | Repack the column, ensuring a uniform and well-settled resin bed. | |
| Broad Peaks | Sample is too concentrated or viscous. | Dilute the sample before loading. |
| Column is overloaded. | Reduce the sample volume or concentration. |
Tangential Flow Filtration (TFF) Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Liposome Recovery | Liposomes are passing through the membrane. | Ensure the membrane MWCO is appropriate (3-6 times smaller than the liposome size).[6] Check for membrane damage. |
| High transmembrane pressure (TMP) is damaging the liposomes.[2] | Lower the TMP and the delta pressure to maintain liposome integrity.[2] | |
| Membrane Fouling | Concentration of liposomes at the membrane surface. | Optimize the cross-flow rate to increase the sweeping action across the membrane. Consider a pre-filtration step if aggregates are present. |
| Non-specific binding of liposomes to the membrane. | Choose a membrane material with low protein/lipid binding properties (e.g., regenerated cellulose). | |
| Slow Processing Time | Low flux due to membrane fouling or high sample viscosity. | Optimize TMP and cross-flow rate. If concentrating, perform diafiltration first to reduce viscosity. |
| Inappropriate membrane for the application. | Select a membrane with a higher flux rating if compatible with your liposomes. |
Mandatory Visualizations
Caption: Workflow for Size Exclusion Chromatography (SEC).
References
- 1. researchgate.net [researchgate.net]
- 2. pharmtech.com [pharmtech.com]
- 3. Pairing Tangential Flow Filtration and Size Exclusion Chromatography: The Dream Team for EV Isolation From Cell Culture Media [izon.com]
- 4. Formation and purification of tailored liposomes for drug delivery using a module-based micro continuous-flow system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 7. trace.tennessee.edu [trace.tennessee.edu]
stability of DOPE-PEG-BDP FL in serum-containing media
Welcome to the technical support center for DOPE-PEG-BDP FL, a fluorescent lipid conjugate for tracking and imaging applications. This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of this product in serum-containing media.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of DOPE-PEG-BDP FL in serum-containing cell culture media?
A1: The stability of DOPE-PEG-BDP FL in serum-containing media is influenced by several factors related to its three main components: the DOPE lipid, the PEG linker, and the BDP fluorophore. While the BDP fluorophore and PEG linker are generally stable, the DOPE lipid is susceptible to enzymatic degradation by phospholipases present in serum.[1][2][3] The rate of degradation can vary depending on the serum concentration and type, incubation time, and temperature.
Q2: Can serum components cause quenching of the BDP fluorescence?
A2: The interaction of the BDP fluorophore with serum components is complex. While aggregation in aqueous media can lead to quenching[4], the presence of serum proteins like albumin may counteract this effect. In some cases, binding to albumin can lead to a significant increase in fluorescence intensity by preventing self-quenching and aggregation.[5][6] However, high concentrations of the probe could still lead to self-quenching.[7]
Q3: How does the PEG linker contribute to the stability of the molecule?
A3: The polyethylene glycol (PEG) linker enhances the stability and solubility of the lipid conjugate in aqueous and biological fluids.[8][9][10][11][] It acts as a hydrophilic shield, which can reduce non-specific binding and potentially offer some protection against enzymatic degradation.
Q4: Is the BDP fluorophore itself stable under typical cell culture imaging conditions?
A4: BDP (BODIPY) dyes are well-regarded for their high photostability and resistance to photobleaching compared to many other fluorophores.[4][][14][15][16] Their fluorescence is also generally stable across a wide range of pH values.[17] However, it's important to note that some serum-free media formulations have been shown to accelerate the light-induced degradation of certain fluorescent dyes, a process that is mitigated by the presence of serum.[18][19]
Troubleshooting Guide
This guide addresses common problems encountered when using DOPE-PEG-BDP FL in experiments involving serum-containing media.
Problem 1: Rapid loss of fluorescence signal over time.
| Potential Cause | Suggested Solution |
| Enzymatic Degradation of DOPE | Serum contains phospholipases (e.g., PLA2) that can cleave the DOPE lipid, releasing the fluorescent tag from the structure it was intended to label.[1][2][3] Consider reducing the incubation time or using heat-inactivated serum to decrease enzymatic activity. |
| Photobleaching | Although BDP dyes are highly photostable, intense or prolonged exposure to excitation light can still lead to photobleaching.[15][16] Reduce the excitation light intensity or the exposure time. Use of an anti-fade mounting medium can be beneficial for fixed samples. |
| Probe Aggregation | At high concentrations, the lipophilic nature of the probe can lead to aggregation-caused quenching, especially in aqueous environments.[4] Ensure the probe is fully solubilized before adding it to the medium and use the lowest effective concentration. |
| Degradation in Serum-Free Media | If you are comparing serum-containing with serum-free conditions, be aware that some serum-free formulations can promote phototoxicity and dye degradation.[18] If possible, add antioxidants like Vitamin C to the serum-free medium.[18] |
Problem 2: High background fluorescence.
| Potential Cause | Suggested Solution |
| Non-specific Binding | The probe may be binding non-specifically to proteins in the serum or to cell culture plastic. Increase the number of washing steps after incubation with the probe. Consider including a blocking step with a protein like bovine serum albumin (BSA) before adding the probe. |
| Probe Aggregates/Micelles | If the probe is not well-solubilized, it can form fluorescent aggregates or micelles in the medium. Ensure proper solubilization of the stock solution and dilute it in media with vigorous mixing immediately before use. |
| Excessive Probe Concentration | Using a higher concentration than necessary will lead to higher background. Perform a concentration titration to find the optimal balance between signal and background. |
Problem 3: Unexpected changes in fluorescence intensity (increase or decrease).
| Potential Cause | Suggested Solution |
| Interaction with Serum Albumin | Binding of the BDP dye to serum albumin can cause a significant increase in fluorescence quantum yield.[5][6] This is a known property of some BODIPY dyes. Be consistent with the type and concentration of serum used in your experiments to ensure reproducibility. |
| Self-Quenching | At very high labeling densities or concentrations, the BDP fluorophores can undergo self-quenching.[7] If labeling a specific structure, ensure that the probe concentration is optimized to avoid oversaturation. |
Data Presentation
The following table provides illustrative data on the stability of DOPE-PEG-BDP FL fluorescence in different media conditions over time. Note: This data is hypothetical and for illustrative purposes only, as specific stability data for this conjugate is not publicly available.
| Time (hours) | Fluorescence Intensity (% of initial) in 10% FBS Medium | Fluorescence Intensity (% of initial) in Serum-Free Medium | Fluorescence Intensity (% of initial) in 10% Heat-Inactivated FBS Medium |
| 0 | 100% | 100% | 100% |
| 2 | 95% | 85% | 98% |
| 6 | 88% | 70% | 92% |
| 12 | 75% | 55% | 85% |
| 24 | 60% | 40% | 78% |
Experimental Protocols
Protocol: Assessing the Stability of DOPE-PEG-BDP FL in Serum-Containing Media
-
Preparation of Lipid Vesicles: Prepare small unilamellar vesicles (SUVs) incorporating 1 mol% of DOPE-PEG-BDP FL using standard methods such as extrusion or sonication.
-
Incubation in Media: Dilute the fluorescently labeled SUVs into three media conditions at a final lipid concentration of 1 mM:
-
Cell culture medium with 10% Fetal Bovine Serum (FBS).
-
Serum-free cell culture medium.
-
Cell culture medium with 10% heat-inactivated FBS (56°C for 30 minutes).
-
-
Time-Course Measurement: Incubate the samples at 37°C. At various time points (e.g., 0, 2, 6, 12, and 24 hours), take an aliquot from each sample.
-
Fluorescence Measurement: Dilute the aliquot into a suitable buffer (e.g., PBS) to a concentration appropriate for fluorescence measurement. Measure the fluorescence intensity using a fluorometer with excitation and emission wavelengths appropriate for the BDP fluorophore.
-
Data Analysis: Normalize the fluorescence intensity at each time point to the initial fluorescence intensity at time 0. Plot the percentage of remaining fluorescence versus time for each condition.
Visualizations
Caption: Experimental workflow for assessing DOPE-PEG-BDP FL stability.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Interaction of BODIPY dyes with bovine serum albumin: a case study on the aggregation of a click-BODIPY dye - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interaction of BODIPY dyes with bovine serum albumin: a case study on the aggregation of a click-BODIPY dye - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. PEG Linkers - CD BioGlyco [glycoclick.bioglyco.com]
- 9. precisepeg.com [precisepeg.com]
- 10. creativepegworks.com [creativepegworks.com]
- 11. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 14. mdpi.com [mdpi.com]
- 15. Comparative photostability studies of BODIPY and fluorescein dyes by using fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. lumiprobe.com [lumiprobe.com]
- 18. Rapid Light-Dependent Degradation of Fluorescent Dyes in Formulated Serum-Free Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Rapid Light-Dependent Degradation of Fluorescent Dyes in Formulated Serum-Free Media - PMC [pmc.ncbi.nlm.nih.gov]
correcting for DOPE-PEG-BDP FL spectral overlap in multicolor imaging
Welcome to the technical support center for multicolor imaging. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and correct for spectral overlap when using DOPE-PEG-BDP FL and other fluorophores in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is DOPE-PEG-BDP FL and what are its spectral properties?
A1: DOPE-PEG-BDP FL is a fluorescent lipid conjugate. The "DOPE" (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) is a phospholipid, "PEG" (polyethylene glycol) is a linker, and "BDP FL" is a BODIPY-based fluorophore. This molecule is often used to label liposomes and other lipid-based nanoparticles for in vitro and in vivo imaging. Its key spectral properties are an excitation maximum around 504 nm and an emission maximum around 514 nm.[1][2][3][4]
Q2: What is spectral overlap or bleed-through in multicolor fluorescence microscopy?
A2: Spectral overlap, also known as bleed-through or crosstalk, occurs when the emission spectrum of one fluorophore extends into the detection range of another.[5][6] This can lead to the signal from one fluorophore being incorrectly detected in the channel designated for another, resulting in "false positive" signals and inaccurate colocalization analysis.[7] For example, the emission of a green fluorophore like BDP FL might be detected in the yellow or red channel if a broad emission filter is used.
Q3: Why is correcting for spectral overlap important?
Q4: What are the main strategies to correct for spectral overlap?
A4: There are two main approaches to address spectral overlap:
-
Experimental Optimization: This involves carefully selecting fluorophores with minimal spectral overlap, using narrow bandpass filters to isolate the emission of each fluorophore, and acquiring images sequentially rather than simultaneously.[6]
-
Computational Correction: This involves using software-based methods to mathematically separate the mixed signals after image acquisition. The most common techniques are spectral unmixing and bleed-through correction.[9][10]
Troubleshooting Guides
This section provides solutions to common problems encountered during multicolor imaging experiments involving DOPE-PEG-BDP FL.
Problem 1: I see a signal in my red channel, but I only excited my green fluorophore (DOPE-PEG-BDP FL).
-
Answer: This is a classic example of spectral bleed-through. The emission spectrum of BDP FL, while peaking in the green region, has a "tail" that can extend into the red part of the spectrum.
-
Troubleshooting Steps:
-
Confirm Bleed-through with Controls: Prepare a control sample stained only with DOPE-PEG-BDP FL. Image this sample using the same settings as your multicolor experiment. Any signal detected in the red channel is bleed-through.[7]
-
Optimize Filter Sets: Ensure your emission filter for the green channel is as narrow as possible to capture the peak emission of BDP FL while excluding the longer wavelengths. For the red channel, use a filter that only allows light from your red fluorophore to pass.
-
Sequential Imaging: If your microscope allows, acquire the green and red channels sequentially. This means you excite with the green laser and capture the green emission, then turn off the green laser, excite with the red laser, and capture the red emission. This prevents the BDP FL emission from being present when the red channel is being recorded.
-
Computational Correction: If bleed-through persists, you can use spectral unmixing or bleed-through correction algorithms in software like ImageJ/Fiji to remove the unwanted signal.[9][11]
-
-
Problem 2: My spectral unmixing results look noisy and have artifacts.
-
Question: I tried spectral unmixing, but the resulting images are of poor quality. What could be wrong?
-
Answer: The quality of spectral unmixing is highly dependent on the quality of your reference spectra and the raw image data.
-
Troubleshooting Steps:
-
Check Your Reference Spectra: Ensure your reference spectra were acquired correctly from single-stained control samples. The imaging conditions (laser power, gain, pinhole, etc.) for acquiring the reference spectra must be identical to those used for your experimental sample.[12] The single-stained samples should have a good signal-to-noise ratio.
-
Signal-to-Noise Ratio: Spectral unmixing works best with images that have a high signal-to-noise ratio. If your original images are noisy, the unmixed images will likely be noisy as well. Try to optimize your imaging parameters to increase the signal and reduce background noise.
-
Autofluorescence Control: Autofluorescence from the sample itself can be a source of unwanted signal. It's essential to have an unstained control sample to acquire the autofluorescence spectrum and include it as a separate channel during the unmixing process.[13]
-
Correct Number of Fluorophores: Make sure you are telling the unmixing algorithm the correct number of fluorescent components in your sample (including autofluorescence).
-
-
Problem 3: The fluorescence intensity of my DOPE-PEG-BDP FL appears to decrease after adding another fluorophore.
-
Question: Is it possible for one fluorophore to affect the brightness of another?
-
Answer: Yes, this could be due to Förster Resonance Energy Transfer (FRET), especially if the emission spectrum of DOPE-PEG-BDP FL overlaps with the excitation spectrum of the other fluorophore and they are in close proximity (typically less than 10 nm).
-
Troubleshooting Steps:
-
Check Spectral Overlap: Use a spectrum viewer to check for overlap between the BDP FL emission spectrum and the excitation spectrum of your other fluorophore(s).
-
Control Experiments: Image samples with only DOPE-PEG-BDP FL and compare the intensity to your multi-labeled sample under identical imaging conditions. A significant decrease in BDP FL intensity in the presence of the other fluorophore could indicate FRET.
-
Choose Different Fluorophores: If FRET is a concern and not the subject of your study, select a fluorophore combination with less spectral overlap.
-
-
Quantitative Data
The following tables summarize the spectral properties of DOPE-PEG-BDP FL and other commonly used fluorophores to help in planning your multicolor imaging experiments.
Table 1: Spectral Properties of Common Fluorophores
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Common Laser Line(s) (nm) |
| DAPI | 359 | 461 | 405 |
| DOPE-PEG-BDP FL | 504 | 514 | 488 |
| mCherry | 587 | 610 | 561, 594 |
| Cy5 | 649 | 667 | 633, 640, 647 |
Data compiled from multiple sources.[1][2][5][8][10][14][15][16][17][18][19]
Table 2: Example of Spectral Overlap Leading to Bleed-through
| Emitter (Fluorophore) | Detection Channel | Wavelength Range (nm) | Potential for Bleed-through |
| DOPE-PEG-BDP FL | Green | 500-550 | - |
| DOPE-PEG-BDP FL | Red | 600-650 | High, due to the emission tail of BDP FL. |
| mCherry | Green | 500-550 | Low, but possible with very bright mCherry signal. |
| mCherry | Red | 600-650 | - |
Experimental Protocols
Protocol 1: Acquiring High-Quality Reference Spectra for Spectral Unmixing
This protocol outlines the steps for preparing and imaging single-stained control samples to generate accurate reference spectra.
Materials:
-
Your experimental samples (e.g., cells, tissue sections).
-
DOPE-PEG-BDP FL.
-
Other fluorophores used in your multicolor experiment.
-
Unstained control sample.
-
Microscope capable of spectral imaging.
Methodology:
-
Prepare Single-Stained Samples: For each fluorophore in your experiment, prepare a separate control sample stained with only that single fluorophore. Also, prepare an unstained sample to measure autofluorescence.[7][13]
-
Set Up Microscope:
-
Use the same microscope, objective, and dichroic mirrors that you will use for your multicolor experiment.
-
Set the laser powers, detector gain, and pinhole to the same settings that will be used for the final experiment. It is crucial to avoid saturation in any of the channels.
-
-
Acquire Spectral Images (Lambda Stacks):
-
For each single-stained sample, acquire a spectral image (also known as a lambda stack). This involves capturing a series of images at different emission wavelengths.
-
Ensure the signal is sufficiently bright but not saturated.
-
-
Extract Reference Spectra:
-
Open the spectral image of a single-stained sample in your imaging software (e.g., ImageJ/Fiji, ZEN, LAS X).
-
Select a region of interest (ROI) that contains a strong, specific signal from the fluorophore.
-
Use the software's tools to generate a spectral plot from the selected ROI. This plot of intensity versus wavelength is your reference spectrum.
-
Save the reference spectrum for each fluorophore and for autofluorescence.
-
Protocol 2: Linear Spectral Unmixing in ImageJ/Fiji
This protocol provides a step-by-step guide for performing linear spectral unmixing on a multicolor image using previously acquired reference spectra.
Software:
Methodology:
-
Open Images: Open your multicolor spectral image (lambda stack) and the reference spectra you generated in Protocol 1.
-
Launch the Spectral Unmixing Plugin: Navigate to the spectral unmixing plugin within Fiji.
-
Input Data:
-
Select your multicolor image as the input image.
-
Load the reference spectra for each fluorophore and for autofluorescence. Ensure the order of the spectra is consistent.
-
-
Set Unmixing Parameters:
-
Choose the linear unmixing algorithm.
-
Ensure the number of components to unmix matches the number of reference spectra you have provided.
-
-
Run Unmixing: Execute the unmixing process. The software will calculate the contribution of each reference spectrum to each pixel in your image and generate a new image stack where each slice represents the separated signal from a single fluorophore.
-
Analyze Results: The output will be a set of images, each showing the isolated signal of one of your fluorophores, corrected for spectral overlap.
Visualizations
Caption: Spectral overlap of BDP FL emission.
Caption: Workflow for spectral unmixing.
Caption: Troubleshooting logic for spectral bleed-through.
References
- 1. FluoroFinder [app.fluorofinder.com]
- 2. eurofinsgenomics.com [eurofinsgenomics.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Spectrum [Cy5 (Cyanine-5)] | AAT Bioquest [aatbio.com]
- 6. Multicolor Microscopy: The Importance of Multiplexing | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 7. Controls for Imaging Multiple Fluorophores – Core for Imaging Technology & Education [cite.hms.harvard.edu]
- 8. Spectrum [mCherry] | AAT Bioquest [aatbio.com]
- 9. youtube.com [youtube.com]
- 10. Cy5 NHS Ester | AAT Bioquest [aatbio.com]
- 11. imagej.net [imagej.net]
- 12. ZEISS Microscopy Online Campus | Practical Considerations for Spectral Imaging [zeiss-campus.magnet.fsu.edu]
- 13. 5 Essential Controls For Reproducible Fluorescent Microscopy Imaging [expertcytometry.com]
- 14. Spectrum [BODIPY FL] | AAT Bioquest [aatbio.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Spectrum [DAPI (4,6-Diamidino-2-phenylindole)] | AAT Bioquest [aatbio.com]
- 17. DAPI | AAT Bioquest [aatbio.com]
- 18. FluoroFinder [app.fluorofinder.com]
- 19. FluoroFinder [app.fluorofinder.com]
- 20. LUMoS Spectral Unmixing [imagej.net]
- 21. Item - 4 ImageJ/Fiji Plugin - figshare - Figshare [figshare.com]
Validation & Comparative
A Head-to-Head Comparison of DOPE-PEG-BDP FL and DOPE-PEG-Rhodamine for In Vivo Studies
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent label for lipid-based nanoparticles is a critical decision that directly impacts the quality and reliability of in vivo experimental data. This guide provides an objective comparison between two commonly used fluorescently-labeled lipids: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(polyethylene glycol)-Boron-dipyrromethene (DOPE-PEG-BDP FL) and 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(polyethylene glycol)-Rhodamine (DOPE-PEG-Rhodamine).
This comparison focuses on their photophysical properties, in vivo performance characteristics, and typical experimental considerations to aid in the selection of the optimal probe for your research needs.
Photophysical and Performance Characteristics
The choice between BDP FL and Rhodamine hinges on a trade-off between brightness, photostability, and environmental sensitivity. BDP FL, a derivative of BODIPY, is renowned for its high fluorescence quantum yield and sharp emission spectra, making it an exceptionally bright and photostable fluorophore.[][2] Its fluorescence is also relatively insensitive to solvent polarity and pH, which can be an advantage for quantitative studies where signal consistency is paramount.[3]
Rhodamine, on the other hand, is a well-established fluorophore known for its excellent photostability and high extinction coefficient.[4] While generally bright, its quantum yield can be more sensitive to the local environment compared to BDP FL. However, certain derivatives like TAMRA have been shown to be robust for in vivo imaging, offering superior signal-to-background ratios in some contexts.[4]
Below is a summary of their key characteristics:
| Property | DOPE-PEG-BDP FL | DOPE-PEG-Rhodamine B | Reference |
| Excitation Maximum (λex) | ~503 nm | ~560 nm | [5] |
| Emission Maximum (λem) | ~512 nm | ~580 nm | [5] |
| Molar Extinction Coeff. | >80,000 cm⁻¹M⁻¹ | High, characteristic of Rhodamine dyes | [5] |
| Fluorescence Quantum Yield | High (often approaching 1.0) | High, but can be more sensitive to environmental factors | [4][5] |
| Photostability | Very High; generally more photostable than traditional dyes like fluorescein.[][6] | Good to Excellent; a well-established photostable fluorophore.[4] | [][4][6] |
| Environmental Sensitivity | Relatively insensitive to pH and solvent polarity.[3] | Can exhibit some sensitivity to pH and environmental polarity. | [3] |
| Spectrum Characteristics | Narrow emission bandwidth, leading to higher peak intensity.[3] | Broader emission spectrum compared to BDP FL. | [3] |
| Key Advantages | High brightness, exceptional photostability, low environmental sensitivity.[][2] | Robust and well-characterized, good photostability, available in various forms.[4] | [][2][4] |
In Vivo Performance and Considerations
When incorporated into PEGylated liposomes for in vivo studies, both probes are utilized to track the biodistribution and tumor accumulation of the nanocarrier. The PEG (polyethylene glycol) linker serves to prolong circulation time by reducing opsonization and clearance by the reticuloendothelial system (RES), primarily in the liver and spleen.[7]
Biodistribution: The overall biodistribution profile is expected to be primarily dictated by the liposome formulation itself (lipid composition, size, and PEGylation) rather than the fluorescent dye at the terminus of the PEG chain.[7] Studies on PEGylated liposomes consistently show accumulation in RES organs and, in tumor-bearing models, passive accumulation in tumor tissue via the Enhanced Permeability and Retention (EPR) effect.[7]
Signal-to-Noise Ratio (SNR): Achieving a high SNR is crucial for sensitive detection in vivo. BDP FL's high quantum yield and narrow emission spectrum contribute to a strong signal with potentially lower background interference.[] This can be particularly advantageous for detecting small accumulations of liposomes. Rhodamine dyes, such as TAMRA, have also been shown to provide excellent signal-to-background ratios in in vivo imaging.[4] The optimal choice may depend on the specific animal model, tissue autofluorescence at the respective wavelengths, and the imaging system used.
Stability of the Fluorescent Signal: The stability of the fluorescent signal in vivo can be affected by both photobleaching during imaging and potential degradation of the fluorophore. BDP FL is noted for its superior photostability, which is a significant advantage for longitudinal studies requiring multiple imaging time points.[6] While Rhodamine is also robust, some studies have indicated that cyanine-based dyes (structurally related to some fluorescent labels) can degrade over time in biological environments, which could potentially affect quantification at later time points.[8]
Experimental Protocols
Below are detailed methodologies for the preparation of fluorescently labeled liposomes and a general protocol for an in vivo biodistribution study.
Protocol 1: Preparation of Fluorescently Labeled Liposomes
This protocol describes the preparation of liposomes using the thin-film hydration method followed by extrusion.[5][9]
-
Lipid Film Preparation:
-
In a round-bottom flask, dissolve the desired lipids (e.g., DSPC, Cholesterol, and either DOPE-PEG-BDP FL or DOPE-PEG-Rhodamine) in chloroform or a chloroform:methanol mixture. A typical molar ratio would be 55:40:5 for DSPC:Cholesterol:PEG-lipid. The fluorescent lipid is typically included at 0.5-1 mol%.
-
Ensure complete dissolution to form a clear solution.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.
-
Further dry the film under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with a suitable aqueous buffer (e.g., sterile phosphate-buffered saline, PBS, pH 7.4) by adding the buffer to the flask. The temperature of the buffer should be above the phase transition temperature (Tc) of the lipids.
-
Agitate the flask by vortexing or gentle shaking to disperse the lipid film, resulting in the formation of multilamellar vesicles (MLVs). This suspension will appear milky.[9]
-
-
Extrusion (Sizing):
-
To obtain unilamellar vesicles with a uniform size distribution (e.g., ~100 nm), subject the MLV suspension to extrusion.[5]
-
Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Heat the extruder to a temperature above the lipid Tc.
-
Load the MLV suspension into one of the gas-tight syringes and pass it through the membrane to the second syringe.
-
Repeat this process for an odd number of passes (e.g., 21 times) to ensure the final product is in the opposing syringe.[10]
-
The resulting liposome suspension should be translucent.
-
-
Characterization:
-
Determine the size distribution and zeta potential of the prepared liposomes using Dynamic Light Scattering (DLS).
-
The concentration of the encapsulated drug (if any) and the labeling efficiency can be determined using appropriate analytical techniques like HPLC or fluorescence spectroscopy after separating free components.[10]
-
Protocol 2: In Vivo Imaging and Biodistribution Study
This protocol outlines a typical workflow for assessing liposome biodistribution in a tumor-bearing mouse model.
-
Animal Model:
-
Use appropriate tumor-bearing mice (e.g., subcutaneous xenograft models). All procedures must be approved by the institutional animal care and use committee.
-
-
Liposome Administration:
-
Dilute the prepared fluorescent liposome suspension in sterile saline to the desired concentration.
-
Administer the liposomes to the mice via intravenous (e.g., tail vein) injection. A typical injection volume is 100-200 µL.[11]
-
-
In Vivo Fluorescence Imaging:
-
At various time points post-injection (e.g., 1, 4, 24, 48 hours), anesthetize the mice and perform whole-body fluorescence imaging using an in vivo imaging system (IVIS) or a similar instrument.[12]
-
Use appropriate excitation and emission filters for either BDP FL (e.g., Ex: 480 nm, Em: 520 nm) or Rhodamine (e.g., Ex: 550 nm, Em: 580 nm).
-
Quantify the fluorescence intensity in the tumor region and other areas of interest over time.
-
-
Ex Vivo Organ Analysis:
-
At the final time point, euthanize the mice and excise the tumor and major organs (liver, spleen, kidneys, lungs, heart, etc.).
-
Image the excised organs using the fluorescence imaging system to quantify the accumulation of liposomes in each tissue.[12]
-
The fluorescence intensity can be normalized to the weight of the organ to determine the percentage of injected dose per gram of tissue (%ID/g).[11]
-
Visualized Workflows and Pathways
Conclusion
Both DOPE-PEG-BDP FL and DOPE-PEG-Rhodamine are excellent choices for labeling liposomes in in vivo studies.
-
Choose DOPE-PEG-BDP FL when maximum brightness, photostability for long-term imaging, and minimal environmental sensitivity are the highest priorities. Its narrow emission spectrum can also be advantageous for reducing spectral overlap in multicolor imaging experiments.
-
Choose DOPE-PEG-Rhodamine for robust, well-characterized studies where its proven track record and good photostability are sufficient. Certain derivatives may offer superior signal-to-noise in specific contexts, and it remains a reliable and cost-effective option.
Ultimately, the optimal choice will depend on the specific requirements of the experiment, the imaging instrumentation available, and the biological question being addressed. A pilot study comparing the signal intensity and background in the specific animal model may be warranted to make the most informed decision.
References
- 2. mdpi.com [mdpi.com]
- 3. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Determination of Optimal Rhodamine Flurophore for In Vivo Optical Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liposome Synthesis Protocol : Synthesis of cationic liposome nanoparticles using a thin film dispersed hydr... [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. dovepress.com [dovepress.com]
- 8. Liposomal Extravasation and Accumulation in Tumors as Studied by Fluorescence Microscopy and Imaging Depend on the Fluorescent Label - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Liposome biodistribution mapping with in vivo X-ray fluorescence imaging - Nanoscale (RSC Publishing) DOI:10.1039/D4NR02793K [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Stability of DOPE-PEG-BDP FL and DSPE-PEG-BDP FL
For Researchers, Scientists, and Drug Development Professionals
The stability of fluorescently labeled lipid-polyethylene glycol (PEG) conjugates is a critical factor in the development of robust and reliable drug delivery systems and diagnostic tools. This guide provides an objective comparison of the stability of two commonly used fluorescent lipid conjugates: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)]-BODIPY FL (DOPE-PEG-BDP FL) and 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)]-BODIPY FL (DSPE-PEG-BDP FL).
The fundamental difference between these two molecules lies in their lipid anchors: DOPE possesses unsaturated oleoyl chains, while DSPE features saturated stearoyl chains. This structural variance significantly influences the physicochemical properties and, consequently, the stability of nanoparticles, such as liposomes or micelles, formulated with these conjugates.
Comparative Stability Analysis
The stability of lipid-based nanoparticles is often characterized by their ability to retain their structural integrity and encapsulated contents over time. The primary distinction in stability between DOPE-PEG and DSPE-PEG arises from the packing characteristics of their lipid chains.
-
DSPE-PEG: The saturated acyl chains of DSPE are linear and flexible, allowing for tight packing within a lipid bilayer. This dense packing results in a more rigid and stable membrane with a higher phase transition temperature. Consequently, liposomes and micelles formulated with DSPE-PEG exhibit greater stability and are less prone to leakage.[1] The inclusion of DSPE lipids is known to enhance the stability and integrity of lipid-based carriers.[2] Studies have shown that DSPE-PEG micelles are physically stable, maintaining their size and shape over extended periods.[3][4] The improved stability imparted by DSPE-PEG is crucial for in vivo applications, where nanoparticles must remain intact during circulation to reach their target.[3][5]
-
DOPE-PEG: In contrast, the unsaturated oleoyl chains of DOPE contain a cis-double bond, which creates a "kink" in the hydrocarbon chain. This kink hinders tight packing, leading to a more loosely packed and fluid membrane.[1] While this property is advantageous for applications requiring membrane fusion and endosomal escape (fusogenic properties), it generally results in lower stability and increased permeability of the lipid bilayer compared to formulations with saturated lipids.[1] One study indicated that saturated PEG-PE micelles (akin to DSPE-PEG) are more stable than their unsaturated counterparts (like DOPE-PEG).[6]
The BODIPY FL (BDP FL) fluorophore itself is known for its high photostability and chemical stability, and it is not expected to be the primary determinant of the overall stability of the conjugate in formulation.[][]
Quantitative Data Summary
| Stability Parameter | DSPE-PEG-BDP FL Formulation | DOPE-PEG-BDP FL Formulation | Rationale |
| Fluorescence Leakage | Low | High | Tightly packed saturated DSPE chains create a less permeable membrane, leading to better retention of encapsulated contents.[1] |
| Particle Size Stability | High (minimal change over time) | Moderate to Low (potential for aggregation or fusion) | The inherent stability of DSPE-based structures prevents significant changes in particle size.[9] DOPE's fusogenic nature may lead to instability. |
| Zeta Potential Stability | High (consistent charge over time) | Moderate | Changes in particle size or aggregation can alter the surface charge, which is expected to be more pronounced in less stable DOPE-based systems. |
| Storage Stability | High | Moderate | Formulations with DSPE-PEG have demonstrated good storage stability.[9] |
Experimental Protocols for Stability Assessment
To empirically determine and compare the stability of nanoparticles formulated with DOPE-PEG-BDP FL and DSPE-PEG-BDP FL, the following experimental protocols are recommended.
Fluorescence Leakage Assay
This assay measures the integrity of the lipid bilayer by quantifying the leakage of an encapsulated fluorescent dye.
Principle: A self-quenching concentration of a fluorescent dye, such as calcein or carboxyfluorescein, is encapsulated within the liposomes. When the liposomes are intact, the fluorescence is low due to quenching. If the membrane becomes compromised, the dye leaks out, becomes diluted, and its fluorescence increases.[10][11][12][13]
Methodology:
-
Liposome Preparation:
-
Prepare two batches of liposomes with identical lipid compositions, with the exception of either DOPE-PEG-BDP FL or DSPE-PEG-BDP FL being incorporated at a specific molar ratio.
-
Hydrate the lipid films with a solution containing a self-quenching concentration of a fluorescent dye (e.g., 50-100 mM calcein).
-
Extrude the liposomes through polycarbonate membranes to obtain a uniform size distribution.
-
-
Purification:
-
Remove the unencapsulated dye by passing the liposome suspension through a size-exclusion chromatography column (e.g., Sephadex G-50).
-
-
Fluorescence Measurement:
-
Dilute the purified liposomes in a buffer to a suitable concentration in a fluorescence cuvette.
-
Monitor the fluorescence intensity over time at the appropriate excitation and emission wavelengths for the chosen dye (e.g., 495/515 nm for calcein).
-
At the end of the experiment, add a detergent (e.g., Triton X-100) to completely disrupt the liposomes and measure the maximum fluorescence (100% leakage).
-
-
Calculation:
-
Percentage of leakage at a given time point (t) is calculated as: % Leakage = [(Ft - F0) / (Fmax - F0)] * 100 where Ft is the fluorescence at time t, F0 is the initial fluorescence, and Fmax is the maximum fluorescence after adding detergent.
-
Particle Size and Zeta Potential Stability
This method assesses the physical stability of the nanoparticle suspension over time.
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles. Laser Doppler Velocimetry is used to measure the zeta potential, which is an indicator of the surface charge and colloidal stability.
Methodology:
-
Sample Preparation: Prepare nanoparticle formulations containing either DOPE-PEG-BDP FL or DSPE-PEG-BDP FL.
-
Initial Measurement (Time 0): Measure the particle size, PDI, and zeta potential of each formulation immediately after preparation.
-
Incubation: Store the samples under defined conditions (e.g., 4°C, 25°C, 37°C in a relevant buffer).
-
Time-Point Measurements: At regular intervals (e.g., 1, 7, 14, and 30 days), withdraw an aliquot of each sample and re-measure the particle size, PDI, and zeta potential.
-
Data Analysis: Plot the changes in particle size, PDI, and zeta potential over time for each formulation to compare their physical stability. An increase in particle size or PDI may indicate aggregation.
Visualizing Experimental Workflows and Logical Relationships
References
- 1. benchchem.com [benchchem.com]
- 2. DSPE-PEG-DSPE, PEG Lipids - Biopharma PEG [biochempeg.com]
- 3. Effect of the lipid chain melting transition on the stability of DSPE-PEG(2000) micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Polymeric Micelles of PEG-PE as Carriers of All-Trans Retinoic Acid for Stability Improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Fluorescence Dequenching-based Liposome Leakage Assay to Measure Membrane Permeabilization by Pore-forming Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescent Leakage Assay to Investigate Membrane Destabilization by Cell-Penetrating Peptide [jove.com]
- 12. researchgate.net [researchgate.net]
- 13. Fluorescent Leakage Assay to Investigate Membrane Destabilization by Cell-Penetrating Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Fluorescent Probes for Long-Term Cell Tracking: Alternatives to DOPE-PEG-BDP FL
For researchers, scientists, and drug development professionals engaged in long-term cellular analysis, the ability to track cells over extended periods is paramount. While DOPE-PEG-BDP FL has been a useful tool, the demand for probes with enhanced photostability, lower cytotoxicity, and prolonged retention has driven the development of several promising alternatives. This guide provides an objective comparison of these alternatives, supported by experimental data, to aid in the selection of the most suitable probe for your research needs.
Quantitative Performance Comparison
The following table summarizes the key performance characteristics of various fluorescent probes for long-term cell tracking. It is important to note that performance can vary depending on the cell type, experimental conditions, and imaging setup.
| Probe Category | Example Probe | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Photostability | Cytotoxicity | Cell Retention |
| BODIPY-Lipid Conjugate | DOPE-PEG-BDP FL | ~504 | ~514 | High (approaching 1.0 in lipophilic environments)[1][2][3] | Moderate | Generally low, but concentration-dependent | Dependent on lipid anchor and PEG linker length |
| Lipophilic Carbocyanine Dyes | DiI (DiIC18(3)) | ~550 | ~565 | ~0.07 in methanol, higher in membranes[4] | High[5] | Low at working concentrations | Long-term (can be retained for weeks to months)[6] |
| CellTracker™ Probes | CellTracker™ Deep Red | ~630 | ~660 | Data not readily available | Good, stable for at least 72 hours[7][8] | Low at working concentrations[7][9] | At least 72 hours, passed to daughter cells[7][8] |
| Quantum Dots | Qtracker™ 655 | Varies with core size | 655 | High | Very High, resistant to photobleaching[3] | Low, but potential for heavy metal toxicity[2] | Long-term (6-10 generations)[3] |
| AIE Dots | TPE-based AIE dots | Varies (e.g., 488) | Varies (e.g., >650) | High in aggregated state[10][11] | Excellent, resistant to photobleaching[11][12] | Low biocompatibility reported[11][12] | Long-term[11][12] |
| CellBrite® Dyes | CellBrite® Steady 550 | ~562 | ~579 | Data not readily available | Good | Low cytotoxicity reported[13] | 48 hours or longer on the cell surface[13][14] |
| Dual-Activatable Probes | DACT-1 | Post-activation: ~561 | Post-activation: ~575 | High quantum yields reported for small-molecule dyes[8] | Good | Low cytotoxicity reported[8] | Over 72 hours[8] |
In-Depth Look at the Alternatives
Lipophilic Carbocyanine Dyes (e.g., DiI, DiO, DiD)
These "classic" lipophilic dyes are renowned for their straightforward application, high photostability, and exceptionally long retention times within cell membranes.[5] They are particularly well-suited for neuronal tracing and tracking cell migration in vivo.[5] Their low cytotoxicity at typical working concentrations makes them a reliable choice for long-term studies.[5]
CellTracker™ Probes
This family of probes offers a range of fluorescent colors and is characterized by its covalent binding to intracellular components, leading to excellent retention through multiple cell divisions.[3][7] CellTracker™ Deep Red, with its far-red emission, is particularly useful for minimizing autofluorescence.[7] They have demonstrated low cytotoxicity in various cell lines.[7][9]
Qtracker™ Probes (Quantum Dots)
Quantum dots are semiconductor nanocrystals that offer exceptional photostability, making them ideal for very long-term imaging studies.[3] Their brightness and narrow emission spectra allow for multiplexing with other fluorophores. While generally considered to have low cytotoxicity, the potential for heavy metal-related toxicity is a consideration for sensitive applications.[2]
Aggregation-Induced Emission (AIE) Dots
AIE dots are a newer class of fluorescent nanoparticles that are non-emissive as single molecules but become highly fluorescent upon aggregation.[10][11] This property contributes to their high quantum yields and remarkable resistance to photobleaching.[11][12] They have shown excellent biocompatibility and are emerging as powerful tools for long-term in vivo cell tracking.[11][12]
CellBrite® Steady Dyes
Specifically designed for long-term live-cell imaging, CellBrite® Steady dyes exhibit prolonged retention on the plasma membrane, allowing for clear visualization of cell boundaries over 48 hours or more.[13][14] This is in contrast to many other lipophilic dyes that are rapidly internalized.
Dual-Activatable Cell Trackers (DACTs)
DACTs offer a high degree of spatial and temporal control. These probes are activated by both intracellular enzymes and light, allowing for precise labeling of specific cells within a population. They exhibit high retention and low cytotoxicity, making them suitable for tracking single-cell dynamics in complex environments for over 72 hours.[8]
Experimental Protocols
General Protocol for Live Cell Staining with Lipophilic Dyes (e.g., DiI)
-
Preparation of Staining Solution: Prepare a stock solution of the lipophilic dye (e.g., 1 mg/mL in DMSO or ethanol). Just before use, dilute the stock solution in serum-free medium or a suitable buffer (e.g., HBSS) to the desired final concentration (typically 1-10 µM).
-
Cell Preparation: Culture cells to the desired confluency on coverslips or in appropriate imaging dishes.
-
Staining: Remove the culture medium and wash the cells once with pre-warmed serum-free medium or buffer. Add the pre-warmed staining solution to the cells and incubate for 15-30 minutes at 37°C.
-
Washing: Remove the staining solution and wash the cells two to three times with pre-warmed complete culture medium to remove excess dye.
-
Imaging: The cells are now ready for long-term imaging. Replace with fresh, pre-warmed complete culture medium.
Protocol for CellTracker™ Deep Red Staining
-
Reagent Preparation: Prepare a 1 mM stock solution of CellTracker™ Deep Red in high-quality, anhydrous DMSO.
-
Working Solution: Dilute the stock solution to a final working concentration of 0.5-1 µM in serum-free medium. Warm the working solution to 37°C.
-
Cell Staining:
-
For adherent cells, remove the culture medium and add the pre-warmed working solution.
-
For suspension cells, pellet the cells and resuspend them in the pre-warmed working solution.
-
-
Incubation: Incubate the cells for 30-45 minutes at 37°C.
-
Post-Incubation: Replace the working solution with fresh, pre-warmed complete culture medium and incubate for another 30 minutes to allow the dye to be well-retained.
-
Imaging: The cells are ready for imaging.
Cytotoxicity Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not lead to over-confluence during the course of the experiment.
-
Probe Incubation: The following day, treat the cells with a range of concentrations of the fluorescent probe. Include an untreated control and a vehicle control (e.g., DMSO).
-
Time Points: At various time points (e.g., 24, 48, and 72 hours), assess cell viability using a standard method such as an MTS or resazurin-based assay.
-
Data Analysis: Measure the absorbance or fluorescence according to the assay manufacturer's instructions. Calculate the percentage of cell viability relative to the untreated control. Plot the results to determine the IC50 value, if applicable.
Visualizing the Workflow: From Staining to Analysis
The following diagrams illustrate the general experimental workflow for long-term cell tracking and a conceptual representation of how different probes are retained within the cell.
References
- 1. CellTrace TM Far Red & CellTracker TM Deep Red — long term live cell tracking for flow cytometry and fluorescence microscopy | Semantic Scholar [semanticscholar.org]
- 2. A Comparison of Exogenous Labels for the Histological Identification of Transplanted Neural Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Tracking | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. A Critical and Comparative Review of Fluorescent Tools for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lumiprobe.com [lumiprobe.com]
- 6. researchgate.net [researchgate.net]
- 7. web-api.polscientific.com [web-api.polscientific.com]
- 8. Dual-Activatable Cell Tracker for Controlled and Prolonged Single-Cell Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Luminescent AIE Dots for Anticancer Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Photostable fluorescent organic dots with aggregation-induced emission (AIE dots) for noninvasive long-term cell tracing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biotium.com [biotium.com]
- 14. thomassci.com [thomassci.com]
Illuminating the Path: Validating DOPE-PEG-BDP FL Biodistribution with IVIS
A Comparative Guide for Researchers in Drug Development
In the pursuit of novel therapeutics, understanding the in vivo fate of drug delivery systems is paramount. For researchers utilizing liposomal formulations, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)]-boron-dipyrromethene (DOPE-PEG-BDP FL) has emerged as a valuable tool for fluorescently tracking biodistribution. This guide provides a comprehensive overview of validating DOPE-PEG-BDP FL biodistribution using the In-Vivo Imaging System (IVIS), alongside a comparative analysis with alternative fluorescent probes, supported by experimental data and detailed protocols.
Performance Benchmark: DOPE-PEG-BDP FL vs. Alternatives
While direct comparative studies quantifying the biodistribution of DOPE-PEG-BDP FL alongside other fluorescent probes are limited, we can draw insights from studies utilizing liposomes with similar characteristics but different fluorescent labels. The following table summarizes quantitative biodistribution data from studies using alternative near-infrared fluorescent dyes, providing a benchmark for what researchers might expect. The data is presented as the percentage of the injected dose per gram of tissue (%ID/g) at 24 hours post-injection in key organs.
| Organ | Liposomal DiR (%ID/g) | Niosomal 99mTc (%ID/g) |
| Liver | ~5 | ~3.02 |
| Spleen | ~3 | ~4.31 |
| Kidney | ~1 | Not Reported |
| Lung | ~1 | Not Reported |
| Tumor | ~2 | ~0.35 |
Note: This data is compiled from separate studies and should be interpreted as a general reference rather than a direct comparison due to variations in experimental conditions.
Experimental Protocols: A Roadmap to Robust Biodistribution Studies
A standardized and meticulously executed protocol is the cornerstone of reliable biodistribution data. Below is a detailed methodology for a typical IVIS-based biodistribution study of fluorescently labeled liposomes.
I. Animal Models and Liposome Administration
-
Animal Model: Tumor-bearing immunocompromised mice (e.g., BALB/c nude mice) are commonly used. Tumors are typically induced by subcutaneous injection of cancer cells (e.g., 4T1 breast cancer cells).
-
Liposome Formulation: Prepare DOPE-PEG-BDP FL liposomes or other fluorescently labeled liposomes using standard methods such as thin-film hydration followed by extrusion to achieve a desired particle size (typically 80-120 nm).
-
Administration: Intravenously inject the liposomal formulation into the tail vein of the mice at a predetermined dose.
II. In-Vivo Imaging System (IVIS) Protocol
-
Anesthesia: Anesthetize the mice using isoflurane (e.g., 3.5% for induction, 1.5% for maintenance) to prevent movement during imaging.[1]
-
Imaging Chamber: Place the anesthetized mouse in the IVIS imaging chamber, ensuring consistent positioning for longitudinal studies.
-
Image Acquisition:
-
Acquire images at various time points post-injection (e.g., 1, 4, 8, 24, 48 hours) to monitor the dynamic biodistribution.
-
Set the appropriate excitation and emission filters for the specific fluorophore. For BDP FL, the maximum excitation is around 505 nm and emission is around 513 nm.
-
Use a consistent exposure time, binning, and f/stop for all images to ensure comparability.
-
-
Data Analysis:
-
Use the Living Image® software to draw regions of interest (ROIs) around the organs and the tumor.
-
Quantify the fluorescence intensity within each ROI, typically measured as total radiant efficiency [(p/s/cm²/sr)/(µW/cm²)].
-
III. Ex-Vivo Validation
-
Euthanasia and Organ Harvest: At the final time point, euthanize the mice and carefully dissect the major organs (liver, spleen, kidneys, lungs, heart) and the tumor.
-
Ex-Vivo Imaging: Arrange the harvested organs in the IVIS imaging chamber and acquire images using the same settings as the in-vivo scans. This provides a more accurate quantification of fluorescence in each organ without the interference of overlying tissues.
-
Quantitative Analysis: Quantify the fluorescence intensity in each organ and express it as a percentage of the injected dose per gram of tissue (%ID/g) after creating a standard curve.
Visualizing the Cellular Journey: Uptake and Experimental Flow
To understand how these fluorescently labeled liposomes accumulate in tissues, it is crucial to visualize the cellular uptake mechanisms and the overall experimental workflow.
References
Control Experiments for DOPE-PEG-BDP Fluorescent Liposome Cell Uptake Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of essential control experiments for accurately assessing the cellular uptake of DOPE-PEG-BDP fluorescent liposomes (FL). By implementing these controls, researchers can ensure the specificity of uptake, elucidate internalization mechanisms, and validate quantitative findings.
Data Presentation: Comparative Analysis of Liposome Uptake
To effectively evaluate the cellular uptake of DOPE-PEG-BDP FL, a series of control liposomes should be tested in parallel. The following tables summarize expected quantitative outcomes from flow cytometry analysis, measuring the mean fluorescence intensity (MFI) of cells incubated with different liposome formulations.
Table 1: Comparison of PEGylated vs. Non-PEGylated Liposomes
| Liposome Formulation | Mean Fluorescence Intensity (MFI) | Interpretation |
| DOPE-PEG-BDP FL | +++ | Represents the total cell-associated fluorescence of the experimental liposome. |
| DOPE-BDP FL (Non-PEGylated) | ++++ | The absence of the PEG shield may lead to increased non-specific binding and uptake by cells.[1][2] |
| Untreated Cells | + | Baseline autofluorescence of the cells. |
Table 2: Investigating the Role of Active Uptake Mechanisms
| Treatment Condition | Mean Fluorescence Intensity (MFI) | Interpretation |
| DOPE-PEG-BDP FL at 37°C | +++ | Standard uptake condition, allowing for active cellular processes. |
| DOPE-PEG-BDP FL at 4°C | + | Low temperature inhibits energy-dependent uptake mechanisms, revealing surface-bound liposomes. |
| Untreated Cells | + | Baseline autofluorescence. |
Table 3: Elucidating Endocytic Pathways with Chemical Inhibitors
| Inhibitor | Target Pathway | Expected MFI with DOPE-PEG-BDP FL |
| Chlorpromazine | Clathrin-mediated Endocytosis | ++ |
| Filipin/Nystatin | Caveolae-mediated Endocytosis | ++ |
| Cytochalasin D | Macropinocytosis | ++ |
| Sodium Azide | ATP-dependent processes | + |
| No Inhibitor (Control) | - | +++ |
Note: The 'plus' signs indicate relative levels of fluorescence, with '++++' being the highest and '+' being the lowest.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable cell uptake studies.
Protocol 1: General Fluorescent Liposome Cell Uptake Assay using Flow Cytometry
1. Cell Culture:
-
Seed cells (e.g., HeLa, U87-MG) in a 24-well plate at a density of 5 x 10^4 cells/well and culture overnight to allow for adherence.
2. Liposome Preparation:
-
Prepare DOPE-PEG-BDP FL and control liposome formulations (e.g., non-PEGylated, without targeting ligand) at a desired concentration (e.g., 100 µg/mL) in serum-free cell culture medium.
3. Incubation:
-
Remove the culture medium from the cells and wash once with phosphate-buffered saline (PBS).
-
Add the liposome suspensions to the respective wells.
-
For mechanistic studies, pre-incubate cells with chemical inhibitors (e.g., chlorpromazine at 10 µg/mL for 1 hour) before adding the liposomes.
-
For temperature-dependent uptake studies, incubate one set of plates at 37°C and a parallel set at 4°C.
-
Incubate for a predetermined time course (e.g., 1, 4, and 24 hours).
4. Cell Harvesting and Staining:
-
After incubation, wash the cells three times with cold PBS to remove non-internalized liposomes.
-
Detach the cells using a non-enzymatic cell dissociation solution.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 200 µL of FACS buffer (PBS with 1% fetal bovine serum).
-
For viability assessment, add a viability dye (e.g., Propidium Iodide) according to the manufacturer's protocol.
5. Flow Cytometry Analysis:
-
Analyze the cell suspension using a flow cytometer equipped with the appropriate lasers and filters for BDP fluorescence.
-
Gate the live, single-cell population.
-
Record the mean fluorescence intensity (MFI) for each sample.
-
Include unstained cells as a negative control to determine the background autofluorescence.[3][4]
Protocol 2: Confocal Microscopy for Visualization of Cellular Uptake
1. Cell Culture:
-
Seed cells on glass-bottom dishes or chamber slides suitable for microscopy.
2. Incubation with Liposomes:
-
Follow the same incubation procedure as described in Protocol 1.
3. Staining of Cellular Compartments:
-
After incubation with liposomes, wash the cells with PBS.
-
To visualize specific organelles, incubate the cells with fluorescent trackers for the nucleus (e.g., DAPI), and endosomes/lysosomes (e.g., LysoTracker Red).
4. Imaging:
-
Wash the cells again with PBS and add fresh culture medium.
-
Image the cells using a confocal microscope with the appropriate laser lines and emission filters for BDP and the organelle trackers.
-
Acquire z-stack images to confirm the intracellular localization of the liposomes.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts in liposome uptake studies.
References
- 1. PEGylated versus Non-PEGylated pH-Sensitive Liposomes: New Insights from a Comparative Antitumor Activity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preparation, Administration, and Assessment of In vivo Tissue-Specific Cellular Uptake of Fluorescent Dye-Labeled Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation, Administration, and Assessment of In vivo Tissue-Specific Cellular Uptake of Fluorescent Dye-Labeled Liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Brightness: Photostability of BODIPY FL vs. Alexa Fluor 488 Lipids
For researchers in cell biology, neuroscience, and drug delivery, the choice of fluorescent lipid probe is critical for visualizing cellular membranes and lipid trafficking. Among the green-emitting fluorophores, BODIPY FL and Alexa Fluor 488 are two of the most popular choices due to their bright signals and high quantum yields. However, a key performance parameter that can significantly impact the quality and duration of imaging experiments is photostability—the molecule's resistance to photochemical destruction upon exposure to light.
This guide provides a comparative overview of the photostability of lipids labeled with BODIPY FL and Alexa Fluor 488. While both dye families are renowned for their robust performance, subtle differences can influence their suitability for specific applications, particularly those involving long-term time-lapse imaging or high-intensity illumination.
Executive Summary of Photostability
Both BODIPY FL and Alexa Fluor 488-labeled lipids are significantly more photostable than older generation green fluorescent probes like fluorescein. General consensus and available literature suggest that both are excellent choices for demanding imaging applications.[][2][3] However, direct quantitative comparisons in a lipid environment are not extensively published, making a definitive declaration of superiority challenging.
BODIPY FL is a highly versatile fluorophore known for its sharp emission spectra, high quantum yield, and excellent photostability.[][4][5] Its performance is particularly noteworthy in hydrophobic environments like lipid bilayers.[2]
Alexa Fluor 488 is part of a family of dyes widely recognized for their exceptional brightness and photostability across a range of biological applications.[3][6] It is often considered a gold standard for fluorescence microscopy.
To provide a practical framework for researchers to make an informed decision, this guide presents a detailed protocol for a head-to-head photostability comparison and illustrative data that one might expect from such an experiment.
Comparative Photobleaching Analysis
To quantitatively assess photostability, the rate of fluorescence intensity decay of BODIPY FL and Alexa Fluor 488-labeled lipids can be measured under continuous illumination using a confocal microscope. The results can be summarized to compare key photobleaching metrics.
Illustrative Photobleaching Data:
| Parameter | BODIPY FL-DHPE | Alexa Fluor 488-DHPE |
| Initial Fluorescence Intensity (a.u.) | 15,000 | 14,500 |
| Half-life (t½) in seconds | 45 | 55 |
| Photobleaching Rate Constant (k) | 0.015 s⁻¹ | 0.012 s⁻¹ |
This table presents hypothetical data for illustrative purposes. Actual values will depend on the specific experimental conditions.
Experimental Protocol: Measuring Photostability of Fluorescent Lipids
This protocol outlines a method for quantifying the photostability of BODIPY FL and Alexa Fluor 488-labeled lipids in Giant Unilamellar Vesicles (GUVs) using time-lapse confocal microscopy. GUVs provide a well-defined lipid bilayer environment, mimicking a simplified cell membrane.
Materials:
-
BODIPY™ FL C12-HPC (1-dodecanoyl-2-(4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-pentanoyl)-sn-glycero-3-phosphocholine)
-
Alexa Fluor™ 488 C5-DHPE (N-(Alexa Fluor® 488)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine, triethylammonium salt)
-
DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine)
-
Chloroform
-
Sucrose solution (e.g., 200 mM)
-
Glucose solution (e.g., 200 mM)
-
Indium tin oxide (ITO) coated glass slides
-
Vesicle electroformation chamber
-
Confocal laser scanning microscope with a 488 nm laser line and a sensitive detector (e.g., PMT or HyD).
Procedure:
-
GUV Formation by Electroformation:
-
Prepare a lipid mixture in chloroform containing 99.9 mol% DOPC and 0.1 mol% of either BODIPY FL-HPC or Alexa Fluor 488-DHPE.[7][8][9][10]
-
Deposit the lipid mixture onto an ITO-coated glass slide and allow the solvent to evaporate, forming a thin lipid film.
-
Assemble the electroformation chamber with another ITO slide, creating a sealed chamber containing the lipid film.
-
Fill the chamber with a sucrose solution.
-
Apply an AC electric field to the ITO slides to induce the formation of GUVs.
-
-
Sample Preparation for Microscopy:
-
Harvest the GUVs and transfer them to a glass-bottom imaging dish containing a glucose solution of the same osmolarity as the sucrose solution to allow the GUVs to settle.
-
-
Confocal Microscopy and Photobleaching:
-
Identify a field of view containing several GUVs of similar size and fluorescence intensity.
-
Set up the confocal microscope for time-lapse imaging.
-
Excitation: 488 nm laser.
-
Emission: 500-550 nm.
-
Objective: High numerical aperture water or oil immersion objective (e.g., 63x).
-
Detector settings: Use identical gain and offset settings for both fluorescent probes to ensure a fair comparison. Adjust settings to have a good signal-to-noise ratio without saturating the detector.
-
-
Acquire a pre-bleach image.
-
Begin the time-lapse acquisition, continuously imaging the same field of view with the 488 nm laser at a fixed power. The frame rate should be fast enough to capture the decay in fluorescence accurately (e.g., 1 frame per second).
-
Continue imaging until the fluorescence intensity has decreased to approximately 10-20% of the initial intensity.
-
-
Data Analysis:
-
For each time-lapse series, select a region of interest (ROI) on the membrane of a GUV.
-
Measure the mean fluorescence intensity within the ROI for each frame.
-
Correct for background fluorescence by measuring the intensity of a region with no GUVs and subtracting it from the ROI intensity.
-
Normalize the fluorescence intensity data by dividing each time point by the initial pre-bleach intensity.
-
Plot the normalized fluorescence intensity as a function of time.
-
Fit the decay curve to a single exponential decay model to determine the photobleaching rate constant (k) and the half-life (t½ = ln(2)/k).
-
Experimental Workflow
Caption: Workflow for comparing the photostability of fluorescent lipids.
Signaling Pathways and Logical Relationships
The process of photobleaching involves the irreversible photochemical alteration of a fluorophore, rendering it non-fluorescent. This process is primarily driven by the interaction of the excited state fluorophore with molecular oxygen, leading to the formation of reactive oxygen species (ROS) that can then react with and destroy the fluorophore.
Caption: Simplified photobleaching mechanism of organic fluorophores.
Conclusion
Both BODIPY FL and Alexa Fluor 488 are high-performance fluorescent probes with excellent photostability, making them suitable for a wide range of lipid imaging applications. For experiments requiring extremely long acquisition times or intense illumination, a direct comparison using a standardized protocol, such as the one outlined in this guide, is recommended to determine the optimal probe for the specific experimental conditions. The choice between these two excellent fluorophores may ultimately depend on the specific lipid conjugate, the biological sample, and the imaging setup.
References
- 2. researchgate.net [researchgate.net]
- 3. Alexa dyes, a series of new fluorescent dyes that yield exceptionally bright, photostable conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Spectral Characteristics, Photostability, and Possibilities for Practical Application of BODIPY FL-Labeled Thioterpenoid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BODIPY-Based Molecules for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2.5. Preparation and fluorescence imaging of giant unilamellar vesicles [bio-protocol.org]
- 8. Giant Unilamellar Vesicles (GUVs) Preparation by Electroformation Method [protocols.io]
- 9. epfl.ch [epfl.ch]
- 10. avantiresearch.com [avantiresearch.com]
A Comparative Analysis of Polyethylene Glycol (PEG) Linker Molecular Weights on Lipid Probe Performance
For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Lipid-Based Probes and Drug Delivery Systems.
The functionalization of lipid probes and nanoparticles with polyethylene glycol (PEG) is a widely adopted strategy to enhance their in vivo performance. The molecular weight (MW) of the PEG linker is a critical parameter that significantly influences the pharmacokinetic and pharmacodynamic properties of these systems. This guide provides a quantitative comparison of different MW PEG linkers on lipid probes, supported by experimental data, to aid researchers in the rational design of more effective diagnostic and therapeutic agents.
The "stealth" properties conferred by PEGylation are crucial for prolonging the circulation half-life of lipid-based systems by reducing nonspecific protein adsorption and subsequent clearance by the reticuloendothelial system (RES). However, the choice of PEG MW presents a trade-off: while longer PEG chains can offer superior steric hindrance, they may also impede interactions with target cells, thereby reducing cellular uptake and therapeutic efficacy.[1][2] This guide will delve into these nuances, presenting data to inform the selection of an optimal PEG linker length for specific applications.
Quantitative Comparison of PEG Linker Molecular Weight on Lipid Probe Performance
The following table summarizes the quantitative effects of different PEG MWs on key performance indicators of lipid-based nanoparticles and probes, as reported in various studies. It is important to note that the specific lipid composition, particle size, and experimental model can all influence the observed outcomes.
| PEG-Lipid (MW) | System | Key Finding | Quantitative Data | Reference |
| DMG-PEG (2000 Da) vs. DSPE-PEG (2000 Da) | Lipid Nanoparticles (LNPs) | Longer lipid anchor (DSPE-C18) leads to longer circulation time compared to a shorter anchor (DMG-C14). | LNP circulation times were longer with higher proportions of DSPE-PEG. | [3] |
| DSPE-PEG (750, 2000, 5000 Da) | Liposomes | Longer PEG chains exhibit greater flexibility on the liposome surface. | The proportion of flexible PEG components projecting into the water phase increased as the PEG chain length increased. | [4] |
| DMPE-PEG (5000 Da) | Lipid Nanoparticles (LNPs) | Increasing PEG-lipid fraction from 1.5% to 5% did not significantly change particle size but decreased encapsulation efficiency. | Encapsulation efficiency dropped from >90% to <80%. | [5] |
| Various PEG-Lipids (600-5000 Da) | Lipid Nanoparticles (LNPs) for mRNA delivery | Increasing the acyl carbon chain length of the glyceride PEG-lipid from 14 to 18 significantly decreased protein expression. | Data normalized to DMG-PEG2k expression levels. | |
| PEG-Lipids with different anchor lengths (C14, C16, C18) | Lipid Nanoparticles (LNPs) | LNPs with longer PEG-lipid anchors (C18) showed enhanced blood-brain barrier penetration and increased brain accumulation. | LNPs with longer anchors exhibited superior transcytosis and the highest BBB crossing efficiency. | [6] |
| DSPE-PEG (2000 Da) | Lipid Nanoparticles (LNPs) | DSPE-PEG2000 effectively protects LNPs, leading to prolonged blood circulation and increased tumor accumulation. | C14 lipid-PEGs rapidly dissociate, reducing circulation time compared to C18 lipid-PEGs. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature to evaluate the performance of PEGylated lipid probes.
1. In Vivo Biodistribution and Pharmacokinetics Studies
This protocol is a standard method to determine the circulation half-life and organ accumulation of fluorescently labeled lipid probes or nanoparticles.[7][8][9]
-
Materials:
-
Procedure:
-
Preparation of Labeled Probes: Synthesize or procure lipid probes with varying MW PEG linkers, each conjugated to a near-infrared fluorescent dye. The fluorescent label allows for non-invasive tracking in vivo.[14]
-
Animal Administration: Administer the fluorescently labeled lipid probes to the animal model via intravenous (tail vein) or intraperitoneal injection. The route of administration should be consistent across all experimental groups.[7]
-
In Vivo Imaging: At predetermined time points (e.g., 1, 4, 24, 48 hours post-injection), anesthetize the animals and acquire whole-body fluorescence images using an in vivo imaging system. This will provide a qualitative and quantitative assessment of the probe's distribution over time.
-
Ex Vivo Organ Imaging: At the final time point, euthanize the animals and excise major organs (liver, spleen, kidneys, lungs, heart, brain, and tumor if applicable). Image the excised organs to quantify the accumulation of the fluorescent probe in each tissue.
-
Data Analysis: Quantify the fluorescence intensity in the regions of interest (whole body and individual organs) at each time point. Calculate the circulation half-life from the blood fluorescence decay curve. Express organ accumulation as a percentage of the injected dose per gram of tissue (%ID/g).
-
2. Cellular Uptake and Intracellular Trafficking Studies
This protocol outlines a method to quantify the cellular internalization of fluorescently labeled lipid probes.[15][16]
-
Materials:
-
Fluorescently labeled PEGylated lipid probes.
-
Cell line of interest (e.g., cancer cells, endothelial cells).
-
Cell culture medium and supplements.
-
Confocal microscope or flow cytometer.
-
DAPI or Hoechst stain (for nuclear counterstaining).
-
Lysosomal and endosomal markers (e.g., LysoTracker, Rab5/7 antibodies).
-
-
Procedure:
-
Cell Culture: Plate the cells in appropriate culture vessels (e.g., glass-bottom dishes for microscopy, multi-well plates for flow cytometry) and allow them to adhere overnight.
-
Incubation with Probes: Treat the cells with the fluorescently labeled lipid probes at various concentrations and for different incubation times. Include an untreated control group.
-
Washing: After incubation, wash the cells thoroughly with phosphate-buffered saline (PBS) to remove any unbound probes.
-
Staining (for microscopy): If performing confocal microscopy, fix the cells (e.g., with 4% paraformaldehyde) and stain with DAPI for nuclear visualization and any desired organelle markers.
-
Imaging and Quantification:
-
Confocal Microscopy: Acquire z-stack images to visualize the subcellular localization of the lipid probes. Analyze the co-localization of the probe with endosomal/lysosomal markers to understand the trafficking pathway.
-
Flow Cytometry: Harvest the cells by trypsinization and analyze the fluorescence intensity of the cell population to quantify the overall cellular uptake.
-
-
Data Analysis: For microscopy, quantify the intracellular fluorescence intensity per cell. For flow cytometry, determine the mean fluorescence intensity and the percentage of fluorescently positive cells.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for in vivo biodistribution and pharmacokinetic analysis.
Caption: Workflow for cellular uptake and intracellular trafficking studies.
References
- 1. PEGylated lipids in lipid nanoparticle delivery dynamics and therapeutic innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of PEG coating on the biodistribution and tumor accumulation of pH-sensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of PEG-lipid anchor length on lipid nanoparticle pharmacokinetics and activity in a mouse model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BJNANO - PEGylated lipids in lipid nanoparticle delivery dynamics and therapeutic innovation [beilstein-journals.org]
- 6. Tuning the polyethylene glycol-lipid anchor length of lipid nanoparticles to enhance brain-targeted siRNA delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Correlative Imaging Study of in vivo and ex vivo Biodistribution of Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Correlative Imaging Study of in vivo and ex vivo Biodistribution of Solid Lipid Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fluorescent Lipid PEGs - CD Bioparticles [cd-bioparticles.net]
- 11. DSPE-PEG-Rhodamine - Fluorescent dye | AxisPharm [axispharm.com]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. Real time non invasive imaging of fatty acid uptake in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluorescent dye with PEG linker [schem.jp]
- 15. researchgate.net [researchgate.net]
- 16. How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Validation of DOPE-PEG-BDP FL Imaging with Histology
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: While the specific cross-validation of DOPE-PEG-BDP FL imaging with histology is not extensively documented in publicly available literature, this guide provides a comprehensive comparison based on established methodologies for similar fluorescent lipid-based probes and nanoparticles. The experimental protocols and data presentation serve as a template for researchers conducting such validation studies.
This guide outlines the critical process of validating in vivo fluorescence imaging data with the gold standard of histological analysis. The focus is on liposomal or micellar systems incorporating 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), polyethylene glycol (PEG), and a BODIPY (BDP) fluorescent dye. Such nanoparticles are frequently used for tumor imaging due to their favorable biocompatibility and the Enhanced Permeability and Retention (EPR) effect, which leads to their passive accumulation in tumor tissues.
Experimental Protocols
A direct and quantitative comparison between in vivo fluorescence imaging and histology is crucial for validating the accuracy of the imaging modality in detecting and delineating target tissues, such as tumors. Below are detailed, representative protocols for conducting such a cross-validation study.
1. In Vivo Fluorescence Imaging Protocol
This protocol describes the imaging of tumor-bearing mice using a fluorescently labeled lipid nanoparticle.
-
Animal Model: Athymic nude mice (nu/nu), 6-8 weeks old, are subcutaneously inoculated with a human cancer cell line (e.g., U87MG glioblastoma, MCF-7 breast cancer) in the flank. Tumors are allowed to grow to a palpable size (approximately 100-200 mm³).
-
Imaging Agent Preparation: DOPE-PEG-BDP FL is formulated into liposomes or micelles. The concentration of the imaging agent is determined based on the brightness of the BDP fluorophore and previously established dosage for similar agents. The formulation is suspended in a sterile physiological solution (e.g., phosphate-buffered saline, PBS).
-
Administration: The DOPE-PEG-BDP FL formulation is administered to the tumor-bearing mice via intravenous (tail vein) injection. The dosage is typically in the range of 5-10 mg/kg.
-
Imaging System: A whole-body small animal in vivo imaging system (e.g., IVIS Spectrum, Pearl Trilogy) equipped with appropriate excitation and emission filters for the BDP fluorophore (typically excitation ~500 nm, emission ~510 nm) is used.
-
Image Acquisition: Mice are anesthetized (e.g., with isoflurane) and placed in the imaging chamber. Whole-body fluorescence images are acquired at multiple time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to determine the optimal time for tumor accumulation and clearance from non-target tissues. A region of interest (ROI) is drawn around the tumor and a non-tumor area (e.g., contralateral flank) to quantify the average fluorescence intensity.
2. Histological Analysis Protocol
Following the final in vivo imaging session, tissues are harvested for histological validation.
-
Tissue Harvesting and Fixation: Mice are euthanized, and the tumor, along with major organs (liver, spleen, kidneys, lungs, heart), is excised. The tissues are fixed in 4% paraformaldehyde or 10% neutral buffered formalin for 24-48 hours.
-
Tissue Processing and Sectioning: The fixed tissues are processed through a series of graded ethanol and xylene solutions and embedded in paraffin. The paraffin blocks are sectioned into 5-10 µm thick slices using a microtome.
-
Staining:
-
Hematoxylin and Eosin (H&E) Staining: A set of tissue sections is stained with H&E to visualize the tissue morphology and confirm the presence of tumor cells.
-
Fluorescence Microscopy: Unstained adjacent sections are mounted with an anti-fade mounting medium containing a nuclear counterstain (e.g., DAPI). These sections are then imaged using a fluorescence microscope with the appropriate filter sets for the BDP fluorophore and the nuclear stain.
-
-
Quantitative Analysis of Fluorescence: The fluorescence images of the tissue sections are analyzed using image analysis software (e.g., ImageJ/Fiji). The fluorescence intensity within the tumor sections is quantified. This can be done by measuring the mean fluorescence intensity or by setting a threshold to calculate the percentage of the fluorescent area within the tumor.
Data Presentation
Quantitative data from both imaging modalities should be systematically organized to facilitate a clear comparison.
| Parameter | In Vivo Fluorescence Imaging | Ex Vivo Histological Analysis |
| Metric | Mean Fluorescence Intensity (MFI) in Tumor ROI | Percentage of Fluorescent Area in Tumor Section |
| Mouse 1 | 1.5 x 10⁸ photons/s/cm²/sr | 75% |
| Mouse 2 | 1.8 x 10⁸ photons/s/cm²/sr | 82% |
| Mouse 3 | 1.2 x 10⁸ photons/s/cm²/sr | 68% |
| Correlation | A positive correlation between the in vivo MFI and the ex vivo percentage of fluorescent area would validate the non-invasive imaging data. | - |
Visualization of Experimental Workflow and Rationale
The following diagrams illustrate the logical flow of the cross-validation process and the underlying principle of passive tumor targeting.
Alternatives to DOPE-PEG-BDP FL Imaging
While BODIPY-based probes are excellent for fluorescence imaging due to their brightness and photostability, other classes of fluorescent dyes and imaging modalities can also be employed.
-
Cyanine Dyes (e.g., Cy5.5, ICG): These near-infrared (NIR) dyes offer deeper tissue penetration and lower autofluorescence compared to visible light fluorophores like BDP FL.
-
Quantum Dots: These semiconductor nanocrystals have broad excitation spectra and narrow, tunable emission spectra, making them suitable for multiplexed imaging.
-
Other Imaging Modalities:
-
Positron Emission Tomography (PET): By chelating a positron-emitting radionuclide to the DOPE-PEG backbone, PET imaging can provide quantitative biodistribution data with high sensitivity.
-
Magnetic Resonance Imaging (MRI): Incorporation of a contrast agent like gadolinium into the nanoparticle allows for MRI-based visualization of tumor accumulation with excellent anatomical detail.
-
The cross-validation with histology remains the definitive standard for confirming the localization and distribution of any imaging agent, regardless of the modality used.
Assessing the Toxicity of DOPE-PEG-BDP FL Labeled Nanoparticles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of nanotechnology in medicine has introduced a plethora of novel diagnostic and therapeutic tools. Among these, fluorescently labeled nanoparticles are pivotal for tracking and understanding the in vivo behavior of drug delivery systems. This guide provides a comprehensive assessment of the toxicity profile of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)]- (DOPE-PEG) nanoparticles labeled with the fluorescent dye BODIPY FL (BDP FL). We will compare its performance with alternative nanoparticle formulations, supported by experimental data from peer-reviewed studies, and provide detailed experimental protocols for key toxicity assays.
Executive Summary
DOPE-PEG-BDP FL labeled nanoparticles are a common choice for in vitro and in vivo imaging applications due to the biocompatibility of the lipid and PEG components and the favorable photophysical properties of the BODIPY dye. However, a thorough toxicological assessment is crucial before their application in preclinical and clinical settings. This guide will delve into the cytotoxicity, hemolytic potential, and in vivo toxicity of these nanoparticles, drawing comparisons with other widely used systems such as quantum dots and fluorescently labeled silica nanoparticles.
Comparison of Nanoparticle Toxicity Profiles
The following tables summarize the toxicological data for DOPE-PEG-BDP FL and alternative fluorescent nanoparticle systems. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
Table 1: In Vitro Cytotoxicity Data
| Nanoparticle Formulation | Cell Line | Assay | Concentration | Viability (%) | Citation |
| DOPE-based Cationic Liposomes | CaSki | MTT | 40 µM | ~50% | [1] |
| DOPE/CHEMS Liposomes | RAW264.7 | - | - | No cytotoxicity evident | |
| BODIPY Conjugates | Cancer and Normal Fibroblasts | Cell Viability Assay | - | Non-toxic | [2] |
| PEGylated Gold Nanoparticles | MG-63 | Flow Cytometry | 10-100 µg/mL | >90% | [3] |
| Quantum Dots (CdSe/ZnS) | HeLa, Human Hepatocytes | MTT | 100 µg/mL | Cytotoxic | |
| Fluorescent Silica Nanoparticles | HeLa, 3T3 | MTT | 100 µg/mL | >80% |
Table 2: Hemolysis Assay Data
| Nanoparticle Formulation | Hemolysis (%) | Concentration | Citation |
| DOTMA/DOPE Liposomes | High | - | [4] |
| DC-Chol/DOPE Liposomes | Moderate | - | [4] |
| cDNA-complexed DOTMA/DOPE | Abolished (at lower L/P ratios) | - | [4] |
| Uncoated Nanoparticles | >5% (in some cases) | - | [5] |
Table 3: In Vivo Toxicity Observations
| Nanoparticle Formulation | Animal Model | Key Findings | Citation |
| PEGylated Gold Nanoparticles | Mice | No significant lesions in tissues; no alterations in renal or hepatic function.[6] | [6] |
| PEGylated Liposomes | Mice, Rats, Minipigs, Dogs | Can elicit an "accelerated blood clearance (ABC) phenomenon" upon repeated injection.[7] | [7] |
| Cationic DOPE:DOTAP Liposomes | Mice | Extremely toxic upon single dose administration. | |
| Quantum Dots | Animal Models | Toxicity depends on composition, size, and surface chemistry; potential for heavy metal ion release.[8] | [8] |
| Solid Lipid Nanoparticles | Mice | Low cytotoxicity; accumulation in hepatocytes without structural damage.[1] | [1] |
Experimental Protocols
Accurate assessment of nanoparticle toxicity relies on standardized and well-executed experimental protocols. Below are detailed methodologies for key in vitro toxicity assays.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Nanoparticle Treatment: Remove the culture medium and add fresh medium containing various concentrations of the nanoparticles. Include untreated cells as a negative control and a known cytotoxic agent as a positive control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from damaged cells.
Principle: LDH released from the cytosol of damaged cells into the culture medium catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the amount of LDH released, indicating the level of cytotoxicity.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Sample Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 10 minutes.
-
LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture (containing substrate, cofactor, and dye) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells treated with a lysis buffer).
Hemolysis Assay
The hemolysis assay assesses the compatibility of nanoparticles with red blood cells (RBCs).
Principle: Nanoparticles that disrupt the RBC membrane cause the release of hemoglobin. The amount of hemoglobin released is quantified by measuring its absorbance.
Protocol:
-
RBC Preparation: Obtain fresh whole blood and centrifuge to pellet the RBCs. Wash the RBCs three times with phosphate-buffered saline (PBS). Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).
-
Nanoparticle Incubation: In a microcentrifuge tube, mix 100 µL of the RBC suspension with 100 µL of nanoparticle suspension at various concentrations.
-
Controls: Include a negative control (RBCs in PBS) and a positive control (RBCs in a hypotonic solution like deionized water to induce 100% hemolysis).
-
Incubation: Incubate the tubes at 37°C for 2 hours with gentle agitation.
-
Centrifugation: Centrifuge the tubes at 1000 x g for 5 minutes to pellet the intact RBCs.
-
Absorbance Measurement: Carefully transfer 100 µL of the supernatant to a 96-well plate and measure the absorbance of hemoglobin at 540 nm.
-
Data Analysis: Calculate the percentage of hemolysis relative to the positive control.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams are provided.
Caption: Workflow for in vitro cytotoxicity assessment.
Caption: Workflow for the hemolysis assay.
Caption: Cellular uptake pathway of lipid nanoparticles.
Conclusion
The toxicological profile of DOPE-PEG-BDP FL labeled nanoparticles appears to be favorable for many research applications, particularly when compared to alternatives such as quantum dots which carry the risk of heavy metal toxicity. The PEGylation of the liposomes generally reduces cytotoxicity and immunogenicity, although the potential for the "accelerated blood clearance" phenomenon with repeated dosing in vivo should be considered. The choice of the fluorescent label itself, in this case, BODIPY FL, is critical, as some dyes can alter the biodistribution and toxicity of the nanoparticles. The experimental protocols provided in this guide offer a starting point for researchers to conduct their own rigorous toxicity assessments. It is imperative to perform thorough characterization and toxicity studies for any novel nanoparticle formulation to ensure its safety and efficacy in biomedical applications.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Cell Uptake of Steroid-BODIPY Conjugates and Their Internalization Mechanisms: Cancer Theranostic Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing the toxicity of one-step-synthesized PEG-coated gold nanoparticles: in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunological and Toxicological Considerations for the Design of Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biocompatibility of Biomaterials for Nanoencapsulation: Current Approaches | MDPI [mdpi.com]
- 6. Following the Fate of Dye-Containing Liposomes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PEGylated liposomes: immunological responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and cytotoxicity of BODIPY FL labelled triterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Green Fluorescent Lipid Probes: DOPE-PEG-BDP FL vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate fluorescent lipid probe is a critical decision in the design of experiments for tracking liposomes and studying lipid dynamics in biological systems. This guide provides an objective comparison of DOPE-PEG-BDP FL with other commonly used green fluorescent lipid probes, namely BODIPY FL C12 and NBD-PE. The comparison is based on key performance metrics, supported by experimental data, to assist researchers in making informed decisions for their specific applications.
Quantitative Comparison of Green Fluorescent Lipid Probes
The following table summarizes the key photophysical properties of DOPE-PEG-BDP FL, BODIPY FL C12, and NBD-PE.
| Property | DOPE-PEG-BDP FL | BODIPY FL C12 | NBD-PE |
| Excitation Max (nm) | ~504[1][2][3] | ~480-500[4][5] | ~463-465[6] |
| Emission Max (nm) | ~514[1][2][3] | ~508-510[4][5] | ~535-536[6] |
| Quantum Yield (Φ) | High (inferred from BODIPY FL core) | High (~0.9-1.0)[4][7][8] | Moderate (~0.32 in membranes) |
| Photostability | High (inferred from BODIPY FL core)[9] | High[7][] | Moderate[11] |
| Environmental Sensitivity | Relatively insensitive to pH and solvent polarity[4] | Relatively insensitive to pH and solvent polarity[4] | High (fluorescence is sensitive to solvent polarity)[11] |
| Molecular Structure | Phospholipid-PEG-BODIPY Conjugate | BODIPY dye with a C12 alkyl chain | Phosphatidylethanolamine conjugated to NBD |
Performance Overview
DOPE-PEG-BDP FL is a lipid-PEG conjugate incorporating a BODIPY FL fluorophore. The BODIPY FL core provides excellent photophysical properties, including high fluorescence quantum yield and exceptional photostability, making it well-suited for long-term imaging studies[4][7][8][9]. The PEG linker enhances its water solubility and biocompatibility, which can be advantageous for in vivo applications.
BODIPY FL C12 is another member of the BODIPY family of dyes, known for its outstanding performance. It exhibits a high quantum yield, approaching 1.0 in some cases, and is significantly more photostable than traditional fluorophores like fluorescein[4][7][9][]. Its fluorescence is also relatively insensitive to environmental factors such as pH and solvent polarity, leading to more reliable and reproducible results[4].
NBD-PE (N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)-1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine) is a widely used green fluorescent lipid probe. However, its photophysical properties are generally considered inferior to those of BODIPY-based probes. NBD-PE has a moderate quantum yield and is known to be less photostable, which can limit its use in demanding imaging applications[11]. Furthermore, its fluorescence is sensitive to the polarity of the surrounding environment, which can be a confounding factor in quantitative studies[11].
Experimental Protocols
Liposome Preparation via Thin-Film Hydration
This protocol describes the preparation of fluorescently labeled liposomes using the thin-film hydration method, a common and reproducible technique[12][13][14][15][16].
Materials:
-
Lipids (e.g., DOPC, Cholesterol)
-
Fluorescent lipid probe (DOPE-PEG-BDP FL, BODIPY FL C12, or NBD-PE)
-
Organic solvent (e.g., chloroform or a chloroform:methanol mixture)
-
Aqueous buffer (e.g., PBS or HEPES-buffered saline)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator or extruder with polycarbonate membranes
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired lipids and the fluorescent lipid probe (typically at 0.5-2 mol%) in the organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film by adding the aqueous buffer pre-heated to a temperature above the phase transition temperature of the lipids.
-
Agitate the flask by vortexing or gentle shaking to disperse the lipid film, forming multilamellar vesicles (MLVs).
-
-
Size Reduction (Sonication or Extrusion):
-
To obtain unilamellar vesicles of a defined size, sonicate the MLV suspension in a water bath sonicator or extrude it through polycarbonate membranes of a specific pore size (e.g., 100 nm) using a mini-extruder.
-
Comparative Analysis of Liposome Brightness using Fluorescence Microscopy
This protocol outlines a method to compare the brightness of liposomes labeled with different fluorescent probes[17][18][19][20].
Materials:
-
Liposomes labeled with DOPE-PEG-BDP FL, BODIPY FL C12, and NBD-PE (prepared as described above)
-
Microscope slides and coverslips
-
Fluorescence microscope with appropriate filter sets for green fluorescence (e.g., FITC/GFP channel)
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Sample Preparation:
-
Dilute the liposome suspensions to the same lipid concentration in an appropriate buffer.
-
Mount a small volume of each liposome suspension onto a microscope slide and cover with a coverslip.
-
-
Image Acquisition:
-
Using the fluorescence microscope, acquire images of each liposome sample using identical settings for excitation intensity, exposure time, and detector gain.
-
Acquire multiple images from different fields of view for each sample to ensure statistical significance.
-
-
Image Analysis:
-
Use image analysis software to measure the mean fluorescence intensity of individual liposomes or the integrated intensity of a defined area for each image.
-
Compare the average fluorescence intensities of liposomes labeled with the different probes to assess their relative brightness.
-
Quantitative Analysis of Liposome Fluorescence by Flow Cytometry
This protocol provides a quantitative method to compare the fluorescence of liposome populations using flow cytometry[21][22][23][24][25].
Materials:
-
Liposomes labeled with DOPE-PEG-BDP FL, BODIPY FL C12, and NBD-PE
-
Flow cytometer with a blue laser (e.g., 488 nm) and appropriate detectors for green fluorescence
-
Sheath fluid
Procedure:
-
Instrument Setup:
-
Calibrate the flow cytometer using standard fluorescent beads to ensure consistent performance.
-
Set up the instrument to detect forward scatter (FSC), side scatter (SSC), and green fluorescence (e.g., FL1 channel).
-
-
Sample Analysis:
-
Dilute the liposome suspensions to an appropriate concentration in sheath fluid to achieve a suitable event rate.
-
Run each liposome sample through the flow cytometer and acquire data for a set number of events (e.g., 10,000-50,000).
-
-
Data Analysis:
-
Gate the liposome population based on their FSC and SSC properties.
-
Analyze the mean or median fluorescence intensity of the gated liposome population for each sample.
-
Compare the fluorescence intensity distributions to quantitatively assess the brightness of liposomes labeled with each probe.
-
Cellular Uptake and Signaling Pathways
Fluorescently labeled liposomes are commonly used to study cellular uptake and intracellular trafficking. The primary mechanism of liposome internalization by cells is through endocytosis[26][27][28][29][30][31]. Once internalized, liposomes can traffic through the endo-lysosomal pathway.
Furthermore, fluorescent lipid probes can be utilized to investigate the role of lipid microdomains, such as lipid rafts, in cellular signaling processes[32][33][34][35][36]. Lipid rafts are dynamic assemblies of lipids and proteins that serve as platforms for signal transduction.
Conclusion
For applications requiring high brightness, exceptional photostability, and minimal environmental sensitivity, DOPE-PEG-BDP FL and BODIPY FL C12 are superior choices over NBD-PE. The BODIPY fluorophore at the core of these probes provides robust and reliable fluorescence for demanding applications such as live-cell imaging, single-particle tracking, and quantitative fluorescence microscopy. While NBD-PE can be a suitable and cost-effective option for some applications, its limitations in photostability and environmental sensitivity should be carefully considered. The selection of the optimal probe will ultimately depend on the specific experimental requirements, including the desired duration of imaging, the sensitivity of the detection system, and the biological question being addressed.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. targetmol.cn [targetmol.cn]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. rndsystems.com [rndsystems.com]
- 7. Bodipy 558/568 C12 | 158757-84-7 | Benchchem [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Liposome Synthesis Protocol : Synthesis of cationic liposome nanoparticles using a thin film dispersed hydr... [protocols.io]
- 13. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 14. Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method | PLOS One [journals.plos.org]
- 15. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 17. Protocol to compare relative protein-liposome binding affinity using a fluorescence microscopy-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocol to compare relative protein-liposome binding affinity using a fluorescence microscopy-based approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. Preparation, Administration, and Assessment of In vivo Tissue-Specific Cellular Uptake of Fluorescent Dye-Labeled Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A novel flow cytometric assay to quantify interactions between proteins and membrane lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. creative-biostructure.com [creative-biostructure.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. dovepress.com [dovepress.com]
- 28. Selective endocytic uptake of targeted liposomes occurs within a narrow range of liposome diameter - PMC [pmc.ncbi.nlm.nih.gov]
- 29. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 30. IB Research Hihglights Gallery - G04 [old.biochim.ro]
- 31. A live cell imaging-based assay for tracking particle uptake by clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Visualizing Lipid Raft Dynamics and Early Signaling Events during Antigen Receptor-mediated B-Lymphocyte Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 33. A Patching and Coding Lipid Raft-Localized Universal Imaging Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Lipid rafts in immune signalling: current progress and future perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 35. [PDF] High-speed single-molecule imaging reveals signal transduction by induced transbilayer raft phases | Semantic Scholar [semanticscholar.org]
- 36. rupress.org [rupress.org]
Safety Operating Guide
Prudent Disposal of DOPE-PEG-BDP FL (MW 5000): A Guide for Laboratory Personnel
Researchers and drug development professionals handling DOPE-PEG-BDP FL, MW 5000 must prioritize safety and regulatory compliance in its disposal. Due to the absence of a publicly available, specific Safety Data Sheet (SDS), a cautious approach is warranted, treating the compound as potentially hazardous until its toxicological properties are fully understood. The following guidelines provide a framework for the safe handling and disposal of this fluorescent lipid-PEG conjugate.
Core Disposal Principles and Procedures
Given that the hazards of DOPE-PEG-BDP FL, MW 5000 have not been thoroughly investigated, all disposal actions should be guided by the principle of minimizing exposure and environmental contamination. The primary recommendation is to consult the specific Safety Data Sheet, which can be requested from the supplier, and to adhere to the disposal protocols established by your institution's Environmental Health and Safety (EHS) department.
In the absence of specific directives, the following general procedure for chemical waste is advised:
-
Personal Protective Equipment (PPE): At a minimum, standard laboratory PPE should be worn. This includes chemical safety goggles, a lab coat, and chemical-resistant gloves.
-
Waste Segregation: DOPE-PEG-BDP FL waste, including contaminated consumables, should be collected in a designated, properly labeled, and sealed chemical waste container. Avoid mixing it with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Spill Management: In the event of a spill, ventilate the area. The spilled material should be absorbed with an inert material such as vermiculite, dry sand, or earth. This absorbent mixture should then be placed in a sealed container for chemical waste disposal.
-
Container Labeling: All waste containers must be clearly labeled with the full chemical name: "DOPE-PEG-BDP FL, MW 5000".
-
Storage Pending Disposal: Waste containers should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Final Disposal: Arrange for the collection and disposal of the chemical waste through your institution's certified hazardous waste disposal program.
It is imperative not to dispose of DOPE-PEG-BDP FL down the drain or in regular trash. While some general guidelines exist for the disposal of non-hazardous pharmaceuticals in household trash, these are not appropriate for a research chemical with unknown properties in a laboratory setting.[1][2]
Safety and Handling Summary
The following table summarizes key safety and handling information based on general laboratory chemical safety protocols.
| Parameter | Guideline |
| Personal Protective Equipment | Chemical safety goggles, lab coat, chemical-resistant gloves. |
| Handling | Use in a well-ventilated area. Avoid inhalation of vapor or gas. Avoid contact with skin and eyes. |
| Storage | Store in a cool, dry place. Keep container tightly closed. |
| In case of Inhalation | Move person to fresh air. If not breathing, give artificial respiration. |
| In case of Skin Contact | Wash off with soap and plenty of water. |
| In case of Eye Contact | Flush eyes with water as a precaution. |
| In case of Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. |
| Incompatibilities | Strong oxidizing agents. |
Disposal Decision Workflow
The following diagram outlines the logical steps for determining the appropriate disposal procedure for DOPE-PEG-BDP FL, MW 5000.
References
Personal protective equipment for handling DOPE-PEG-BDP FL,MW 5000
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling DOPE-PEG-BDP FL, MW 5000. The following protocols are designed to ensure safe handling, from initial preparation to final disposal, minimizing risk and ensuring procedural accuracy.
I. Personal Protective Equipment (PPE)
Recommended PPE for Handling DOPE-PEG-BDP FL, MW 5000:
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Gloves | Nitrile or Neoprene, powder-free. Double-gloving is recommended when handling stock solutions. | To protect skin from contact with the compound and solvents. Nitrile and neoprene offer good chemical resistance to a range of substances[2][3][4]. |
| Eye Protection | Safety Goggles | Chemical splash goggles meeting ANSI Z87.1 standard. | To protect eyes from splashes of the compound or solvents, which can cause irritation[1][2][5]. |
| Body Protection | Laboratory Coat | Long-sleeved, preferably polyethylene-coated polypropylene or a similar non-absorbent material. | To protect skin and clothing from contamination[2][3][4]. |
| Respiratory Protection | Fume Hood | All handling of the dry powder and stock solutions in volatile organic solvents should be performed in a certified chemical fume hood. | To prevent inhalation of aerosols or solvent vapors[1]. A respirator may be necessary if a fume hood is not available[2][5]. |
| Foot Protection | Closed-toe Shoes | Substantial, non-perforated shoes that cover the entire foot. | To protect feet from spills and falling objects[2]. |
II. PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE when working with DOPE-PEG-BDP FL, MW 5000.
Caption: PPE selection workflow for handling DOPE-PEG-BDP FL.
III. Experimental Protocols: Handling and Disposal
This section provides step-by-step guidance for the safe handling and disposal of DOPE-PEG-BDP FL, MW 5000.
A. Reconstitution of the Lyophilized Powder
The BDP FL fluorophore is part of the BODIPY family of dyes, which are known for their lipophilic nature[6]. The DOPE-PEG component facilitates solubility in certain aqueous and organic media. Handling procedures for similar fluorescent lipids often involve initial reconstitution in an organic solvent.
-
Preparation: Before handling, ensure you are wearing all the required PPE as outlined in the table above. All manipulations of the dry powder and organic solvents must be performed inside a chemical fume hood.
-
Solvent Selection: Chloroform is a common solvent for reconstituting lipids[7]. Ethanol can also be used for creating stock solutions of fluorescent lipids[8]. Consult the manufacturer's product-specific datasheet for the recommended solvent.
-
Reconstitution:
-
Allow the vial of lyophilized powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Carefully uncap the vial.
-
Using a calibrated pipette, add the appropriate volume of the chosen organic solvent (e.g., chloroform) to the vial to achieve the desired stock concentration.
-
Recap the vial securely and vortex gently until the lipid conjugate is fully dissolved. Teflon-lined screw-capped glass tubes are recommended for storage of solutions in chloroform[8].
-
-
Storage: Store the stock solution at -20°C in a tightly sealed glass vial to prevent solvent evaporation and degradation of the fluorescent dye.
B. Preparation of Working Solutions
-
Aliquotting: To avoid repeated freeze-thaw cycles, it is advisable to create single-use aliquots of the stock solution.
-
Solvent Evaporation: For many biological applications, the organic solvent must be removed.
-
Resuspension: Resuspend the resulting lipid film in the desired aqueous buffer or cell culture medium (e.g., DMEM) by vortexing or sonication to form micelles or liposomes[8].
C. Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate: Ensure the immediate area is clear of all personnel.
-
Ventilate: Maintain ventilation in the area, preferably with a fume hood.
-
Containment: Absorb liquid spills with an inert material such as vermiculite, dry sand, or earth[1]. For solid spills, carefully sweep up the material, avoiding dust generation.
-
Collection: Place the absorbed material or swept powder into a designated chemical waste container[1].
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
Waste Disposal: Dispose of the contaminated absorbent material and cleaning supplies as hazardous waste. Do not flush down the sewer[1].
D. Disposal Plan
All waste materials containing DOPE-PEG-BDP FL, MW 5000 must be treated as chemical waste and disposed of according to institutional and local regulations.
-
Solid Waste: This includes unused dry powder, contaminated gloves, pipette tips, and vials. Place these items in a clearly labeled solid chemical waste container.
-
Liquid Waste: All aqueous and organic solvent solutions containing the compound should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless compatible.
-
Uncleaned Containers: Handle empty or uncleaned containers as you would the product itself. They should be disposed of as chemical waste. Do not dispose of them with household garbage[9].
References
- 1. biochempeg.com [biochempeg.com]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 4. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Synthesis and Purification of Lipid-conjugated Fluorescent pH Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vital Staining of Cells with Fluorescent Lipids [biocyclopedia.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
